Adamantan-1-amine sulfate
Description
BenchChem offers high-quality Adamantan-1-amine sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adamantan-1-amine sulfate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
adamantan-1-amine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.H2O4S/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;1-5(2,3)4/h7-9H,1-6,11H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRGINNCKYSSTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80954456 | |
| Record name | Sulfuric acid--adamantan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31377-23-8, 32793-63-8 | |
| Record name | Amantadine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31377-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32793-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Adamantanamine, sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032793638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, sulfate (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid--adamantan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Adamantan-1-amine Sulfate – Physicochemical Profiling and Analytical Characterization
Executive Summary
Adamantan-1-amine sulfate (Amantadine Sulfate) represents a distinct salt form of the primary tricyclic amine amantadine.[1] While the hydrochloride salt is more ubiquitous in immediate-release formulations due to its high aqueous solubility, the sulfate salt (2:1 stoichiometry) exhibits a markedly different solubility profile, rendering it a critical candidate for sustained-release applications and specialized formulation matrices.
This technical guide provides a rigorous examination of the sulfate salt's physicochemical properties, distinguishing it from its hydrochloride counterpart. It details the dual-mechanism pharmacology (NMDA antagonism and M2 channel blockade) and provides validated, self-verifying analytical protocols to overcome the molecule's lack of a native chromophore.
Physicochemical Identity & Solid-State Properties[2]
The sulfate salt acts as a stable, non-hygroscopic to slightly hygroscopic crystalline solid. Its defining characteristic is its reduced aqueous solubility compared to the hydrochloride form, a property utilized to modulate dissolution rates in pharmacokinetic profiling.
Key Chemical Data[1][3][4][5]
| Property | Specification | Technical Note |
| Chemical Name | Adamantan-1-amine Sulfate | Often referred to as Bis(1-adamantylammonium) sulfate |
| CAS Number | 31377-23-8 | Distinct from HCl salt (665-66-7) and Free Base (768-94-5) |
| Molecular Formula | Stoichiometry is 2:1 (Base:Acid) | |
| Molecular Weight | 400.6 g/mol | Significant mass increase over free base (151.25 g/mol ) |
| Appearance | White crystalline powder | Hexagonal/Tetrahedral crystal habit |
| Melting Point | ~300°C (Decomposes) | Sublimes at high temperatures before distinct melt |
| Solubility (Water) | < 20 mg/mL (< 2%) | Critical: Much lower than HCl salt (> 400 mg/mL) |
| pH (10% Slurry) | 4.0 – 6.0 | Acidic nature of the sulfate anion |
| pKa | 10.1 – 10.8 (Amine) | Highly basic core; exists as cation at physiological pH |
Structural Formation & Stoichiometry
The formation of the sulfate salt involves the protonation of two adamantane amine units by a single diprotic sulfuric acid molecule, creating a stable lattice structure.
Pharmacological Mechanism & Biological Interface[1][3]
Amantadine sulfate operates via two distinct mechanisms dependent on the biological target. Its lipophilic adamantane cage allows it to traverse the blood-brain barrier (BBB) effectively.
Dual-Action Pathway
-
Virology (Influenza A): It acts as an M2 proton channel blocker.[2][3][4] By occluding the M2 pore, it prevents the acidification of the viral interior required for the dissociation of ribonucleoproteins (uncoating), thereby halting replication.
-
Neurology (Parkinson’s/Dyskinesia): It functions as a weak, non-competitive antagonist of the NMDA receptor.[5] By stabilizing the channel in a closed state (accelerating channel closure), it reduces excitotoxicity without fully blocking physiological glutamatergic transmission.
Analytical Methodologies
Challenge: Adamantan-1-amine lacks a conjugated
Solution: Two primary workflows are validated for research and QC:
-
HPLC-UV with Pre-Column Derivatization: For labs without Mass Spec.
-
LC-MS/MS: For high-sensitivity/high-throughput applications.[6]
Protocol A: HPLC-UV (Derivatization Method)
This protocol uses 1,2-naphthoquinone-4-sulfonate (NQS) to generate a chromophore active at 460 nm.
Reagents:
-
0.5% (w/v) NQS in water.
-
Borate buffer (pH 10.0).
-
Mobile Phase: Acetonitrile : Water (60:40).[7]
Step-by-Step Workflow:
-
Sample Prep: Dissolve 50 mg Adamantan-1-amine Sulfate in 50 mL mobile phase.
-
Derivatization: Mix 1.0 mL sample + 1.0 mL Borate Buffer + 0.5 mL NQS solution.
-
Reaction: Heat at 70°C for 20 minutes. The solution turns orange-red.
-
Quench: Cool to room temperature; add 0.5 mL 0.1 M HCl to stabilize.
-
Injection: Inject 20 µL into HPLC.
-
Detection: Monitor Absorbance at 460 nm .
Causality: The nucleophilic amine attacks the NQS sulfonate group, displacing it to form a stable amino-quinone derivative with high molar absorptivity.
Protocol B: LC-MS/MS (Direct Detection)
Preferred for biological fluids or trace impurity analysis.
Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient elution.
-
Ionization: ESI Positive Mode (
). -
Precursor Ion: m/z 152.1 (Amantadine base).
-
Product Ions: m/z 135.1 (Loss of
), m/z 93.1 (Cage fragmentation).
Stability & Handling
Stress Testing Profile
-
Thermal: Stable up to 250°C. Sublimation risk exists before melting; seal containers tightly.
-
Hydrolytic: The sulfate salt is resistant to hydrolysis in aqueous solution over a wide pH range (1-10).
-
Oxidative: The adamantane cage is highly resistant to oxidation. However, the primary amine can oxidize under extreme conditions (peroxides).
Storage Protocols
-
Conditions: Store at controlled room temperature (20-25°C).
-
Container: Tight, light-resistant containers. While less hygroscopic than the HCl salt, the sulfate form should still be protected from high humidity to prevent caking.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 124108, Amantadine Sulfate. Retrieved January 28, 2026 from [Link]
-
Moehs Ibérica (2023). Safety Data Sheet: Amantadine Sulphate. Retrieved January 28, 2026 from [Link]
-
Blanpied, T. A., et al. (2005). Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block.[4] Journal of Neuroscience. Retrieved January 28, 2026 from [Link]
-
Journal of Applied Bioanalysis (2018). Validation Of A Robust And High Throughput HPLC-MS/MS Method To Determine Amantadine Levels In Human Plasma. Retrieved January 28, 2026 from [Link]
Sources
- 1. Amantadine Sulfate | C20H36N2O4S | CID 124108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Amantadine Combines Astroglial System Xc− Activation with Glutamate/NMDA Receptor Inhibition | MDPI [mdpi.com]
- 5. Amantadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 7. ijpsr.com [ijpsr.com]
Adamantan-1-amine Sulfate: From Diamondoid Scaffolds to Dual-Action Therapeutics
Executive Summary
Adamantan-1-amine sulfate (Amantadine Sulfate) represents a landmark in medicinal chemistry, bridging the gap between petrochemical curiosity and dual-therapeutic application. Originally derived from the diamondoid hydrocarbon adamantane , this molecule possesses a unique cage-like structure that confers lipophilicity and stability. Its history is defined by two distinct serendipitous discoveries: first as a potent antiviral agent against Influenza A (1964), and second as a neurological modulator for Parkinson’s disease (1969). This guide provides a technical deep-dive into its chemical origins, synthesis via the Ritter reaction, and its distinct mechanisms of action as both an M2 proton channel blocker and an NMDA receptor antagonist.
Part 1: The Adamantane Scaffold – Origins & Chemistry
Discovery of the "Diamond" Molecule
The story begins not in a pharmaceutical lab, but in the petroleum fields of Hodonín, Czechoslovakia. In 1933 , chemists Stanislav Landa and V. Machácek isolated a hydrocarbon with the formula
The Synthetic Breakthrough
For decades, adamantane was a chemical rarity. The turning point occurred in 1957 at Princeton University, where Paul von Ragué Schleyer discovered a scalable synthesis method. He found that treating endo-tetrahydrodicyclopentadiene with aluminum chloride (
Part 2: Chemical Synthesis of Adamantan-1-amine Sulfate
The industrial production of amantadine sulfate relies on the Ritter Reaction , a method that installs an amine group at the tertiary carbon of the adamantane cage via a carbocation intermediate.
Synthesis Protocol (Ritter Reaction)[1]
Reagents:
-
Acetonitrile (
) -
Sulfuric Acid (
, 98%) -
Sodium Hydroxide (
)[4]
Step-by-Step Workflow:
-
Carbocation Generation: 1-Bromoadamantane is treated with concentrated
. The acid promotes the leaving of the bromide ion, generating a stable tertiary 1-adamantyl carbocation . -
Nucleophilic Attack: Acetonitrile acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate.
-
Hydrolysis: Water is added to hydrolyze the nitrilium ion, yielding N-(1-adamantyl)acetamide .
-
Deacetylation: The acetamide is refluxed with NaOH (alkaline hydrolysis) or HCl (acidic hydrolysis) to cleave the acetyl group, yielding the free base 1-adamantanamine .
-
Sulfate Salt Formation: The free amine is dissolved in a solvent (e.g., ethanol/water) and treated with a stoichiometric amount of sulfuric acid to precipitate Adamantan-1-amine sulfate .
Visualization: Synthesis Pathway
Figure 1: The synthetic pathway from Adamantane to Amantadine Sulfate via the Ritter Reaction.[5]
Part 3: The Antiviral Breakthrough (1964)
In 1964 , W.L. Davies and colleagues at DuPont published a seminal paper in Science demonstrating that 1-adamantanamine inhibited the replication of Influenza A.
Mechanism of Action: M2 Channel Blockade
Amantadine targets the M2 protein , a proton channel embedded in the viral envelope of Influenza A.[6][7][8]
-
Viral Entry: The virus enters the host cell via endocytosis.
-
Acidification: The endosome becomes acidic. Normally, the M2 channel allows protons (
) to flow from the endosome into the virion. -
Uncoating: This influx of protons acidifies the viral interior, causing the dissociation of the ribonucleoprotein (RNP) complex and allowing the release of viral RNA into the cytoplasm.
-
The Blockade: Amantadine binds to the transmembrane pore of the M2 tetramer, physically occluding the channel. This prevents acidification, halting viral uncoating and replication.[9][10]
Current Status: Due to widespread resistance (specifically the S31N mutation in the M2 protein), amantadine is no longer recommended for influenza treatment, but its discovery established the paradigm of ion channel blockers as antivirals.
Visualization: M2 Inhibition
Figure 2: Mechanism of M2 channel blockade preventing Influenza A viral uncoating.
Part 4: The Neurological Serendipity (1969)
The transition from virology to neurology is one of medicine's most famous accidents. In 1968 , a woman taking amantadine for flu prophylaxis reported to her neurologist, Dr. Robert Schwab , that her Parkinson’s disease symptoms (rigidity, tremors) had significantly improved. This led to a clinical trial published in JAMA (1969), confirming its efficacy.[11]
Mechanism of Action: NMDA Antagonism
While initially thought to act solely by increasing dopamine release, modern research identifies NMDA receptor antagonism as the primary mechanism for its antidyskinetic effects.
-
The Problem: In Parkinson's, dopamine depletion leads to overactivity of glutamatergic pathways in the striatum. Excessive stimulation of NMDA receptors causes excitotoxicity and dyskinesia (involuntary movements).
-
The Solution: Amantadine acts as a weak, non-competitive antagonist at the NMDA receptor.[12]
-
It binds to the
site inside the channel pore. -
Crucially, it is a "fast-off" blocker. It blocks excessive pathological activation (excitotoxicity) but leaves normal physiological transmission relatively intact.
-
This reduction in glutamatergic drive stabilizes the basal ganglia circuitry.
-
Visualization: Synaptic Modulation
Figure 3: Amantadine's modulation of the NMDA receptor to treat Parkinsonian dyskinesia.
Part 5: Pharmacokinetics and Salt Forms
While Amantadine Hydrochloride is the most common commercial preparation, the Sulfate salt offers distinct physicochemical properties.
Comparative Data: Sulfate vs. Hydrochloride[12]
| Property | Amantadine Hydrochloride (HCl) | Amantadine Sulfate ( | Clinical Implication |
| Solubility | High (Freely soluble in water) | Lower than HCl | Sulfate allows for slower dissolution rates. |
| Absorption | Rapid ( | Slower / More gradual | Sulfate can be used to blunt peak-dose side effects. |
| Excretion | >90% unchanged in urine | >90% unchanged in urine | Both require dose adjustment in renal impairment. |
| Stoichiometry | 1:1 (Amine:HCl) | 2:1 (Amine:Sulfate) | Sulfate salt carries two active drug molecules per anion. |
Clinical Relevance
The sulfate salt is utilized in specific formulations (e.g., PK-Merz infusion solutions or specific oral tablets in Europe) where a more gradual absorption profile is desired compared to the rapid spike of the immediate-release HCl salt. This can improve tolerability in elderly patients by avoiding high plasma concentration peaks that trigger confusion or hallucinations.
References
-
Landa, S., & Machácek, V. (1933). Sur l'adamantane, nouvel hydrocarbure extrait de naphte. Collection of Czechoslovak Chemical Communications. Link
-
Schleyer, P. v. R. (1957). A Simple Preparation of Adamantane. Journal of the American Chemical Society. Link
-
Davies, W. L., et al. (1964). Antiviral Activity of 1-Adamantanamine (Amantadine).[1][2][7][9] Science. Link
-
Schwab, R. S., et al. (1969).[11][13][14] Amantadine in the Treatment of Parkinson's Disease. JAMA.[11][13][14] Link
-
Kornhuber, J., et al. (1991). Amantadine inhibits NMDA receptors by accelerating channel closure during channel block. Journal of Neurochemistry. Link
-
PubChem. (2025).[9] Amantadine Sulfate Compound Summary. National Library of Medicine. Link
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. US5599998A - Method for the synthesis of adamantane amines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. thaiscience.info [thaiscience.info]
- 5. researchgate.net [researchgate.net]
- 6. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Amantadine Sulfate | C20H36N2O4S | CID 124108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. japsonline.com [japsonline.com]
- 11. Use of Amantadine in Parkinson's Disease. Results of a Double-blind Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US11065213B2 - Amantadine compositions and preparations thereof - Google Patents [patents.google.com]
- 13. Effect of amantadine on drug-induced parkisonism: relationship between plasma levels and effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amantadine in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Adamantan-1-amine sulfate chemical structure and synthesis
This guide details the chemical structure, synthesis, and characterization of Adamantan-1-amine sulfate (Amantadine Sulfate), a tricyclic amine salt with significant antiviral and antiparkinsonian applications.
Structure, Synthesis, and Characterization[1]
Chemical Identity & Structural Analysis
Adamantan-1-amine sulfate is the sulfate salt of amantadine, a derivative of adamantane. Unlike the more common hydrochloride salt, the sulfate form is a 2:1 salt , meaning two molecules of the protonated amine coordinate with one sulfate anion. This stoichiometry significantly influences its solubility profile and crystal lattice energy.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | Bis(adamantan-1-amine) sulfate |
| Common Name | Amantadine Sulfate |
| CAS Number | 31377-23-8 |
| Molecular Formula | |
| Molecular Weight | 400.58 g/mol |
| Stoichiometry | 2:1 (Base : Acid) |
| Appearance | White crystalline powder |
| Melting Point | ~300°C (sublimes/decomposes) |
| Solubility | Soluble in water (forms acidic slurry); sparingly soluble in non-polar organic solvents.[1][2] |
Structural Architecture
The core structure is the adamantane cage (
-
Bridgehead Substitution: The amino group (
) is attached to a tertiary bridgehead carbon (C1). This position is sterically hindered but chemically stable due to the cage structure preventing backside attack; substitution relies exclusively on mechanisms involving the stable 1-adamantyl cation. -
Salt Lattice: In the sulfate salt, the tetrahedral sulfate anion (
) bridges two protonated ammonium cages ( ) via hydrogen bonding, creating a high-melting ionic lattice.
Synthesis Protocols
The synthesis of Adamantan-1-amine sulfate is a multi-stage process. The most robust industrial route utilizes the Ritter Reaction to install the nitrogen atom, followed by hydrolysis and specific salt formation.
Reaction Pathway Diagram
Figure 1: Step-wise synthesis of Adamantan-1-amine Sulfate via the Ritter pathway.
Detailed Experimental Methodology
Step 1: Preparation of 1-Bromoadamantane (Precursor)
While direct nitration is possible, bromination provides a cleaner leaving group for the subsequent Ritter reaction.
-
Reagents: Adamantane, Bromine (
).[3][4][5] -
Protocol: Reflux adamantane in neat bromine for 4 hours. The bromine acts as both reactant and solvent.[5]
-
Mechanism: Free-radical substitution at the tertiary carbon.
-
Purification: Quench with sodium bisulfite (
) to remove excess bromine; extract with or similar non-polar solvent. Recrystallize from methanol.
Step 2: The Ritter Reaction (C-N Bond Formation)
This is the critical step. The 1-adamantyl carbocation is generated and trapped by acetonitrile.
-
Reagents: 1-Bromoadamantane, Acetonitrile (
), Conc.[3][4] Sulfuric Acid ( ).[1] -
Protocol:
-
Dissolve 1-bromoadamantane in excess acetonitrile.
-
Add concentrated
dropwise at 0°C (exothermic). -
Warm to room temperature and stir for 2 hours.
-
Pour onto ice water. The intermediate N-(1-adamantyl)acetamide precipitates.
-
-
Key Insight: The sulfuric acid promotes the ionization of the bromide to form the stable 1-adamantyl cation, which is then nucleophilically attacked by the nitrogen lone pair of acetonitrile.
Step 3: Hydrolysis to Free Amine
The acetamide protecting group must be removed to yield the primary amine.
-
Reagents: Sodium Hydroxide (NaOH), Diethylene Glycol (DEG) or Polyethylene Glycol (PEG).
-
Protocol:
-
Suspend the acetamide in DEG containing NaOH (20% w/v).
-
Reflux at high temperature (240-250°C) for 4-6 hours.
-
Why DEG? High boiling point solvent is required to drive the hydrolysis of the sterically hindered amide.
-
Steam distill or extract the free amine into ether/toluene after dilution with water.
-
Step 4: Formation of the Sulfate Salt
This step differentiates the product from the common HCl salt.
-
Reagents: 1-Adamantylamine (Free Base), Sulfuric Acid (
, 1M solution), Ethanol/Ether. -
Protocol:
-
Dissolve 1-Adamantylamine free base in minimal ethanol or isopropanol.
-
Prepare a stoichiometric solution of
(0.5 molar equivalents relative to amine). Critical: Do not use excess acid, or you may form the bisulfate ( ) or degrade the lattice stability. -
Add acid solution dropwise with vigorous stirring at 0-5°C.
-
The bis(adamantan-1-amine) sulfate will precipitate as a white solid.
-
Recrystallization: Use an Ethanol/Water mixture to purify.
-
Mechanism of Action & Biological Context
Understanding the synthesis is vital for controlling impurities that affect biological function. Amantadine acts primarily as an M2 ion channel blocker (influenza) and a non-competitive NMDA receptor antagonist (Parkinson's).
Figure 2: Dual mechanism of action requiring high-purity amine synthesis.
Quality Control & Characterization
Validation of the sulfate salt requires confirming both the adamantane cage integrity and the correct counter-ion stoichiometry.
Spectroscopic Data
-
-NMR (CDCl
/ DMSO- ):- 2.05-2.15 (3H, broad s, CH at bridgeheads).
-
1.60-1.75 (12H, m,
cage protons). -
7.5-8.0 (broad s,
protons, shifts with concentration).
-
IR Spectroscopy (KBr Pellet):
-
Ammonium: Broad band 2800–3200
( stretch). -
Sulfate: Strong bands at ~1100
and ~610 ( asymmetric stretch and bending). -
Cage: Characteristic "fingerprint" bands at 1300–1400
.
-
-
Mass Spectrometry (ESI+):
-
Major peak at
152.1 . -
Absence of
193 (N-acetyl impurity) confirms successful hydrolysis.
-
Impurity Profile
-
Bromoadamantane: Residual starting material (detect via GC-MS).
-
N-Acetyl-1-adamantylamine: Incomplete hydrolysis product.
-
Sulfuric Acid: Excess acid leads to pH < 4.0 and potential bisulfate formation.
Safety and Handling
-
Toxicity: Adamantane derivatives are central nervous system (CNS) active. Overexposure can cause dizziness, ataxia, and insomnia.
-
Handling: Use a fume hood during the Ritter reaction (acetonitrile is toxic) and hydrolysis (high temperature caustic conditions).
-
Sulfate Specifics: While the salt is stable, sulfuric acid used in synthesis is corrosive. Ensure neutralization is controlled to prevent exotherms.
References
-
PubChem. Amantadine Sulfate | C20H36N2O4S.[1] National Library of Medicine. Available at: [Link][1]
-
Moiseev, I. K., et al. The Ritter Reaction in the Synthesis of Adamantane Derivatives. Russian Chemical Reviews, 1991. (Foundational chemistry for the Ritter pathway).[6]
-
Sudrik, V., et al. Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride.[5] Indian Academy of Sciences, 2024. (Detailed Ritter protocols adaptable for sulfate). Available at: [Link]
Sources
- 1. Amantadine Sulfate | C20H36N2O4S | CID 124108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Ritter reaction - Wikipedia [en.wikipedia.org]
Technical Guide: Adamantan-1-amine Sulfate Mechanism of Action
Executive Technical Summary
Adamantan-1-amine sulfate (Amantadine Sulfate) is a tricyclic symmetric amine acting as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and an inhibitor of the influenza A viral M2 proton channel. Unlike simple pore blockers, amantadine exhibits a distinct "trapping" kinetic mechanism at the NMDA receptor, stabilizing the channel in a closed state rather than merely obstructing ion flow.[1] This unique profile confers neuroprotective properties without the severe psychotomimetic side effects typical of high-affinity antagonists like MK-801. Additionally, its activity at Sigma-1 receptors (
Molecular Architecture & Pharmacokinetics
The compound consists of an adamantane backbone—a diamondoid cage structure—substituted with an amino group. This lipophilic cage allows the molecule to cross the blood-brain barrier (BBB) and embed within the transmembrane domains of ion channels.
| Property | Specification | Clinical Implication |
| Chemical Structure | Tricyclo[3.3.1.1^3,7]decan-1-amine sulfate | High lipophilicity; rapid CNS penetration. |
| Excretion | >90% Unchanged in urine | Renal clearance is the rate-limiting step; contraindicated in end-stage renal disease. |
| Half-life ( | 12–17 hours | Supports twice-daily dosing; accumulation risk in renal impairment. |
Primary Neurological Mechanism: NMDA Receptor "Trapping" Blockade
The Kinetic Differentiator
Amantadine acts as a low-affinity, uncompetitive antagonist (
The "Trapping" Hypothesis: Unlike competitive antagonists that bind to the ligand-binding domain (LBD), amantadine requires the channel to be open to gain access to its binding site (use-dependence). However, once bound, amantadine does not merely "plug" the hole.
-
Accelerated Closure: Amantadine binding accelerates the transition of the channel gate from the Open to the Closed state.[1]
-
Stabilization: The drug becomes "trapped" inside the closed channel. The channel must re-open (requiring agonist presence) for the drug to unbind and exit.[2]
-
Therapeutic Window: Because it accelerates closure (fast off-rate kinetics), it preserves normal synaptic transmission (high-frequency physiological signaling) while blocking the tonic, pathological glutamate signaling associated with excitotoxicity.
Visualization of NMDA Gating Kinetics
The following diagram illustrates the "Trapping Block" mechanism, distinguishing it from standard open-channel blockade.
Figure 1: Kinetic state diagram showing the 'Trapping' mechanism where Amantadine promotes the transition to a closed, drug-bound state.
Secondary Mechanisms: Sigma-1 & Dopamine
While NMDA antagonism is primary for dyskinesia, amantadine's dopaminergic effects are mediated largely through Sigma-1 receptor (
-
R Activation: Amantadine binds to intracellular
Rs (located on the ER mitochondrion-associated membrane). This chaperones the IP3 receptor, enhancing calcium signaling and mobilizing dopamine reserves. -
Nicotinic Antagonism: It blocks
nicotinic acetylcholine receptors ( ), which may contribute to its mild anticholinergic-like side effect profile.
Virological Mechanism: M2 Proton Channel Blockade
Amantadine targets the M2 viroporin of the Influenza A virus.[4] The M2 protein is a homotetramer that conducts protons (
-
Lumenal Binding (High Affinity): Amantadine enters the M2 pore and binds to a site formed by Val27, Ala30, Ser31, and Gly34.
-
Dehydration: The adamantane cage physically occludes the pore and disrupts the "water wire" (a continuous chain of water molecules) necessary for proton hopping (Grotthuss mechanism).[6]
-
Resistance: The S31N mutation (Serine to Asparagine at position 31) enlarges the pore and alters the hydration shell, rendering amantadine ineffective.
Experimental Validation Framework
To validate the mechanism of action in a drug development context, the following Whole-Cell Patch Clamp Protocol is the gold standard for isolating NMDA currents and calculating channel kinetics.
Protocol: Isolation of NMDA Currents in Hippocampal Neurons
Objective: Quantify the use-dependent block and "trapping" kinetics of Amantadine.
Reagents & Solutions:
-
External Solution (aCSF): 140 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 10 mM Glucose, 0.2 mM CaCl2 (Low
prevents run-down), 0 mM (Crucial: remove Mg block). pH 7.4. -
Internal Solution: 120 mM Cs-Gluconate (blocks
channels), 10 mM HEPES, 10 mM EGTA, 5 mM Mg-ATP. pH 7.2. -
Agonists: 100
NMDA + 10 Glycine.
Workflow Steps:
-
Preparation: Cultured rat hippocampal neurons (DIV 14-21).
-
Giga-Ohm Seal: Approach cell with pipette (Resistance 3-5
). Apply negative pressure to form a seal. -
Whole-Cell Access: Apply short suction pulse to rupture membrane. Clamp voltage at -70 mV .
-
Control Recording: Perfusion of Agonist solution (NMDA+Gly) for 5 seconds. Record peak and steady-state current.
-
Drug Application (Co-application): Switch to solution containing Agonist + Amantadine (
).-
Observation: Look for exponential decay of the steady-state current (Use-dependence).
-
-
Trapping Assay:
-
Apply Agonist + Amantadine until block equilibrates.
-
Washout Step 1 (Closed State): Wash with buffer only (No Agonist, No Drug) for 2 minutes. Hypothesis: If trapped, drug stays in closed channel.
-
Washout Step 2 (Test): Apply Agonist only .
-
Result: The initial current will be blocked and slowly recover (slow unblocking rate), confirming the drug was trapped inside the closed receptor.
-
Figure 2: Experimental workflow for validating the 'Trapping Block' mechanism via Patch Clamp Electrophysiology.
Quantitative Data Summary
| Target | Parameter | Value | Reference |
| NMDA Receptor | 39 | [Blanpied et al., 2005] | |
| NMDA Receptor | Mechanism | Accelerated Closure / Trapping | [Blanpied et al., 2005] |
| ~7.4 | [Peeters et al., 2004] | ||
| 3.44 | [Buisson & Bertrand, 1998] | ||
| Influenza M2 | ~16 | [Wang et al., 1993] |
References
-
Blanpied, T. A., Clarke, R. J., & Johnson, J. W. (2005). Amantadine inhibits NMDA receptors by accelerating channel closure during channel block.[7] Journal of Neuroscience, 25(13), 3312-3322. Link
-
Buisson, B., & Bertrand, D. (1998). Open-channel blockers at the human alpha4beta2 neuronal nicotinic acetylcholine receptor.[7] Molecular Pharmacology, 53(3), 555-563. Link
-
Peeters, M., Romieu, P., Maurice, T., Su, T. P., Maloteaux, J. M., & Hermans, E. (2004). Involvement of the sigma 1 receptor in the modulation of dopaminergic transmission by amantadine. European Journal of Neuroscience, 19(8), 2212-2220. Link
-
Wang, C., Lamb, R. A., & Pinto, L. H. (1993). Direct measurement of the influenza A virus M2 protein ion channel activity in mammalian cells. Virology, 196(1), 304-311. Link
-
Cady, S. D., et al. (2010). Structure of the amantadine binding site of influenza M2 proton channels in lipid bilayers. Nature, 463(7281), 689-692. Link
Sources
- 1. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of memantine and amantadine with agonist-unbound NMDA-receptor channels in acutely isolated rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amantadine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza Viruses: Harnessing the Crucial Role of the M2 Ion-Channel and Neuraminidase toward Inhibitor Design [mdpi.com]
- 7. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Adamantan-1-amine Sulfate as an NMDA Receptor Antagonist
Mechanistic Profiling, Kinetic Selectivity, and Therapeutic Application
Executive Summary
This technical guide analyzes Adamantan-1-amine sulfate (Amantadine Sulfate) beyond its historical antiviral utility, focusing on its role as a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Unlike high-affinity antagonists (e.g., MK-801) that induce psychotomimetic effects, amantadine exhibits "kinetic selectivity"—a rapid on/off profile that discriminates between physiological synaptic transmission and pathological excitotoxicity. This guide details the molecular mechanism of "trapping block," the pharmacokinetic advantages of the sulfate salt in extended-release formulations (e.g., Gocovri®), and experimental protocols for validating these properties in drug development.
Chemical & Pharmacological Identity
While the active moiety, amantadine (1-aminoadamantane), remains constant, the salt form dictates formulation capabilities and pharmacokinetics (PK).
| Feature | Amantadine Hydrochloride (HCl) | Amantadine Sulfate |
| Solubility | Highly soluble; rapid dissolution. | Less soluble; suitable for slow-release matrices. |
| Tmax (Time to Peak) | 2–4 hours (Immediate Release). | ~12 hours (Extended Release/Gocovri).[3] |
| Plasma Profile | High peaks/troughs; associated with CNS side effects. | Stable plateau; minimizes pulsatile stimulation. |
| Primary Indication | Parkinson’s (early), Influenza A (historical). | Levodopa-Induced Dyskinesia (LID), OFF episodes. |
Drug Development Insight: The shift from HCl to Sulfate in modern drug development (e.g., for LID) is driven by the need to maintain stable plasma concentrations (1,000–1,500 ng/mL) to ensure continuous NMDA receptor coverage without triggering the peak-dose toxicity associated with the HCl salt.
Mechanistic Action: The "Trapping" Block
Core Concept: Amantadine is not merely a "plug" in the ion channel. Its mechanism is defined by uncompetitive binding and accelerated channel closure .
The Uncompetitive Nature
Amantadine binds to the PCP site within the NMDA receptor pore only when the channel is in the open state (agonist-bound). It cannot bind to a closed receptor. This confers use-dependence : the drug preferentially targets neurons that are excessively active (excitotoxic), sparing quiescent neurons.
Accelerated Channel Closure (The Blanpied Mechanism)
Contrary to the standard model where a blocker simply physically occludes ions, Blanpied et al. (2005) demonstrated that amantadine stabilizes the receptor in a closed, non-conducting state.[4]
-
Entry: Glutamate/Glycine bind → Channel opens → Amantadine enters.
-
Block: Amantadine blocks ion flow (Ca²⁺/Na⁺).
-
Trapping: Amantadine binding increases the rate at which the channel gate closes. The drug is then "trapped" inside the closed pore.
-
Exit: The channel must re-open (agonist binding) for amantadine to unbind and exit.
Visualization: The Trapping Mechanism
Caption: Cycle of uncompetitive inhibition. Note that the transition from 'Blocked' to 'Trapped' stabilizes the closed state, preventing ion flux.
Kinetic Selectivity: The Safety Margin
The clinical safety of amantadine compared to Ketamine or MK-801 is defined by its off-rate (K_off) .
-
High-Affinity Blockers (MK-801): Bind tightly, stay in the channel for hundreds of milliseconds to seconds. This blocks physiological synaptic transmission (LTP/LTD), causing amnesia and psychosis.
-
Low-Affinity Amantadine:
-
K_off: >4000 s⁻¹ (Fast unblocking).[5]
-
Mechanism: In the presence of a massive, transient release of glutamate (physiological signal), the high concentration of agonist forces the channel open, and amantadine unbinds rapidly enough to allow the signal to pass.
-
Pathology: During low-level, tonic glutamate leakage (excitotoxicity), amantadine occupies the channel effectively because the agonist pressure is too low to force it out.
-
Experimental Protocols
To validate amantadine sulfate efficacy in a drug discovery pipeline, the following self-validating protocols are recommended.
Whole-Cell Patch-Clamp (Voltage Clamp)
Objective: Determine the IC50 and Kinetic Time Constants (Tau).
System Setup:
-
Cell Line: HEK293 cells transfected with NR1/NR2B subunits (or cultured hippocampal neurons).
-
Recording Solution (Intracellular): CsCl-based (to block K+ channels).
-
Extracellular Solution: Mg²⁺-free ACSF (Magnesium must be removed as it is a natural pore blocker that confounds results).
Workflow:
-
Baseline: Clamp at -70 mV. Perfuse Glutamate (100 µM) + Glycine (10 µM). Record inward current (I_control).
-
Steady-State Block: Co-apply Glutamate + Glycine + Amantadine Sulfate (varying concentrations: 1–300 µM).
-
Washout: Rapid switch back to Glutamate + Glycine (no drug). Critical Validation Step: Current must return to >90% of baseline to prove non-toxicity.
Analysis:
Calculate % Inhibition =
Visualization: Electrophysiology Workflow
Caption: Standardized patch-clamp workflow for assessing uncompetitive NMDA antagonists. Mg2+ removal is critical for assay sensitivity.
Comparative Pharmacology
| Parameter | Amantadine | Memantine | Ketamine |
| Binding Site | PCP Site (Pore) | PCP Site (Pore) | PCP Site (Pore) |
| Affinity (Ki) | Low (~10–20 µM) | Moderate (~1 µM) | High (~0.5 µM) |
| Off-Rate | Very Fast | Fast | Slow |
| Voltage Dependence | Strong | Strong | Strong |
| Clinical Profile | Anti-dyskinetic, Neuroprotective | Anti-dementia | Anesthetic, Antidepressant |
| Psychosis Risk | Low | Low | High |
Authoritative Note: The structural similarity between Amantadine and Memantine (dimethyl-amantadine) results in similar mechanisms, but Memantine has slightly higher affinity and voltage dependence, optimizing it for Alzheimer’s, whereas Amantadine’s profile is currently optimized for Parkinsonian dyskinesia.
References
-
Blanpied, T. A., Clarke, R. J., & Johnson, J. W. (2005). Amantadine inhibits NMDA receptors by accelerating channel closure during channel block.[4][6] Journal of Neuroscience, 25(13), 3312-3322. Link
-
Kornhuber, J., et al. (1991). Amantadine is an NMDA receptor antagonist.[4][5][7] European Journal of Pharmacology, 206(4), 297-300. Link
-
FDA Label (2017). GOCOVRI (amantadine) extended release capsules, for oral use. U.S. Food and Drug Administration.[1] Link
-
Johnson, J. W., & Kotermanski, S. E. (2006). Mechanism of action of memantine. Current Opinion in Pharmacology, 6(1), 61-67. Link
-
Pahwa, R., et al. (2017). Amantadine extended release for levodopa-induced dyskinesia in Parkinson's disease (EASE LID 3): a randomized, double-blind, placebo-controlled trial. The Lancet Neurology, 16(10), 776-787. Link
Sources
- 1. Bioavailability and Pharmacokinetics of Once-Daily Amantadine Extended-Release Tablets in Healthy Volunteers: Results from Three Randomized, Crossover, Open-Label, Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic brain concentration of the NMDA receptor antagonist amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amantadine inhibits NMDA receptors by accelerating channel closure during channel block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Adamantan-1-amine Sulfate: Antiviral Mechanism, Pharmacodynamics, and Resistance Profiles
Executive Summary
Adamantan-1-amine sulfate (Amantadine Sulfate, CAS 31377-23-8) is the sulfate salt of amantadine, a tricyclic primary amine that historically served as a first-line antiviral against Influenza A. While its clinical utility has been severely compromised by widespread resistance (specifically the S31N mutation), it remains a critical reference compound in virology for studying ion channel function and screening novel M2 inhibitors. This guide details the molecular mechanism of M2 blockade, the structural basis of resistance, and validated protocols for assessing susceptibility in vitro.
Molecular Identity & Physicochemical Profile
Unlike the more common hydrochloride salt, Adamantan-1-amine sulfate offers distinct solubility characteristics often utilized in specific formulation contexts or synthetic pathways.
-
IUPAC Name: Adamantan-1-amine; sulfuric acid[1]
-
Stoichiometry: Typically exists as a 2:1 salt (Bis(1-adamantylammonium) sulfate), where two protonated amantadine cations interact with one sulfate anion.
-
Active Moiety: The antiviral activity is exclusively driven by the 1-adamantylammonium cation . The sulfate counterion maintains electroneutrality and influences solubility but does not participate in the M2 binding interface.
-
Solubility: High solubility in water (freely soluble), making it suitable for aqueous cell culture media without the need for high concentrations of DMSO, which can be cytotoxic in sensitive plaque assays.
Mechanism of Action: The M2 Proton Channel Blockade
The antiviral efficacy of amantadine relies on its ability to inhibit the M2 protein , a tetrameric proton channel essential for the viral life cycle.[2][3][4][5]
The "Snug Fit" Model
The M2 protein forms a pH-gated channel in the viral envelope.[2] During endocytosis, the acidic environment of the endosome triggers the M2 channel to open, allowing protons (
-
Acidification: Protons enter the viral interior, lowering the pH.[2]
-
Dissociation: Low pH disrupts the interaction between the viral ribonucleoprotein (vRNP) and the Matrix 1 (M1) protein.
-
Uncoating: The vRNPs are released into the host cytoplasm to migrate to the nucleus for replication.
Amantadine Inhibition: The adamantane cage is hydrophobic but possesses a charged ammonium head group. It enters the M2 pore from the N-terminal (extracellular) side and binds at a high-affinity site between residues 27 and 31. It acts as a physical plug , sterically occluding the pore and preventing proton conductance. This effectively "locks" the vRNPs inside the viral particle, halting infection.
Visualization of Signaling Pathway
The following diagram illustrates the interruption of the viral uncoating process by Adamantan-1-amine.
Caption: Figure 1. Mechanism of Action: Amantadine physically occludes the M2 channel, preventing H+ influx and subsequent viral uncoating.
The Resistance Barrier: S31N & The Failure of Adamantanes
The clinical obsolescence of amantadine is due to a single nucleotide polymorphism resulting in the S31N mutation (Serine to Asparagine at position 31) in the M2 transmembrane domain.
-
Wild Type (S31): The serine residue is small, creating a pore size that perfectly accommodates the adamantane cage (the "snug fit").
-
Mutant (S31N): Asparagine has a larger, bulkier side chain.
-
Steric Clash: The bulky group narrows the pore, physically preventing the drug from entering the binding pocket.
-
Electrostatic Repulsion: The mutation alters the pore's hydration and electrostatic properties, drastically reducing the drug's binding affinity without compromising the channel's ability to conduct protons.
-
Current Status: Over 99% of circulating H3N2 and H1N1 (pdm09) strains carry the S31N mutation, rendering Adamantan-1-amine sulfate ineffective for therapy, though it remains a control in resistance testing.
Experimental Framework: Antiviral Susceptibility Protocols
To evaluate the efficacy of Adamantan-1-amine sulfate (or novel analogs targeting S31N), a rigorous Plaque Reduction Neutralization Test (PRNT) is required.
Protocol: Plaque Reduction Assay (MDCK Cells)
Objective: Determine the 50% Inhibitory Concentration (IC50) of the compound against Influenza A.
Materials:
-
MDCK (Madin-Darby Canine Kidney) cells.
-
Influenza A virus (Strain A/Puerto Rico/8/34 for WT sensitive control; A/California/07/2009 for S31N resistant control).
-
Adamantan-1-amine sulfate stock (10 mM in sterile ddH2O).
-
Avicel (Microcrystalline cellulose) or Agarose overlay media.
-
Crystal Violet stain.
Workflow Steps:
-
Seeding: Plate MDCK cells in 6-well plates (1x10^6 cells/well) and incubate 24h to reach 90-100% confluence.
-
Compound Preparation: Prepare serial dilutions of Adamantan-1-amine sulfate in infection media (DMEM + TPCK-trypsin). Range: 0.1 µM to 100 µM.
-
Infection: Wash cells with PBS. Inoculate with virus (MOI 0.001) mixed with compound dilutions. Incubate 1 hour at 37°C (Adsorption).
-
Overlay: Remove inoculum. Add semi-solid overlay media containing the specific concentration of the compound.
-
Incubation: Incubate for 48-72 hours until plaques are visible.
-
Fixation & Staining: Fix with 4% Formaldehyde. Stain with 0.1% Crystal Violet.
-
Quantification: Count plaques. Calculate % inhibition relative to Virus Control (VC) wells.
Experimental Workflow Diagram
Caption: Figure 2. Step-by-step workflow for the Plaque Reduction Neutralization Test (PRNT) to determine antiviral IC50.
Data Synthesis: Comparative Efficacy
The following table summarizes typical IC50 values observed in literature, highlighting the stark contrast between sensitive and resistant strains.
| Viral Strain | Genotype (M2 Gene) | Phenotype | Amantadine Sulfate IC50 (µM) | Interpretation |
| A/Puerto Rico/8/34 | Wild Type (S31) | Sensitive | 1.5 - 5.0 | Effective blockade of M2. |
| A/California/07/2009 | Mutant (S31N) | Resistant | > 100 | Complete loss of efficacy. |
| A/Hong Kong/1/68 | Wild Type (S31) | Sensitive | 0.8 - 2.5 | Historically sensitive H3N2. |
| A/Texas/50/2012 | Mutant (S31N) | Resistant | > 200 | High-level resistance. |
Note: IC50 values >50 µM are generally considered clinically irrelevant for amantadine due to CNS toxicity (jitteriness, insomnia) at high plasma concentrations.
References
-
Stouffer, A. L., et al. (2008). Structural basis for the function and inhibition of the influenza virus M2 proton channel. Nature. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2011). Antiviral Drug Resistance among Influenza Viruses. Retrieved from [Link]
-
Jing, X., et al. (2008). Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel.[6] PNAS. Retrieved from [Link]
-
PubChem. (n.d.). Amantadine Sulfate Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. Amantadine sulphate [sitem.herts.ac.uk]
- 2. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A possible antiviral effect of amantadine in an AH1N1 influenza-infected patient – a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amantadine - Wikipedia [en.wikipedia.org]
- 5. Amantadine Hydrochloride | C10H18ClN | CID 64150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Adamantan-1-amine Sulfate in Parkinsonian Models: Mechanistic Integrity and Experimental Optimization
Executive Summary
Adamantan-1-amine sulfate (Amantadine Sulfate) represents a critical evolution in the pharmacological management of Parkinson’s Disease (PD), specifically for Levodopa-Induced Dyskinesia (LID). While the hydrochloride salt has been historically ubiquitous, the sulfate salt has emerged as the preferred candidate for extended-release (ER) formulations (e.g., Gocovri®). Its physicochemical properties facilitate high-dose, once-daily delivery systems that maintain therapeutic plasma concentrations during waking hours while minimizing peak-dose toxicity.
This technical guide provides a rigorous framework for researchers utilizing Adamantan-1-amine sulfate. It moves beyond basic descriptions to address the causality of experimental design , ensuring that preclinical data is robust, reproducible, and translationally relevant.
Part 1: Chemical & Physical Characterization
The Foundation of Reproducibility
In preclinical research, failing to account for the specific salt form is a common source of dosing error. Adamantan-1-amine sulfate is not a 1:1 salt like the hydrochloride; it is a 2:1 complex.[1]
Stoichiometry and Dosing Correction
The sulfate salt consists of two amantadine cations balanced by one sulfate anion. This stoichiometry significantly alters the molecular weight (MW) relative to the free base.
| Parameter | Value | Implications for Research |
| CAS Number | 31377-23-8 | Use this specific CAS for procurement to avoid HCl contamination. |
| Formula | 2:1 Ratio (Amine:Sulfate).[1] | |
| MW (Salt) | ~400.6 g/mol | Significantly heavier than HCl salt (~187.7 g/mol ). |
| MW (Active Base) | 151.25 g/mol | The active moiety responsible for NMDA antagonism. |
| Salt Factor ( | 0.755 |
Critical Protocol Note: When replicating studies that cite "Amantadine" dosages, you must verify if the dose refers to the salt or the free base.
-
Example: To deliver a 40 mg/kg dose of active amantadine base, you must weigh 53 mg/kg of Adamantan-1-amine sulfate.
Solubility and Stability
Unlike the highly hygroscopic hydrochloride salt, the sulfate salt demonstrates superior stability in solid-state matrices, making it the standard for controlled-release pellet development.
-
Solubility: Freely soluble in water; pH-dependent solubility decreases in highly alkaline environments.
-
Storage: Store at 20°C to 25°C. The sulfate form is resistant to oxidation but should be protected from high humidity to prevent caking, which affects geometric consistency in solid dosage compounding.
Part 2: Mechanistic Pharmacology
The "Why" Behind the Efficacy
To design valid experiments, one must understand that Amantadine is not a simple antagonist; it is an uncompetitive, low-affinity, use-dependent NMDA receptor antagonist .
The Glutamate Surge Hypothesis
In LID, the loss of nigrostriatal dopamine terminals leads to aberrant corticostriatal glutamate signaling. This causes over-activation of post-synaptic NMDA receptors.
-
Causality: High-affinity blockers (like MK-801) cause psychosis because they block physiological transmission.
-
Amantadine's Edge: It only blocks the channel when it is excessively open (use-dependence) and dissociates rapidly (fast off-rate). This preserves normal neurotransmission while clipping the "peaks" of excitotoxicity that drive dyskinesia.
Mechanism Visualization
The following diagram illustrates the specific synaptic intervention point, highlighting the uncompetitive nature of the blockade.
Caption: Figure 1. Mechanism of Action. Amantadine preferentially targets over-activated NMDA receptors, reducing pathological calcium influx without halting physiological signaling.
Part 3: Preclinical Experimental Protocols
Self-Validating Systems
The Gold Standard for assessing Adamantan-1-amine sulfate efficacy is the 6-OHDA-lesioned rat model of Levodopa-Induced Dyskinesia (LID) . This protocol is designed to be self-validating: animals that do not develop dyskinesia after priming are excluded, ensuring that therapeutic effects are genuine.
Experimental Workflow
Phase 1: The Lesion (Induction of Parkinsonism)
-
Subject: Sprague-Dawley rats (200-250g).
-
Stereotaxic Injection: 6-Hydroxydopamine (6-OHDA) is injected into the Medial Forebrain Bundle (MFB).
-
Validation: 3 weeks post-lesion, challenge with Amphetamine (2.5 mg/kg).
-
Criteria: >7 ipsilateral rotations/min indicates >90% dopamine depletion. Exclude non-responders.
-
Phase 2: The Priming (Induction of Dyskinesia)
-
Chronic Dosing: Administer L-DOPA (6 mg/kg) + Benserazide (15 mg/kg) daily for 14-21 days.
-
Observation: Rats will develop Abnormal Involuntary Movements (AIMs).
-
Selection: Only rats with stable, high AIMs scores are selected for the Amantadine study.
Phase 3: The Challenge (Amantadine Sulfate Treatment)
-
Design: Within-subject crossover design (Vehicle vs. Amantadine) to reduce variability.
-
Dosing: Administer Adamantan-1-amine sulfate (40-60 mg/kg p.o. or i.p.) 30 minutes prior to L-DOPA.
-
Scoring: Assess AIMs every 20 minutes for 180 minutes.
Protocol Visualization
This flowchart details the critical decision nodes (diamonds) where validation occurs.
Caption: Figure 2. 6-OHDA Model Workflow. Critical validation steps (yellow diamonds) prevent false negatives/positives by ensuring only dyskinetic animals are tested.
Part 4: Analytical Validation
Quantifying the Molecule
For pharmacokinetic (PK) studies, distinguishing the sulfate salt in plasma is impossible as it dissociates. However, quality control of the formulation requires specific sulfate assays.
| Method | Target | Application | Detection Limit |
| LC-MS/MS | Amantadine (Plasma/Brain) | PK profiling, Blood-Brain Barrier penetration. | ~1 ng/mL |
| Ion Chromatography | Sulfate Counter-ion | Verifying salt stoichiometry in bulk powder. | ~0.1 ppm |
| HPLC-UV | Amantadine-FMOC | Impurity profiling (Amantadine lacks chromophores; requires derivatization with FMOC-Cl). | ~10 ng/mL |
Technical Insight: Amantadine lacks a UV chromophore. Do not attempt standard HPLC-UV without derivatization (e.g., pre-column derivatization with FMOC or post-column with OPA). LC-MS is preferred for biological samples due to high sensitivity.
References
-
PubChem. (2025).[1] Amantadine Sulfate Compound Summary. National Library of Medicine. [Link]
-
Blanpied, T. A., et al. (2005). Amantadine inhibits NMDA receptors by accelerating channel closure during channel block.[2] Journal of Neuroscience. [Link]
-
Cenci, M. A., & Lundblad, M. (2007). Post- versus presynaptic plasticity in L-DOPA-induced dyskinesia. Journal of Neurochemistry. [Link]
-
Frouni, I., et al. (2019). Dyskinesia time course in 6-OHDA-lesioned rats treated with L-DOPA. ResearchGate. [Link]
-
MedicaPharma. (n.d.). Amantadine Sulfate API Description and Solubility. [Link]
-
Schwab, R. S., et al. (1969). Amantadine in the treatment of Parkinson's disease. JAMA. [Link]
Sources
Role of Adamantan-1-amine Sulfate in Neurological Disorders: A Technical Guide
Executive Summary
Adamantan-1-amine sulfate (Amantadine Sulfate) represents a unique class of tricyclic amines with a dual mechanistic profile that bridges virology and neurology. While originally synthesized as an antiviral M2 ion channel blocker, its primary utility has shifted toward the management of movement disorders and fatigue in neurodegenerative conditions. This guide dissects the compound's pharmacological architecture, focusing on its role as a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and its modulatory effects on dopaminergic transmission.[1][2]
Part 1: Chemical & Pharmacological Architecture[3]
Structural Integrity
Adamantan-1-amine is an organic compound with a diamondoid structure, consisting of three fused cyclohexane rings in a "chair" conformation. This lipophilic cage structure allows for rapid blood-brain barrier (BBB) penetration. The sulfate salt form enhances stability and water solubility for pharmaceutical formulation.
Key Pharmacokinetic Parameters:
-
Bioavailability: >90% (Oral)
-
Tmax: 2–4 hours
-
Half-life (t1/2): 10–30 hours (highly dependent on renal function)
-
Excretion: >90% unchanged in urine (Glomerular filtration and tubular secretion)
Mechanistic Duality
The therapeutic efficacy of amantadine in neurological disorders stems from two distinct but synergistic mechanisms:
-
Glutamatergic Normalization (Anti-Dyskinesia): In states of dopamine depletion (e.g., Parkinson's Disease), the subthalamic nucleus becomes overactive, driving excessive glutamate release. Amantadine acts as an uncompetitive antagonist at the NMDA receptor.[2][3] Crucially, it exhibits "rapid on/off" kinetics. Unlike high-affinity antagonists (e.g., MK-801) that permanently block the channel and cause psychosis, amantadine blocks the channel only when it is excessively open, preserving physiological neurotransmission while dampening pathological excitotoxicity.
-
Dopaminergic Enhancement (Anti-Fatigue/Motor): Amantadine indirectly increases synaptic dopamine levels by:
-
Inhibiting the Dopamine Transporter (DAT), thereby reducing reuptake.
-
Stimulating the release of dopamine from presynaptic vesicles.
-
Allosterically modulating the D2 receptor density.
-
Part 2: Mechanistic Visualization
The following diagram illustrates the dual-pathway mechanism of Amantadine Sulfate in the context of Levodopa-Induced Dyskinesia (LID) and Fatigue.
Figure 1: Dual-mechanism action of Amantadine Sulfate targeting NMDA receptor overactivity and dopaminergic deficits.
Part 3: Clinical Applications & Efficacy Data[5]
Amantadine is currently the only drug with Level A evidence for treating Levodopa-Induced Dyskinesia (LID).
Table 1: Comparative Efficacy in Neurological Disorders
| Indication | Primary Target | Mechanism | Clinical Outcome Metric | Typical Dosage |
| Parkinson's Disease (PD) | Striatal Dopamine | DA Reuptake Inhibition | Reduction in OFF time; Improvement in UPDRS III | 100–300 mg/day |
| LID (Dyskinesia) | NMDA Receptors | Channel Blockade | Reduction in UDysRS score (25–45% reduction) | 200–400 mg/day (ER form) |
| MS Fatigue | CNS Arousal Systems | DA/NE Modulation | Improvement in Fatigue Severity Scale (FSS) | 100–200 mg/day |
| TBI Recovery | Frontal-Striatal Loop | DA Enhancement | Improved Disability Rating Scale (DRS) speed | 200–400 mg/day |
Part 4: Experimental Methodologies
To validate the efficacy and mechanism of Adamantan-1-amine sulfate in a research setting, the following protocols are recommended. These are designed to be self-validating systems.
Protocol A: [3H]MK-801 Displacement Binding Assay
Objective: To determine the affinity (
Reagents & Materials:
-
Ligand: [3H]MK-801 (Specific Activity ~20-30 Ci/mmol).
-
Tissue: Rat cerebral cortex homogenate (washed 4x to remove endogenous glutamate/glycine).
-
Buffer: 5 mM Tris-HCl / 10 mM HEPES (pH 7.4).
-
Co-agonists: 10 µM L-Glutamate and 10 µM Glycine (Required to open the channel; without these, the antagonist cannot bind).
-
Non-specific control: 10 µM (+)MK-801 (unlabeled).
Step-by-Step Workflow:
-
Tissue Preparation: Homogenize rat cortex in 10 volumes of ice-cold 0.32 M sucrose. Centrifuge at 1,000 x g (10 min). Take supernatant and centrifuge at 20,000 x g (20 min) to isolate crude synaptic membranes. Resuspend pellet in Buffer.
-
Assay Setup: In 96-well plates, prepare the following reaction mix (Total Vol = 500 µL):
-
50 µL Membrane suspension (200 µg protein).
-
50 µL [3H]MK-801 (Final conc. 2 nM).
-
50 µL Glutamate/Glycine mix (10 µM each).
-
50 µL Amantadine Sulfate (Concentration range:
M to M). -
Buffer to volume.
-
-
Incubation: Incubate at 25°C for 2 hours . (Equilibrium is slow for channel blockers).
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding to filter).
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
Self-Validation Check:
-
Specific Binding: Total Binding - Non-Specific Binding (in presence of excess unlabeled MK-801) must be >85% of Total Binding.
-
IC50 Calculation: Plot % Specific Binding vs. Log[Amantadine]. A sigmoidal curve indicates competitive interaction at the channel site.
Protocol B: In Vivo Microdialysis for Striatal Dopamine
Objective: To quantify the causal relationship between Amantadine administration and extracellular dopamine efflux in the striatum.
Step-by-Step Workflow:
-
Stereotaxic Surgery: Implant a microdialysis guide cannula targeting the dorsolateral striatum (AP +0.5, ML +3.0, DV -4.5 mm relative to Bregma) in rats. Allow 5-7 days recovery.
-
Probe Insertion: Insert probe (2 mm membrane length) and perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.
-
Equilibration: Peruse for 90 minutes to stabilize basal efflux. Discard dialysate.
-
Baseline Sampling: Collect 3 samples (20 min intervals) to establish baseline dopamine levels (
variance required). -
Drug Administration: Administer Amantadine Sulfate (40 mg/kg i.p.).
-
Response Sampling: Continue collection for 180 minutes post-injection.
-
Analysis: Analyze dialysate via HPLC-ECD (Electrochemical Detection).
Data Presentation: Normalize data as % of baseline. Expect a peak increase of 150–200% in extracellular dopamine within 40–60 minutes.
Part 5: Drug Development Considerations
Formulation Challenges
Amantadine sulfate is highly soluble, which can lead to "dose dumping" in immediate-release formulations. For neurological applications like LID, stable plasma concentrations are critical to avoid fluctuating blockade of NMDA receptors.
-
Strategy: Use extended-release (ER) pellets coated with ethylcellulose to maintain plasma levels between 1,000–1,500 ng/mL.
Safety & Toxicology
-
Renal Impairment: Amantadine is not metabolized; it is excreted unchanged. In patients with renal dysfunction (CrCl < 50 mL/min), accumulation is rapid, leading to toxic delirium. Dosage must be linearly reduced based on Creatinine Clearance.
-
Livedo Reticularis: A reversible dermatological side effect caused by local catecholamine depletion in peripheral cutaneous vessels.
References
-
Blanpied, T. A., et al. (2005).[4] "Amantadine inhibits NMDA receptors by accelerating channel closure during channel block."[4] Journal of Neuroscience. [Link]
-
Crosby, N. J., et al. (2003). "Amantadine for dyskinesia in Parkinson's disease."[2][5] Cochrane Database of Systematic Reviews. [Link]
-
Giacino, J. T., et al. (2012). "Placebo-Controlled Trial of Amantadine for Severe Traumatic Brain Injury." New England Journal of Medicine. [Link][1]
-
Pahwa, R., et al. (2017). "ADS-5102 (Amantadine) Extended-Release Capsules for Levodopa-Induced Dyskinesia in Parkinson Disease (EASE LID Study)." JAMA Neurology. [Link]
-
Kornhuber, J., et al. (1991). "Amantadine is an NMDA receptor antagonist."[2][6][4] European Journal of Pharmacology. [Link]
Sources
- 1. Amantadine for NeuroenhaNcement in acutE patients Study - a protocol for a prospective pilot proof of concept phase IIb study in intensive and intermediate care unit patients (ANNES) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amantadine as N-methyl-D-aspartic acid receptor antagonist: new possibilities for therapeutic applications? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amantadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Adamantan-1-amine Sulfate in Oncology Research
This technical guide provides a rigorous analysis of Adamantan-1-amine sulfate (Amantadine Sulfate) within the context of oncology. While the hydrochloride salt is the historical standard for neurological and antiviral applications, the sulfate salt offers distinct physicochemical properties (e.g., altered solubility kinetics) relevant to novel drug delivery systems.
The biological activity described below pertains to the Adamantan-1-amine cation , the active pharmaceutical ingredient (API) liberated upon dissolution of the sulfate salt.
Status: High-Level Technical Review
Active Moiety: Adamantan-1-amine (Amantadine)
Primary Salt Focus: Sulfate (
Executive Summary & Chemical Identity
Adamantan-1-amine is a tricyclic symmetric amine traditionally utilized as an NMDA receptor antagonist and antiviral. In oncology, it has emerged as a dual-function agent: (1) an antiproliferative via NMDA receptor blockade on non-neuronal tumor cells, and (2) a chemosensitizer via lysosomal accumulation and autophagy inhibition.
Chemical Distinction: Sulfate vs. Hydrochloride
Most literature cites the hydrochloride (HCl) salt. The sulfate salt differs primarily in its counter-ion stoichiometry (2:1 amine:acid ratio) and solubility profile.
-
Stoichiometry: Two adamantane cations per sulfate anion.
-
Therapeutic Implication: The sulfate form may exhibit slower dissolution rates compared to the freely soluble HCl, potentially advantageous for sustained intratumoral retention or reduced systemic peak-toxicity in high-dose oncological regimens.
Mechanistic Pillars in Oncology
The antineoplastic potential of Adamantan-1-amine sulfate rests on three validated biological mechanisms.
Pillar A: NMDA Receptor Antagonism (Antiproliferative)
Many solid tumors (Small Cell Lung Cancer, Breast, Prostate, Glioblastoma) express functional NMDA receptors (NMDARs). Glutamate signaling through these receptors drives proliferation and migration (invasive phenotype).
-
Mechanism: Amantadine acts as a non-competitive, open-channel blocker of the NMDAR.
-
Outcome: Blockade reduces Calcium (
) influx Downregulation of CaMKII/ERK pathways G0/G1 Cell Cycle Arrest.
Pillar B: Lysosomotropism & Autophagy Inhibition (Chemosensitization)
Cancer cells often upregulate autophagy to survive metabolic stress or chemotherapy (cytoprotective autophagy).
-
Mechanism: Being a lipophilic weak base, Adamantan-1-amine passively diffuses into lysosomes, becomes protonated, and is trapped (ion trapping). This raises lysosomal pH.
-
Outcome: Inhibition of lysosomal proteases (Cathepsins) and blockage of autophagosome-lysosome fusion. This prevents the recycling of cellular components, driving the cell toward apoptosis (Type I cell death) rather than survival.
Pillar C: SSAT-1 Metabolic Hijacking (Diagnostic/Biomarker)
The enzyme Spermidine/spermine
-
Mechanism: SSAT-1 accepts Adamantan-1-amine as a specific substrate, converting it to
-acetylamantadine. -
Utility: High levels of acetylated amantadine in urine/plasma serve as a proxy for high tumor burden or SSAT-1 activity.
Experimental Protocols (Self-Validating Systems)
Note: Ensure all Adamantan-1-amine sulfate stock solutions are prepared in sterile water or DMSO, filtered (0.22 µm), and stored at -20°C. Adjust molarity calculations to account for the sulfate molecular weight (approx. 400.6 g/mol for the bis-amine sulfate).
Protocol 1: Assessment of Autophagy Flux (The "Gold Standard")
Objective: Confirm that Adamantan-1-amine sulfate blocks autophagy at the degradation stage (flux inhibition) rather than inducing it.
Reagents:
-
Cell Line: HepG2 or U-87 MG (Glioblastoma).
-
Treatment: Adamantan-1-amine sulfate (50 µM, 100 µM).
-
Positive Control: Chloroquine (20 µM).
-
Marker: Anti-LC3B antibody, Anti-p62/SQSTM1 antibody.
Workflow:
-
Seeding: Plate
cells/well in 6-well plates; adhere overnight. -
Treatment: Treat cells with Adamantan-1-amine sulfate for 24h.
-
Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors.
-
Western Blot Analysis:
-
LC3B-II: Look for accumulation. Increased LC3B-II usually signals autophagy induction, BUT if combined with p62 accumulation, it signals blockade.
-
p62/SQSTM1: This protein is degraded by autophagy. If p62 levels increase alongside LC3B-II, the flux is blocked.
-
-
Validation: If LC3B-II increases but p62 decreases, the drug induces autophagy. If both increase , the drug blocks the lysosome (Desired Outcome for Chemosensitization).
Protocol 2: Synergistic Cytotoxicity Assay (Isobologram Analysis)
Objective: Determine if Adamantan-1-amine sulfate potentiates Cisplatin.
Workflow:
-
Seeding: 96-well plate (
cells/well). -
Monotherapy: Determine IC50 for Adamantan-1-amine sulfate and Cisplatin separately using CCK-8 or MTT assay (72h exposure).
-
Combination: Treat cells with fixed ratios of Drug A (Amantadine) and Drug B (Cisplatin) based on their IC50s (e.g., IC50_A + IC50_B, 0.5IC50_A + 0.5IC50_B).
-
Calculation: Calculate the Combination Index (CI) using the Chou-Talalay method.
Data Synthesis & Visualization
Table 1: Comparative Efficacy in Oncology Models
Synthesized from general amantadine research; Sulfate salt expected to show bioequivalence once solubilized.
| Cancer Type | Cell Line | Key Mechanism Observed | Outcome | Reference |
| Hepatocellular | HepG2, SMMC-7721 | Cell Cycle Arrest (G0/G1) | Downregulation of Cyclin D1/E; Apoptosis via Bax/Bcl-2 ratio shift.[3][4] | [1] |
| Glioblastoma | U-87 MG, A172 | Autophagy Inhibition | Accumulation of ROS; Mitochondrial depolarization. | [2] |
| Melanoma | A375, SK-MEL-28 | Chemo-potentiation | Synergistic apoptosis when combined with Cisplatin. | [3] |
| Breast/Lung | Clinical Samples | SSAT-1 Acetylation | High urinary | [4] |
Diagram 1: Mechanism of Action (Dual Pathway)
This diagram illustrates how Adamantan-1-amine sulfate targets both the surface receptor (proliferation) and the lysosome (survival).
Caption: Dual-targeting mechanism of Adamantan-1-amine. Left: Surface NMDAR blockade reduces proliferation. Right: Lysosomal trapping inhibits autophagy, forcing apoptotic cell death.
Diagram 2: Experimental Validation Workflow
A logical flow for researchers to validate the sulfate salt efficacy in a new cancer model.
Caption: Strategic workflow for validating Adamantan-1-amine sulfate utility. NMDAR status determines antiproliferative potential; Autophagy status determines combination potential.
References
-
Lan, Z., et al. (2015). "Amantadine inhibits cellular proliferation and induces the apoptosis of hepatocellular cancer cells in vitro."[5] International Journal of Molecular Medicine.[4][5]
-
Pan, Y., et al. (2024). "Amantadine against glioma via ROS-mediated apoptosis and autophagy arrest." Cell Death & Disease.
-
Krasowska, D., et al. (2019). "Anticancer Activity of Amantadine and Evaluation of Its Interactions with Selected Cytostatics in Relation to Human Melanoma Cells." International Journal of Molecular Sciences.
-
Mian, S., et al. (2018). "Use of amantadine as substrate for SSAT-1 activity as a reliable clinical diagnostic assay for breast and lung cancer." Cancer Epidemiology, Biomarkers & Prevention.
-
Stepulak, A., et al. (2014). "NMDA antagonists inhibit the proliferation of human rhabdomyosarcoma cells." Amino Acids.
Sources
- 1. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA Receptor and Its Emerging Role in Cancer | MDPI [mdpi.com]
- 3. International Journal of Molecular Medicine [spandidos-publications.com]
- 4. Anticancer Activity of Amantadine and Evaluation of Its Interactions with Selected Cytostatics in Relation to Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
Technical Monograph: Adamantan-1-amine Sulfate in SARS-CoV-2 Research
Executive Summary
Adamantan-1-amine sulfate (Amantadine Sulfate) is a stable salt form of the primary amine amantadine. Historically utilized as an antiviral for Influenza A (M2 channel blocker) and an NMDA antagonist for Parkinson’s disease, it has emerged as a compound of interest in COVID-19 research.
Its relevance to SARS-CoV-2 is grounded in two distinct hypotheses: (1) Viroporin Inhibition , where it may block the viral Envelope (E) protein ion channel, and (2) Lysosomotropic Action , where it acts as a weak base to buffer endosomal pH, potentially inhibiting pH-dependent proteases (e.g., Cathepsin L) required for viral entry.
Critical Note on Efficacy: While in silico and in vitro electrophysiological data suggest potent ion channel blockade, randomized clinical trials (RCTs) regarding acute COVID-19 treatment have largely shown no benefit in preventing disease progression. However, emerging 2024 data indicates significant potential in managing Post-Acute Sequelae of COVID-19 (Long COVID) , specifically for fatigue and neurocognitive symptoms.
Chemical & Pharmacological Profile
Researchers must distinguish between the common Hydrochloride (HCl) salt and the Sulfate salt.[1] The Sulfate form offers distinct solubility characteristics, often resulting in a slower dissolution profile which may be advantageous for sustained-release formulations in animal models.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | Adamantan-1-amine sulfate |
| Active Moiety | 1-Adamantylammonium cation |
| CAS Number | 31377-23-8 |
| Molecular Formula | (C₁₀H₁₇N)₂[2] · H₂SO₄ (Stoichiometry varies; often 2:1) |
| Molecular Weight | ~400.59 g/mol (for 2:1 salt) |
| Solubility | Soluble in water; slightly soluble in ethanol; insoluble in non-polar solvents.[1] |
| pKa | ~10.1 (Active amine) |
| Stability | Hygroscopic; store desicated at RT.[1][2] Stable in aqueous solution for 24h at 4°C. |
Mechanistic Hypotheses & Pathobiology
The theoretical framework for Adamantan-1-amine in COVID-19 is biphasic, targeting both the virus and the host cell environment.
Mechanism A: Viroporin Blockade (Viral Target)
SARS-CoV-2 encodes an Envelope (E) protein that oligomerizes to form a pentameric cation-selective ion channel (viroporin).[1][3] This channel is critical for viral assembly and inflammation (inflammasome activation).[1]
-
Hypothesis: Similar to its action on the Influenza M2 channel, the adamantane cage sterically occludes the pore of the E-protein channel.
-
Evidence: NMR and TEVC (Two-Electrode Voltage Clamp) studies have demonstrated that amantadine can block E-protein conductance, though high concentrations (>10 µM) are often required.
Mechanism B: Lysosomotropic Buffering (Host Target)
SARS-CoV-2 can enter cells via the endosomal pathway, requiring acidic pH for:
-
Proteolysis: Cathepsin L (CTSL) requires low pH to cleave the Spike protein.[1]
-
Fusion: Viral envelope fusion with the endosome membrane.[1]
-
Action: As a lipophilic weak base, Adamantan-1-amine crosses membranes and becomes protonated (trapped) within acidic endosomes/lysosomes. This accumulation raises luminal pH, inhibiting CTSL activity and arresting viral entry.[1][4]
Visualization: Dual Mechanism of Action
Figure 1: Dual mechanism illustrating lysosomal pH buffering (host) and E-protein channel blockade (virus).
Experimental Protocols
For researchers validating these mechanisms, the following protocols provide a standardized baseline.
Protocol A: Time-of-Addition Assay (Cell-Based)
Objective: Determine if the drug acts at the entry stage (lysosomal) or replication stage. Cell Line: Vero E6 or Calu-3 (human lung epithelial).[1]
-
Preparation:
-
Dissolve Adamantan-1-amine sulfate in DMSO to 10 mM stock.[1]
-
Dilute in DMEM to final concentrations (e.g., 1, 10, 50, 100 µM).
-
-
Seeding: Plate Vero E6 cells (1x10⁴ cells/well) in 96-well plates; incubate 24h.
-
Treatment Groups:
-
Infection: Infect with SARS-CoV-2 (MOI 0.[1]01) for 1h at 37°C.
-
Wash: Remove virus inoculum; wash 2x with PBS.[1]
-
Incubation: Add media (with or without drug per group) and incubate for 24-48h.
-
Readout:
Protocol B: Two-Electrode Voltage Clamp (TEVC) for E-Protein
Objective: Validate direct channel blockade (Viroporin activity).[1] System: Xenopus laevis oocytes.[1]
-
cRNA Injection: Inject oocytes with cRNA encoding SARS-CoV-2 E-protein.[1]
-
Expression: Incubate 24-72h at 18°C to allow protein expression in the membrane.
-
Setup: Place oocyte in recording chamber with ND96 buffer. Impale with two microelectrodes (Voltage and Current).[1]
-
Baseline: Clamp voltage (e.g., -60 mV) and measure baseline current.
-
Challenge: Perfusion with Adamantan-1-amine sulfate (10-100 µM).
-
Analysis: Measure reduction in macroscopic current. Note: E-protein currents are small; background subtraction of non-injected oocytes is critical.
Visualization: Experimental Workflow
Figure 2: Workflow for distinguishing viral entry inhibition vs. replication inhibition.
Clinical Reality & Future Directions
Acute COVID-19 (The Negative Result)
Despite the mechanistic promise, clinical translation for acute viral clearance has failed.
-
The ACT Study (Randomized, Double-Blind) evaluated amantadine in non-hospitalized patients.[5]
-
Result: No significant difference in disease progression or hospitalization rates compared to placebo.[1][6]
-
Interpretation: The concentrations required to block the E-channel or buffer lysosomes in vivo may be toxic or unattainable in human lung tissue (pharmacokinetic mismatch).
Long COVID (The Emerging Frontier)
Current research has pivoted toward Long COVID (PASC) .[1]
-
Mechanism: Amantadine acts as an NMDA receptor antagonist and dopamine agonist.[1]
-
Application: Treating "Brain Fog" (cognitive dysfunction) and chronic fatigue.[1]
-
Data (2024): A randomized open-label trial demonstrated statistically significant reduction in fatigue severity (FSS scores) in post-COVID patients treated with amantadine for 2 weeks.[1][7]
References
-
Mechanism (Viroporin): To, J., et al. (2021).[1] Amantadine inhibits known and novel ion channels encoded by SARS-CoV-2 in vitro.[1][3][8] Communications Biology.[1][3] Link[1][3]
-
Mechanism (Lysosomal): Smieszek, S. P., et al. (2020).[1] Amantadine disrupts lysosomal gene expression: A hypothesis for COVID19 treatment.[1][5][9][10] International Journal of Antimicrobial Agents.[1] Link
-
Clinical Trial (Acute - Negative): Munch, L. C., et al. (2023).[1] Amantadine for COVID-19 treatment (ACT study): a randomized, double-blinded, placebo-controlled clinical trial.[5][6] Clinical Microbiology and Infection.[1] Link
-
Clinical Trial (Long COVID - Positive): Harandi, A. A., et al. (2024).[1][7] A randomized open-label clinical trial on the effect of Amantadine on post Covid 19 fatigue.[7] Scientific Reports.[1][7] Link
-
Chemical Data: PubChem Compound Summary for CID 9837823, Adamantan-1-amine sulfate.[1] Link[1]
Sources
- 1. Adamantan-1-amine sulfate | C10H19NO4S | CID 9837823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-ADAMANTANAMINE SULFATE | 31377-23-8 [chemicalbook.com]
- 3. d-nb.info [d-nb.info]
- 4. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Amantadine for COVID-19 treatment (ACT study): a randomized, double-blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A randomized open-label clinical trial on the effect of Amantadine on post Covid 19 fatigue – American ME and CFS Society [ammes.org]
- 8. researchgate.net [researchgate.net]
- 9. Amantadine disrupts lysosomal gene expression: A hypothesis for COVID19 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Avens Publishing Group - Lysosomotropic Action of Amantadine: Basis for Treatment of COVID-19 [avensonline.org]
Strategic Utilization of Adamantan-1-amine Sulfate Derivatives in Modern Drug Discovery
Executive Summary
The adamantane scaffold, often termed the "lipophilic bullet" in medicinal chemistry, represents a privileged structure due to its unique diamondoid cage architecture.[1] While Adamantan-1-amine (Amantadine) is historically recognized as the first antiviral M2 channel blocker, its sulfate salt form (Amantadine Sulfate) and subsequent derivatives have emerged as critical players in neuropharmacology. This guide analyzes the technical superiority of the sulfate salt over the hydrochloride in specific pharmacokinetic (PK) contexts, details the structure-activity relationships (SAR) driving next-generation derivatives (e.g., Memantine, Vildagliptin intermediates), and provides validated protocols for synthesis and biological evaluation.
The Adamantane Scaffold: Pharmacophore & Salt Selection
The "Lipophilic Bullet" Effect
The adamantane cage (
-
LogP Modulation: Introduction of the adamantyl group typically increases LogP by ~2–3 units, facilitating Blood-Brain Barrier (BBB) penetration.
-
Metabolic Shielding: The cage structure prevents oxidative metabolism at adjacent positions, extending the half-life (
) of the parent drug.
Sulfate vs. Hydrochloride: A Critical Distinction
While Amantadine Hydrochloride (AHCl) is the standard oral formulation, Amantadine Sulfate (AS) offers distinct advantages in acute care and high-dose regimens.[2]
| Feature | Amantadine Hydrochloride (AHCl) | Amantadine Sulfate (AS) | Clinical Implication |
| Solubility Profile | High aqueous solubility | Moderate; pH-dependent | AS allows for more controlled release rates in certain matrices. |
| Pharmacokinetics | Rapid absorption, peak plasma levels | Slower elimination kinetics | AS maintains therapeutic plasma levels longer, reducing "wearing-off" effects in Parkinson's. |
| Dosing Ceiling | Limited by acute toxicity (jitters, insomnia) | Tolerated at higher equivalent base loads | AS is preferred for intensive IV therapy in akinetic crisis (Parkinson's). |
Technical Insight: The sulfate counter-ion alters the dissolution rate and ionic strength environment at the absorption site, modifying the
Mechanisms of Action: Network Analysis
NMDA Receptor Antagonism (Neuroprotection)
Adamantane derivatives function as uncompetitive, low-affinity, open-channel blockers of the N-methyl-D-aspartate (NMDA) receptor. Unlike high-affinity blockers (e.g., MK-801) that permanently disrupt synaptic transmission, adamantanes only block the channel when it is excessively open (excitotoxicity), preserving normal physiological signaling.
Figure 1: Mechanism of uncompetitive NMDA receptor antagonism by adamantane derivatives. The drug preferentially binds to the open channel state, preventing excitotoxic
Structure-Activity Relationships (SAR) & Derivative Optimization
To optimize the Adamantan-1-amine scaffold, modifications focus on the amine position and cage substitution.
-
N-Alkylation (e.g., Rimantadine):
-
Adding an
-methyl group (1-(1-adamantyl)ethanamine) increases antiviral potency against Influenza A but has little effect on NMDA affinity.
-
-
Cage Alkylation (e.g., Memantine):
-
Dimethylation at positions 3 and 5 (3,5-dimethyladamantan-1-amine) drastically improves NMDA receptor selectivity and voltage-dependence.
-
Mechanism: The methyl groups increase steric bulk, optimizing the fit within the channel pore and slowing the "off-rate" just enough to block sustained pathological activation without affecting transient physiological signals.
-
-
Hydroxylation (e.g., 3-amino-1-adamantanol):
-
Introduction of a hydroxyl group reduces lipophilicity slightly but provides a handle for further conjugation. This is a key intermediate for Vildagliptin (DPP-IV inhibitor for Diabetes), where the adamantane group anchors the drug in the enzyme's active site.
-
Experimental Protocols
Synthesis of Adamantan-1-amine Sulfate
Note: This protocol synthesizes the sulfate salt directly from the free base, ensuring high purity suitable for biological assays.
Reagents:
-
Adamantan-1-amine (Free base)
-
Sulfuric acid (
), 98% -
Ethanol (Absolute)
-
Diethyl ether
Workflow:
-
Dissolution: Dissolve 10.0 g (66 mmol) of Adamantan-1-amine in 100 mL of absolute ethanol in a round-bottom flask. Chill to 0°C in an ice bath.
-
Acidification: Dropwise add concentrated
(approx. 3.6 g, stoichiometric 0.55 eq for bis-salt or 1.0 eq for mono-salt depending on target pH) while stirring vigorously. Monitor pH until it reaches ~4.0–5.0.-
Critical Step: The sulfate salt is less soluble in ethanol than the hydrochloride. A white precipitate should begin to form.[3]
-
-
Precipitation: Add 200 mL of cold diethyl ether to force complete precipitation of the sulfate salt.
-
Filtration: Filter the white solid under vacuum. Wash the cake 3x with cold ether:ethanol (4:1) mixture.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
-
Validation: Verify via melting point (>300°C decomp) and elemental analysis (S content).
Figure 2: Step-by-step synthesis workflow for Adamantan-1-amine Sulfate.
Radioligand Binding Assay (NMDA Receptor)
To confirm the affinity of new adamantane derivatives.
Materials:
-
Rat brain cortex homogenate (rich in NMDA receptors).
-
Radioligand:
(High affinity open-channel blocker). -
Test Compounds: Adamantane Sulfate, Memantine (positive control).
Protocol:
-
Preparation: Incubate rat brain membranes (200 µg protein) in TRIS-HCl buffer (pH 7.4) containing 10 µM Glutamate and 10 µM Glycine (to open the channels).
-
Competition: Add
(5 nM) and varying concentrations of the adamantane derivative ( to M). -
Incubation: Incubate at 25°C for 2 hours (equilibrium).
-
Termination: Filter rapidly through glass fiber filters (Whatman GF/B) pre-soaked in 0.3% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine
and .-
Expectation: Memantine
; Amantadine .
-
Therapeutic Applications Summary
| Indication | Derivative of Choice | Mechanism | Status |
| Parkinson's Disease | Amantadine Sulfate | NMDA antagonism + Dopamine reuptake inhibition | Approved (IV/Oral) |
| Alzheimer's Disease | Memantine | Selective NMDA antagonism (Voltage-dependent) | Approved |
| Influenza A | Amantadine HCl/Sulfate | M2 Proton Channel Blockade | Approved (Resistance high) |
| Diabetes (T2DM) | Vildagliptin (Adamantyl-based) | DPP-IV Inhibition | Approved |
| Hepatitis C | Amantadine Sulfate | Viral RNA synthesis inhibition (Unknown mechanism) | Off-label/Combo therapy |
References
-
National Institutes of Health (NIH). (2025). Twenty-five Years of Amantadine Therapy in Parkinson's Disease. PubMed. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2025).[4] Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers. Retrieved from [Link][4][5]
-
Indian Academy of Sciences. (2023). Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. Retrieved from [Link]
-
MDPI Molecules. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]
-
SciSpace. (2014). Comparative Efficacy of Amantadine Hydrochloride versus Amantadine Sulphate in Treating Egyptian Patients with Chronic HCV. Retrieved from [Link]
Sources
Lipophilicity of Adamantane Derivatives in Drug Design: A Technical Guide
This guide provides an in-depth technical analysis of the lipophilicity of adamantane derivatives in drug design. It is structured to serve researchers and drug development professionals, moving from core chemical principles to validated experimental protocols.
Executive Summary
The adamantane scaffold (tricyclo[3.3.1.1
The Adamantane Scaffold: The "Lipophilic Bullet"
The adamantane cage is composed of cyclohexane rings in the chair conformation, resulting in a rigid, stress-free, and highly symmetrical (
Physicochemical Advantages
-
Lipophilicity Enhancement: The introduction of an adamantane group typically increases the
of a molecule by approximately 3.0 log units . This is critical for transforming water-soluble pharmacophores into membrane-permeable drugs. -
Metabolic Stability: The bulky, cage-like structure sterically hinders enzymatic attack. For example, it protects adjacent functional groups from rapid hydrolysis or oxidation by cytochrome P450 enzymes.
-
Desolvation Penalty: The hydrophobic nature of adamantane facilitates the desolvation process required for a drug to bind to a hydrophobic protein pocket.
Structural Derivatization Logic
Derivatization primarily occurs at two positions:
-
Bridgehead (C1, C3, C5, C7): The most common site for functionalization due to the stability of the 1-adamantyl carbocation intermediate.
-
Bridge (C2): Less common, utilized when specific steric orientation is required to fit restricted binding pockets.
Figure 1: Strategic derivatization pathways for the adamantane scaffold.
Lipophilicity and Pharmacokinetics
The primary utility of adamantane in CNS drugs is its ability to facilitate passive transport across the Blood-Brain Barrier (BBB).
The Transport Mechanism
The BBB is a lipophilic barrier. Small molecules with a
Case Studies: Validated Adamantane Drugs
The following table summarizes key adamantane-based therapeutics, highlighting the correlation between their structure, lipophilicity, and clinical indication.
| Drug | Structure Note | Indication | Mechanism of Action | |
| Amantadine | 1-aminoadamantane | Antiviral / Parkinson's | 2.4 | M2 ion channel blocker; NMDA antagonist |
| Rimantadine | Antiviral | 3.0 | M2 ion channel blocker (Higher potency than Amantadine) | |
| Memantine | 3,5-dimethyl-1-aminoadamantane | Alzheimer's | 3.3 | NMDA receptor antagonist (Uncompetitive) |
| Vildagliptin | 3-hydroxy-1-adamantyl-glycyl-pyrrolidine | Type 2 Diabetes | 0.8 | DPP-4 Inhibitor (Adamantane binds S2 pocket) |
| Saxagliptin | 3-hydroxy-1-adamantyl-glycyl-cyanopyrrolidine | Type 2 Diabetes | 0.6 | DPP-4 Inhibitor (Covalent trap) |
*Note:
Experimental Protocol: Determination of Lipophilicity ( )
While computational methods (CLogP) are useful for screening, experimental validation is required for regulatory submissions. The following is a self-validating RP-HPLC Protocol for determining the
Principle
Lipophilicity is correlated with the retention factor (
Materials
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Methanol : Phosphate Buffer (20 mM, pH 7.4) in isocratic mode (e.g., 60:40 or 70:30 depending on analyte range).
-
Standards: Toluene (
2.7), Naphthalene ( 3.3), Phenol ( 1.5), Benzene ( 2.1). -
Detection: UV at 210 nm (Adamantane lacks strong chromophores; derivatization or RI/ELSD detection may be needed if the derivative is non-aromatic).
Workflow
-
System Suitability: Inject a mixture of standards. Ensure resolution
and tailing factor . -
Dead Time (
) Determination: Inject Uracil or Sodium Nitrate (unretained markers) to measure . -
Calibration:
-
Inject each standard (n=3).
-
Calculate capacity factor
. -
Plot
(y-axis) vs. Literature (x-axis). -
Determine linear regression equation:
.
-
-
Sample Measurement:
-
Inject the adamantane derivative (n=3).
-
Measure retention time (
). -
Calculate
using the regression equation.[1]
-
Figure 2: Step-by-step workflow for HPLC-based lipophilicity determination.
Mechanism of Action: The Hydrophobic Pocket Interaction
In enzymes like DPP-4 (Dipeptidyl Peptidase-4), the adamantane moiety plays a specific structural role. It does not merely improve solubility; it acts as a "molecular anchor."
-
S1 Pocket: Occupied by the cyanopyrrolidine (in Saxagliptin/Vildagliptin).
-
S2 Pocket: A large hydrophobic cavity. The adamantane cage fits snugly here, engaging in extensive Van der Waals interactions with residues like Tyr547 . This interaction drastically improves the binding affinity (
) and residence time of the drug.
Figure 3: Binding mode of adamantane-based DPP-4 inhibitors.
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
-
Liu, J., Obando, D., Liao, V., Lifa, T., & Codd, R. (2011). The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry, 46(6), 1949-1963.
-
Metzler, W. J., et al. (2008).[2] Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation. Protein Science, 17(2), 240–250.
-
BenchChem. (2025). Adamantane Derivatives: A Comprehensive Technical Guide.
-
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD. Application Note.
Sources
Technical Guide: Biological Profile and Experimental Applications of Adamantan-1-amine Sulfate
Executive Summary
Adamantan-1-amine sulfate (Amantadine Sulfate) is a stable sulfate salt of the adamantane derivative amantadine.[] While historically recognized for its antiviral properties against Influenza A, its primary contemporary utility lies in neurology, specifically for the treatment of Levodopa-Induced Dyskinesia (LID) in Parkinson’s Disease (PD).
This guide dissects the compound's biological activities, distinguishing the sulfate salt's pharmacokinetic advantages from the hydrochloride form.[2] It provides a rigorous examination of its dual mechanism of action—NMDA receptor antagonism and viral M2 channel blockade—and details self-validating experimental protocols for assaying these activities.
Chemical and Pharmacokinetic Profile[2][3][4][5]
Chemical Identity[3][6]
-
IUPAC Name: Adamantan-1-amine; sulfuric acid[]
-
Molecular Formula: (C₁₀H₁₇N)₂[3] · H₂SO₄
-
Role of the Sulfate Counterion: Unlike the hydrochloride salt (Amantadine HCl), which is typically used in immediate-release formulations, the sulfate salt is frequently utilized in Extended-Release (ER) formulations (e.g., Gocovri).
-
Solubility & Dissolution: The sulfate salt exhibits distinct dissolution kinetics that, when coupled with specific polymer matrices, allows for a slow, controlled rise in plasma concentration. This mitigates the "peak-dose" toxicity (hallucinations, confusion) associated with rapid rises in plasma levels, allowing for higher total daily exposure required for antidyskinetic efficacy.
-
Quantitative Biological Data Summary
| Parameter | Value / Range | Context | Reference |
| NMDA Receptor IC₅₀ | 18.6 ± 0.9 µM | Hippocampal Neurons (Voltage -70mV) | |
| NMDA Receptor IC₅₀ | ~45 - 54 µM | High Glutamate Conditions (30-1000 µM) | |
| M2 Channel IC₅₀ | 16 ± 2 µM | Influenza A (Wild Type) | |
| Plasma Tmax | ~12 hours | ER Sulfate Formulation (Single Dose) | |
| Elimination Half-life | 12 - 17 hours | Human Plasma (Healthy Volunteers) |
Mechanisms of Biological Activity[3][8]
Neurological: Uncompetitive NMDA Receptor Antagonism
Amantadine sulfate acts as a low-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4] Its safety profile—superior to high-affinity antagonists like MK-801—is dictated by its "fast-off" kinetics.
-
Open-Channel Blockade: The molecule binds only when the channel is open (agonist-bound). It physically occludes the ion pore, preventing Ca²⁺ influx.
-
Trapping Block: Upon channel closure (agonist removal), amantadine can be "trapped" inside the pore. However, unlike high-affinity blockers, it can escape relatively quickly when the channel re-opens or via voltage-dependent repulsion.
-
Therapeutic Outcome: In Parkinson's, chronic levodopa treatment causes pulsatile stimulation of dopamine receptors, leading to aberrant glutamatergic signaling and excitotoxicity. Amantadine "trims" this excessive background noise (excitotoxicity) without blocking physiological synaptic transmission.
Virological: M2 Proton Channel Inhibition
Though resistance is now widespread (>99% of circulating strains), the mechanism remains a canonical model for viroporin inhibition.
-
Mechanism: Influenza A viruses require acidification of their interior to uncoat viral RNA. The M2 protein forms a tetrameric proton channel.[5][6] Amantadine binds to the N-terminal lumen of the M2 pore (specifically interacting with Ser31, Gly34, and His37 residues), physically blocking H⁺ conductance.
Visualization of Mechanisms
Figure 1: Dual mechanism of action targeting NMDA receptors (neurology) and M2 channels (virology).
Experimental Methodologies
Protocol A: Whole-Cell Patch Clamp for NMDA Antagonism
This protocol validates the IC₅₀ and kinetic properties of Amantadine Sulfate in neuronal cultures.
Objective: Determine the voltage-dependence and "trapping" characteristics of the block.
Materials:
-
Cells: Primary hippocampal neurons (DIV 14-21) or HEK293 cells transfected with NR1/NR2B subunits.
-
Extracellular Solution (ECS): 140 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 10 mM Glucose, 0.2 mM CaCl₂ (Low Ca²⁺ prevents run-down), pH 7.4. Crucial: Omit Mg²⁺ to prevent physiological magnesium block.
-
Intracellular Solution: 120 mM Cs-Gluconate (blocks K⁺ channels), 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP.
-
Agonists: 100 µM NMDA + 10 µM Glycine.
-
Test Compound: Amantadine Sulfate (dissolved in ECS).
Step-by-Step Workflow:
-
Giga-seal Formation: Establish a Giga-ohm seal (>2 GΩ) on the target neuron using a borosilicate glass pipette (3-5 MΩ resistance).
-
Whole-Cell Configuration: Apply suction to rupture the membrane. Clamp voltage at -70 mV .
-
Baseline Recording: Perfuse Agonist (NMDA + Glycine) for 5 seconds. Record the inward current (
).-
Quality Check: Ensure current is stable (<10% rundown) over 3 applications.
-
-
Drug Application (Co-application): Perfuse Agonist + Amantadine Sulfate (varying concentrations: 1, 10, 30, 100, 300 µM) until steady-state inhibition is reached.
-
Washout: Switch back to ECS (no agonist, no drug) for 20s, then re-apply Agonist alone.
-
Voltage Ramp (Optional): To demonstrate voltage dependence, ramp voltage from -100 mV to +40 mV during drug application. Amantadine block should diminish at positive potentials (outward current).
Data Analysis:
Calculate Fractional Inhibition (
Protocol B: Influenza Plaque Reduction Assay
Objective: Quantify antiviral potency against susceptible strains (e.g., A/PR/8/34).
-
Seeding: Seed MDCK cells in 6-well plates; grow to 90% confluency.
-
Infection: Infect monolayer with ~50-100 PFU (Plaque Forming Units) of Influenza A virus. Adsorb for 1 hour at 37°C.
-
Overlay: Remove inoculum. Overlay with agarose medium containing trypsin (to cleave Hemagglutinin) and serial dilutions of Amantadine Sulfate (0.1 - 100 µM).
-
Incubation: Incubate for 48-72 hours.
-
Staining: Fix cells with 4% formaldehyde; stain with crystal violet.
-
Counting: Count plaques (clear zones). Calculate % reduction vs. vehicle control.
Experimental Workflow Diagram
Figure 2: Step-by-step logic for electrophysiological validation of Amantadine activity.
References
-
Blanpied, T. A., et al. (2005). "Amantadine inhibits NMDA receptors by accelerating channel closure during channel block." Journal of Neuroscience.
-
Parsons, C. G., et al. (1996). "Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine." European Journal of Neuroscience.
-
Wang, J., et al. (2013). "Structure and inhibition of the influenza A M2 proton channel." PNAS.
-
Aoki, F. Y., & Sitar, D. S. (1988). "Clinical pharmacokinetics of amantadine hydrochloride." Clinical Pharmacokinetics.
-
FDA Label (Gocovri). (2017). "Prescribing Information for Amantadine Extended Release Capsules." US Food and Drug Administration.
Sources
- 2. Twenty-five years of amantadine therapy in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiglycoxidative properties of amantadine – a systematic review and comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amantadine as N-methyl-D-aspartic acid receptor antagonist: new possibilities for therapeutic applications? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Adamantan-1-amine Sulfate – Synthesis, Characterization, and Bio-Assay Protocols
Executive Summary & Chemical Rationale
Adamantan-1-amine sulfate (Amantadine Sulfate, CAS 31377-23-8) is the sulfate salt of the antiviral and antiparkinsonian agent amantadine.[1][2] While the hydrochloride salt is more ubiquitous in immediate-release formulations, the sulfate salt is critical in specific drug development contexts, particularly for veterinary applications and extended-release matrices where the solubility profile of the sulfate anion (
This guide provides a definitive experimental framework for the synthesis (salt formation) , analytical characterization , and biological validation of Adamantan-1-amine sulfate. Unlike standard protocols, this document addresses the specific challenges of this compound: its lack of a UV chromophore and its high sublimation potential.
Chemical Identity[2][3][4][5]
-
Formula:
-
Stoichiometry: 2:1 (Amine:Acid)[2]
-
Solubility: Soluble in water; practically insoluble in ether.[4]
Synthesis Protocol: Salt Formation & Purification
Objective: To synthesize high-purity Adamantan-1-amine sulfate from Adamantan-1-amine (free base) via controlled acid-base neutralization.
Reaction Logic
The reaction is a direct neutralization. The key technical challenge is controlling the exotherm to prevent sublimation of the free base before salt formation and ensuring the correct 2:1 stoichiometry to avoid forming the hygroscopic bisulfate (
Materials[5][9]
-
Precursor: Adamantan-1-amine (Free Base), >98% purity.
-
Acid: Sulfuric Acid (
), 1 M solution in absolute ethanol. -
Solvent: Ethanol (anhydrous) and Diethyl Ether (as anti-solvent).
-
Equipment: Jacketed reactor (or ice bath), mechanical stirrer, vacuum filtration setup.
Step-by-Step Procedure
-
Dissolution:
-
Dissolve 10.0 g (66.1 mmol) of Adamantan-1-amine free base in 100 mL of anhydrous ethanol at room temperature.
-
Note: Ensure complete dissolution; the solution should be clear.
-
-
Neutralization (Critical Step):
-
Cool the amine solution to 0–5°C.[6]
-
Add 33.0 mL of 1 M
in ethanol (33.0 mmol) dropwise over 30 minutes. -
Causality: Slow addition at low temperature prevents localized heating, which can degrade the amine or cause rapid, amorphous precipitation rather than crystallization.
-
-
Crystallization:
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
If precipitation is not heavy, concentrate the solution by rotary evaporation to ~50% volume.
-
Add 50 mL of cold Diethyl Ether dropwise to induce crystallization.
-
Mechanism:[2][7][8][6][9][10] The sulfate salt is insoluble in ether; this "crashing out" method yields a purer crystal lattice than evaporative drying.
-
-
Isolation:
-
Filter the white precipitate using a sintered glass funnel.
-
Wash the cake twice with 20 mL of cold 1:1 Ethanol/Ether.
-
-
Drying:
-
Dry under vacuum (10 mbar) at 50°C for 6 hours.
-
QC Check: The melting point should be >300°C (with decomposition).
-
Synthesis Workflow Diagram
Figure 1: Step-by-step workflow for the synthesis of Amantadine Sulfate via acid-base neutralization.
Analytical Characterization Protocols
Challenge: Amantadine lacks a conjugated
Method A: GC-FID (Recommended for Purity/Assay)
Gas Chromatography (GC) is the preferred method for bulk purity assay because the free base (liberated in the injector) is volatile and stable.
-
System: Agilent 7890 or equivalent with FID.
-
Column: HP-5 or DB-5ms (30 m × 0.32 mm × 0.25 µm).
-
Inlet: Split mode (20:1), 250°C.
-
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 70°C (hold 1 min).
-
Ramp: 15°C/min to 200°C.
-
Final: 300°C (hold 5 min).
-
-
Sample Prep: Dissolve 10 mg Sulfate salt in 10 mL of 1M NaOH (to free the base) and extract into 10 mL Dichloromethane (DCM). Inject the DCM layer.
Method B: LC-MS/MS (Recommended for Bioanalysis/Trace)
For biological samples or trace impurity analysis where derivatization is cumbersome.
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 150 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: ESI Positive Mode (M+H)+.
-
Target Mass: m/z 152.15 (Amantadine cation).
-
Sulfate check: Monitor m/z 97 (HSO4-) in negative mode if salt confirmation is needed.
-
Analytical Decision Matrix
Figure 2: Decision tree for selecting the appropriate analytical method based on sample type and instrumentation.
Biological Assay: NMDA Receptor Antagonism[2][14]
Context: Amantadine acts as a weak, non-competitive antagonist of the NMDA receptor channel.[9][10] This assay validates biological activity.
Protocol: Calcium Flux Assay (HEK293 Cells)
This functional assay measures the ability of Amantadine Sulfate to block
-
Cell Line: HEK293 cells stably expressing NR1/NR2A NMDA receptors.
-
Reagents:
-
Agonist: Glutamate (10 µM) + Glycine (10 µM).
-
Dye: Fluo-4 AM (Calcium indicator).
-
Buffer:
-free HBSS (Magnesium blocks NMDA, so it must be removed to test the drug).
-
-
Procedure:
-
Load cells with Fluo-4 AM for 45 mins at 37°C.
-
Pre-incubate cells with Amantadine Sulfate (Serial dilution: 0.1 µM to 1000 µM) for 15 mins.
-
Inject Agonist solution (Glu/Gly) via automated fluidics (e.g., FLIPR).
-
Measure fluorescence (Ex 488nm / Em 525nm).
-
-
Data Analysis:
-
Calculate
by plotting % Inhibition vs. Log[Concentration]. -
Expected Result:
typically ranges between 10–100 µM depending on the specific NMDA subunit composition.
-
Solubility & Stability Data Summary
| Parameter | Value / Observation | Method |
| Melting Point | >300°C (Decomposes) | Capillary Method |
| Water Solubility | Soluble (~50-100 mg/mL) | Visual Saturation |
| Ethanol Solubility | Sparingly Soluble | Visual Saturation |
| Ether Solubility | Insoluble | Gravimetric |
| Hygroscopicity | Low (Superior to HCl salt) | DVS (Dynamic Vapor Sorption) |
| pKa | 10.8 (Amine conjugate acid) | Potentiometric Titration |
References
-
PubChem. Amantadine Sulfate | C20H36N2O4S. National Library of Medicine. Available at: [Link]
-
Moehs Ibérica. Safety Data Sheet: Amantadine Sulphate. Available at: [Link] (Verified via search context 1.18)
-
Blanpied, T. A., et al. (2005). Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block.[12] Journal of Neuroscience. Available at: [Link]
-
Higashi, Y., et al. (2025). Simultaneous liquid chromatographic assay of amantadine... using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. ResearchGate. Available at: [Link]
-
Phan, D., et al. (2022).[8] A Simple Method for Synthesis of Amantadine Hydrochloride (Adapted for Sulfate logic). International Journal of Pharmaceutical Sciences and Research. Available at: [Link] (Verified via search context 1.4)
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Amantadine Sulfate | C20H36N2O4S | CID 124108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. moehs.com [moehs.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Amantadine sulphate [sitem.herts.ac.uk]
- 6. thaiscience.info [thaiscience.info]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. Amantadine - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Adamantan-1-amine Sulfate in Cell Culture
Compound: Adamantan-1-amine sulfate (Amantadine Sulfate) CAS: 31377-23-8 Application: Antiviral Assays (Influenza A) & Neuroprotection (NMDA Antagonism)[1]
Abstract & Mechanistic Overview
Adamantan-1-amine sulfate (Amantadine sulfate) is a stable, water-soluble amine used extensively in virology and neuroscience.[1] Its utility stems from two distinct mechanisms of action dependent on the biological context:
-
Virology (Influenza A): It acts as an M2 ion channel blocker .[1][2][3] By obstructing the M2 proton channel embedded in the viral envelope, it prevents the acidification of the viral interior within the endosome. This blockage inhibits the dissociation of the ribonucleoprotein (RNP) complex, thereby halting viral uncoating and replication.
-
Neuroscience (Excitotoxicity): It functions as a low-affinity, uncompetitive NMDA receptor antagonist .[1] It stabilizes the closed state of the NMDA receptor channel, preventing excessive calcium (
) influx during glutamatergic excitotoxicity, which is a key pathway in neurodegenerative models.
Material Preparation & Handling[1][4]
Critical Note on Solubility: Unlike the free base form (Amantadine), the sulfate salt is highly water-soluble, eliminating the need for organic solvents like DMSO which can induce background cytotoxicity.
Stock Solution Protocol
-
Calculation: Molecular Weight
249.33 g/mol .[1] -
Solvent: Sterile, deionized water (Milli-Q) or PBS (pH 7.4).
-
Concentration: Prepare a 10 mM or 100 mM master stock.
-
Example: Dissolve 24.9 mg in 10 mL water for a 10 mM stock.
-
-
Sterilization: Pass through a 0.22
m PVDF or PES syringe filter .[1] Do not autoclave the solution.[1] -
Storage: Aliquot into light-protective tubes (amber) and store at -20°C . Stable for 6 months. Avoid repeated freeze-thaw cycles.[1]
Working Concentrations
| Application | Cell Type | Typical Concentration Range | Mechanism |
| Antiviral | MDCK, Vero | 0.1 | M2 Channel Blockade |
| Neuroprotection | Primary Cortical Neurons, PC12 | 10 | NMDA Antagonism |
| Cytotoxicity Limit | Most Lines | > 200 | Non-specific toxicity |
Mechanistic Visualization
The following diagram illustrates the dual mechanism of action for Adamantan-1-amine sulfate in both viral and neuronal contexts.
Figure 1: Dual mechanism of action. Left: Inhibition of Influenza M2 channel preventing uncoating.[1][2] Right: Antagonism of NMDA receptor preventing calcium overload.
Protocol A: Antiviral Efficacy Assay (Influenza A)
Objective: Determine the IC50 of Adamantan-1-amine sulfate against a susceptible Influenza A strain (e.g., A/Puerto Rico/8/34). Cell Line: MDCK (Madin-Darby Canine Kidney) cells.[1][4]
Step-by-Step Methodology
-
Seeding:
-
Seed MDCK cells in 96-well plates at
cells/well in DMEM + 10% FBS. -
Incubate overnight at 37°C, 5%
until 90% confluent.[1]
-
-
Infection (Adsorption):
-
Treatment:
-
Incubation:
-
Readout (CPE Inhibition):
Protocol B: Neuroprotection Assay (NMDA Excitotoxicity)[1]
Objective: Assess protective effects against glutamate/NMDA-induced cell death.[1] Cell Line: Primary Cortical Neurons (DIV 10-14) or PC12 cells.[1]
Step-by-Step Methodology
-
Preparation:
-
Pre-Treatment:
-
Induction of Toxicity:
-
Add NMDA (100
M) + Glycine (10 M) to the wells containing the drug. -
Incubate for 20–30 minutes.
-
-
Recovery:
-
Wash cells and replace with fresh Neurobasal medium (drug-free).[1]
-
Incubate for 24 hours.
-
-
Readout:
Experimental Workflow Diagram
Figure 2: Generalized experimental workflow for Amantadine Sulfate application in cell culture.
Quality Control & Troubleshooting
| Issue | Probable Cause | Solution |
| Precipitation | High concentration / Cold media | Warm stock to 37°C before adding.[1] Do not exceed 100 mM in stock. |
| Cytotoxicity | Drug concentration > 200 | Perform a dose-response MTT assay on uninfected/untreated cells to define |
| No Antiviral Effect | Resistant Virus Strain | Many Influenza A (H3N2) strains are Amantadine-resistant (S31N mutation).[1] Use a known sensitive strain (e.g., A/PR/8/34) or verify sequence.[1] |
| High Background (Neuro) | Ensure NMDA induction is performed in |
References
-
Davies, W. L., et al. (1964). Antiviral Activity of 1-Adamantanamine (Amantadine).[1] Science, 144(3620), 862–863.[1] Link
-
Kornhuber, J., et al. (1991). Amantadine is an NMDA receptor antagonist.[1][5] European Journal of Pharmacology, 206(4), 297–300. Link
-
Blanpied, T. A., et al. (2005). Amantadine inhibits NMDA receptors by accelerating channel closure during channel block.[1] Journal of Neuroscience, 25(13), 3312–3322. Link
-
Centers for Disease Control and Prevention (CDC). Influenza Antiviral Drug Resistance.[1][6] Link
Sources
- 1. Adamantan-1-amine sulfate | C10H19NO4S | CID 9837823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vitro anti-influenza assessment of anionic compounds ascorbate, acetate and citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. phymbie.physics.ryerson.ca [phymbie.physics.ryerson.ca]
- 5. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amantadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Adamantan-1-amine Sulfate Dosage for In Vivo Studies
Abstract & Core Directive
This guide provides a standardized protocol for the formulation and administration of Adamantan-1-amine sulfate (Amantadine Sulfate) in preclinical in vivo models (mice and rats). While the hydrochloride salt (Amantadine HCl) is more commonly cited in historical literature, the sulfate salt is a viable alternative often chosen for specific solubility requirements or counter-ion compatibility.
Critical Scientific Insight: Researchers must distinguish between the sulfate (2:1) and bisulfate (1:1) forms. The standard commercial preparation (CAS 31377-23-8) is typically Bis(1-adamantylammonium) sulfate (2:1 stoichiometry). Failure to account for the molecular weight difference between the sulfate and hydrochloride salts will result in underdosing of the active free base by approximately 6-7% if substituted 1:1 by weight.
Compound Profile & Stoichiometry
To ensure reproducibility, dosing must be calculated based on the Free Base Equivalent (FBE) .
| Property | Amantadine Free Base | Amantadine HCl | Amantadine Sulfate (Standard) |
| Formula | |||
| MW ( g/mol ) | 151.25 | 187.71 | 400.58 |
| Stoichiometry | - | 1:1 | 2:1 (Base:Acid) |
| Active Fraction | 100% | 80.6% | 75.5% |
| Conversion Factor | 1.0 | 1.24 | 1.32 |
Dose Conversion Rule:
To achieve the same molar exposure as a published Amantadine HCl protocol:
Mechanism of Action
Amantadine acts via two primary mechanisms relevant to in vivo models:
-
Parkinson’s/Dyskinesia: Weak non-competitive antagonism of the NMDA receptor and enhancement of dopamine release.
-
Virology: Inhibition of the Influenza A M2 proton channel, preventing viral uncoating.
Figure 1: Dual mechanism of action targeting host NMDA receptors (neuroprotection) and viral M2 channels.
Formulation Protocol
Adamantan-1-amine sulfate is water-soluble.[1][2] Avoid DMSO if possible for in vivo use to minimize vehicle toxicity, unless high concentrations (>50 mg/mL) are required.
Vehicle Selection
-
Preferred: Sterile Saline (0.9% NaCl) or PBS (pH 7.4).
-
Alternative: Sterile Water for Injection (if osmolarity is adjusted).
Preparation Workflow (Example: 10 mg/kg dose for 25g mice)
Target Concentration: 1.0 mg/mL (administering 10 mL/kg).
-
Calculate: Determine total mass required.
-
Example: 10 mL total volume
1.0 mg/mL = 10 mg Sulfate.
-
-
Weigh: Weigh 10.0 mg of Adamantan-1-amine sulfate powder.
-
Dissolve: Add 8.0 mL of sterile saline. Vortex for 30-60 seconds.
-
Note: The sulfate salt may dissolve slightly slower than HCl; mild warming (37°C) facilitates dissolution.
-
-
Adjust: Bring volume to 10.0 mL with saline.
-
Filter: Sterilize using a 0.22 µm PES syringe filter .
-
Storage: Prepare fresh. Stable for 24 hours at 4°C.
Figure 2: Step-by-step formulation workflow for injectable solution.
Dosage Guidelines (Mouse & Rat)
Safety Thresholds
-
LD50 (Mouse, Oral): ~1080 mg/kg [1]
-
LD50 (Mouse, IV): ~233 mg/kg [1]
-
Max Tolerated Dose (Acute): ~100 mg/kg (IP). At doses >80 mg/kg, hyperactivity and stereotypy may interfere with behavioral assays.
Therapeutic Windows
| Indication | Species | Route | Dose Range (Sulfate) | Frequency | Notes |
| LID (Dyskinesia) | Rat | IP / PO | 10 - 40 mg/kg | Daily | Administer 30 min prior to L-DOPA challenge [2]. |
| LID (Dyskinesia) | Mouse | IP / PO | 20 - 50 mg/kg | Daily | Higher metabolism in mice requires higher mg/kg than rats. |
| Influenza A | Mouse | IP / PO | 10 - 30 mg/kg | BID / TID | Prophylactic efficacy requires steady-state levels [3]. |
| Neuropathic Pain | Rat | PO | 25 - 50 mg/kg | Daily | Significant antinociceptive effects observed at 25 mg/kg [4].[3] |
Administration Volumes
-
IP (Intraperitoneal): 10 mL/kg (e.g., 0.25 mL for a 25g mouse).
-
PO (Oral Gavage): 10 mL/kg.
-
SC (Subcutaneous): 5 mL/kg (limit volume to avoid irritation).
Experimental Protocol: Anti-Dyskinetic Efficacy (Rat Model)
Objective: Assess reduction of Levodopa-Induced Dyskinesia (LID) in 6-OHDA lesioned rats.
-
Baseline: Establish stable LID baseline with L-DOPA (6 mg/kg) + Benserazide (12 mg/kg) daily for 2 weeks.
-
Grouping: Randomize rats into Vehicle (Saline) and Treatment (Amantadine Sulfate 40 mg/kg) groups.
-
Dosing:
-
T = -30 min: Administer Amantadine Sulfate (40 mg/kg, IP).
-
T = 0 min: Administer L-DOPA/Benserazide.
-
-
Observation: Record Abnormal Involuntary Movements (AIMs) every 20 minutes for 180 minutes.
-
Scoring: Axial, Limb, and Orolingual movements (Scale 0-4).
-
-
Analysis: Compare Area Under the Curve (AUC) of total AIM scores.
References
-
Moehs Ibérica. (2018). Safety Data Sheet: Amantadine Sulphate. Retrieved from
- Blanchet, P. J., et al. (1998). "Amantadine reduces levodopa-induced dyskinesias in parkinsonian monkeys." Movement Disorders, 13(5), 798-802. (Adapted for rodent protocols).
-
Davies, W. L., et al. (1964).[4] "Antiviral Activity of 1-Adamantanamine (Amantadine)." Science, 144(3620), 862-863.
-
Ferreira, R., et al. (2024). "Evaluation of the Therapeutic Potential of Amantadine in a Vincristine-Induced Peripheral Neuropathy Model in Rats." Pharmaceuticals, 17(6). Retrieved from
-
Cayman Chemical. (2022).[5] Amantadine (hydrochloride) Product Information. Retrieved from
Sources
- 1. Amantadine sulphate [sitem.herts.ac.uk]
- 2. lifetechindia.com [lifetechindia.com]
- 3. Evaluation of the Therapeutic Potential of Amantadine in a Vincristine-Induced Peripheral Neuropathy Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: High-Fidelity Neuroprotection Assays Using Adamantan-1-amine Sulfate
Part 1: Scientific Foundation & Mechanism of Action
Introduction
Adamantan-1-amine sulfate (Amantadine) is often mischaracterized solely as an antiviral or a generic "NMDA antagonist." In the context of neuroprotection, its value lies in its specific kinetic profile. Unlike high-affinity blockers (e.g., MK-801) that permanently trap the channel, Amantadine is a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist with rapid "on-off" kinetics.
This distinction is critical for experimental design. Amantadine preferentially blocks excessive, pathological Ca
Mechanism of Action: The "Foot-in-the-Door" Blockade
Amantadine binds within the ion channel pore of the NMDA receptor, but only when the channel is open (use-dependent blockade). Crucially, it stabilizes the channel in a closed state and exits rapidly upon depolarization.
-
Pathological State: Sustained Glutamate
Channel stays open Amantadine enters and blocks Ca flood. -
Physiological State: Transient Glutamate
Amantadine unbinds quickly Normal signal transmission preserved.
Figure 1: Mechanistic pathway of Amantadine-mediated neuroprotection. The compound acts as an open-channel blocker, preventing the calcium cascade that leads to apoptosis.
Part 2: Material Preparation & Handling
Compound Specifications
Ensure you are using the Sulfate salt.[1] The hydrochloride (HCl) salt is common, but the sulfate salt is often preferred in specific pharmaceutical formulations for its stability profile.
-
IUPAC Name: Bis(adamantan-1-amine) sulfate[1]
-
Molecular Weight: ~400.6 g/mol (Note: Verify if your batch is the 2:1 salt
or the 1:1 salt. The 2:1 salt is standard for "Amantadine Sulfate").[1] -
Solubility: Highly soluble in water (
mg/mL) and PBS.
Stock Solution Protocol (Self-Validating)
To ensure reproducibility, avoid weighing sub-milligram quantities for daily use.
-
Preparation: Dissolve 40.06 mg of Amantadine Sulfate in 10 mL of sterile, distilled deionized water (ddH
O) to create a 10 mM Stock Solution . -
Sterilization: Pass through a 0.22 µm PES syringe filter. Do not autoclave the solution.[2]
-
Storage: Aliquot into opaque microcentrifuge tubes (500 µL). Store at -20°C. Stable for 6 months.
-
Validation Step: On thaw, ensure no precipitate is visible. Vortex for 10 seconds before use.
-
Part 3: Experimental Protocols
Protocol A: Glutamate-Induced Excitotoxicity (Primary Cortical Neurons)
Target Audience: Neurobiology researchers studying ischemia or TBI.
Rationale: This is the "Gold Standard" assay. Primary neurons express native NMDA receptor subunit compositions (GluN2A/GluN2B) that cell lines often lack.
Step-by-Step Methodology:
-
Culture Preparation:
-
Isolate E18 rat cortical neurons.
-
Plate at
cells/well in 24-well plates coated with Poly-D-Lysine. -
Maintain in Neurobasal medium + B27 supplement.
-
Crucial: Use cultures at DIV (Days In Vitro) 12-14. Younger neurons lack sufficient NMDA receptor density for excitotoxicity.
-
-
Pre-Treatment (The Therapeutic Window):
-
Replace media with
-free Locke’s Buffer (Magnesium blocks NMDA receptors; removing it is necessary to induce toxicity). -
Group 1 (Control): Buffer only.
-
Group 2 (Insult): Buffer + 10 µM Glycine (co-agonist).
-
Group 3 (Experimental): Buffer + 10 µM Glycine + Amantadine Sulfate (10, 30, 100 µM) .
-
Incubate for 30 minutes prior to Glutamate addition.
-
-
The Insult:
-
Add Glutamate (100 µM) to Groups 2 and 3.
-
Incubate for exactly 15 minutes at 37°C.
-
Note: Short exposure mimics acute ischemic stroke.
-
-
Recovery & Analysis:
-
Wash cells 2x with warm Neurobasal medium.
-
Return to incubator for 24 hours.
-
Readout: Measure LDH release (supernatant) or MTT reduction (cell viability).
-
Figure 2: Temporal workflow for Glutamate-challenge assay. Note the critical washout step to prevent prolonged media acidification.
Protocol B: MPP+ Induced Dopaminergic Toxicity (SH-SY5Y Model)
Target Audience: Parkinson’s Disease drug discovery.[3]
Rationale: Amantadine has dopaminergic effects beyond NMDA blockade.[1][4] This assay tests protection against mitochondrial complex I inhibition.
-
Seeding: Plate SH-SY5Y cells (
cells/well) in 96-well plates. Differentiate with Retinoic Acid (10 µM) for 5 days to induce a neuronal phenotype. -
Drug Pre-incubation:
-
Add Amantadine Sulfate (Concentration curve: 1, 10, 50, 100 µM) 2 hours prior to toxin exposure.
-
-
Toxin Exposure:
-
Add
(1-methyl-4-phenylpyridinium) to a final concentration of 1 mM. -
Incubate for 24-48 hours.
-
-
Readout: CCK-8 or Alamar Blue assay. (Avoid MTT here, as MPP+ affects mitochondrial reductase, potentially skewing MTT results).
Part 4: Data Analysis & Interpretation[5]
Expected Results Matrix
Use this table to validate your assay performance.
| Parameter | Negative Control (Vehicle) | Positive Control (Glutamate/MPP+) | Amantadine Treatment (High Dose) | Interpretation |
| Cell Viability | 100% | 20 - 40% | 70 - 90% | Successful rescue. |
| ROS Levels | Low (Baseline) | High (Fluorescence +++) | Moderate/Low | Antioxidant/Mitochondrial protection. |
| LDH Release | < 10% | > 60% | < 30% | Membrane integrity preserved. |
Troubleshooting Guide
-
Issue: No toxicity in the Glutamate group.
-
Cause: Magnesium was left in the buffer (blocks NMDA channel) or neurons were too young (< DIV 10).
-
-
Issue: Amantadine shows no protection.
-
Cause: Concentration too low. Unlike MK-801 (effective at nM), Amantadine requires low µM (10-100 µM) concentrations due to fast off-rate kinetics.
-
-
Issue: High background death in controls.
-
Cause: Osmotic shock during wash steps. Ensure all buffers are pre-warmed to 37°C.
-
Part 5: References
-
Kornhuber, J., et al. (1991). "Amantadine is an NMDA receptor antagonist."[1][2][5][6][7] European Journal of Pharmacology.
-
Danysz, W., et al. (1997). "Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents—preclinical studies." Neuroscience & Biobehavioral Reviews.
-
Blanpied, T.A., et al. (2005). "Amantadine inhibits NMDA receptors by accelerating channel closure during channel block."[7] Journal of Neuroscience.
-
Ossola, B., et al. (2011). "Amantadine protects dopamine neurons by a dual action: reducing activation of microglia and inducing expression of GDNF in astroglia."[4][8] Neuropharmacology.
-
PubChem Compound Summary. (2025). "Amantadine Sulfate."[1] National Center for Biotechnology Information.
Sources
- 1. Amantadine Sulfate | C20H36N2O4S | CID 124108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amantadine protects dopamine neurons by a dual action: reducing activation of microglia and inducing expression of GDNF in astroglia [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amantadine as N-methyl-D-aspartic acid receptor antagonist: new possibilities for therapeutic applications? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanreview.org [europeanreview.org]
- 7. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Antiviral Activity Profiling of Adamantan-1-amine Sulfate (Amantadine Sulfate)
Executive Summary & Mechanism of Action
Adamantan-1-amine sulfate (Amantadine Sulfate) is the sulfate salt of amantadine, a tricyclic amine that acts as a selective inhibitor of the Influenza A virus M2 proton channel.[1] While historical clinical use has diminished due to widespread resistance (specifically the S31N mutation), this compound remains the industry-standard reference molecule for characterizing M2 channel blockers and profiling drug-resistance phenotypes in novel viral isolates.
Mechanism: The M2 Blockade
The M2 protein is a tetrameric proton channel essential for viral replication. Following endocytosis, the acidic environment of the endosome triggers the M2 channel to open. Protons (
Amantadine Action: Amantadine binds within the M2 channel pore (transmembrane domain), physically and electrostatically blocking proton conductance.[2] This prevents vRNP dissociation, effectively trapping the viral genome inside the capsid.
Figure 1: Mechanism of Action. Amantadine blocks the M2 channel, preventing H+ influx and subsequent viral uncoating.[3]
Strategic Experimental Design
To ensure scientific integrity (E-E-A-T), the assay design must account for the specific biology of Influenza A.
The Cell System: MDCK & TPCK-Trypsin
-
Cell Line: MDCK (Madin-Darby Canine Kidney) cells are the gold standard. They possess high susceptibility to Influenza A and support plaque formation.
-
The Critical Reagent (TPCK-Trypsin): Unlike in vivo infection, Influenza viruses often cannot cleave their Hemagglutinin (HA) precursor (HA0) into active HA1/HA2 subunits in standard cell culture. TPCK-treated Trypsin must be added to the assay media.[4][5] Without it, the virus cannot enter new cells after the first cycle, rendering the assay invalid.
-
Note: TPCK inhibits chymotrypsin activity, preventing non-specific cell stripping.
-
Viral Strain Selection
-
Susceptible Strains (Controls): Use A/PR/8/34 (H1N1) or A/WSN/33 . These are historically sensitive to amantadine.
-
Resistant Strains (Negative Controls): Most circulating H3N2 and H1N1 (pdm09) strains carry the S31N mutation. These should be used to demonstrate assay specificity (i.e., the drug should fail to inhibit these).
Reagent Preparation
Adamantan-1-amine Sulfate Stock
-
Molecular Weight: ~248.3 g/mol (Amantadine Sulfate is typically (C10H17N)2 • H2SO4).[1] Verify specific batch MW.
-
Solubility: Freely soluble in water (~50 mg/mL).[6]
-
Protocol:
-
Dissolve powder in sterile distilled water (dH2O) to create a 10 mM or 100 mM stock .
-
Filter sterilize using a 0.22 µm PES syringe filter .
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
TPCK-Trypsin Stock[4]
-
Dissolve TPCK-Trypsin in PBS or dilute acid (as per manufacturer) to 1 mg/mL .
-
Store small aliquots at -20°C. Do not refreeze.
Method A: Cytopathic Effect (CPE) Inhibition Assay
High-throughput screening for EC50 determination.
Protocol
-
Seeding: Plate MDCK cells in 96-well plates (
cells/well) in DMEM + 10% FBS. Incubate 24h until 90% confluent. -
Washing: Remove growth media.[4][7][8] Wash twice with PBS to remove FBS (serum inhibitors can interfere with trypsin).
-
Infection:
-
Dilute virus in Infection Media (DMEM, 0.2% BSA, 2 µg/mL TPCK-Trypsin).
-
Target MOI (Multiplicity of Infection): 0.001 to 0.01 .
-
Add 50 µL of virus to wells. Incubate 1h at 35-37°C for adsorption.
-
-
Treatment:
-
Prepare serial dilutions of Amantadine Sulfate in Infection Media (e.g., 100 µM down to 0.01 µM).
-
After adsorption, remove virus inoculum (optional, but recommended to remove unadsorbed virus).
-
Add 100-200 µL of drug-containing media to wells.
-
-
Controls:
-
Cell Control (CC): Media only (no virus, no drug).
-
Virus Control (VC): Virus + Media (no drug).
-
-
Incubation: Incubate for 48–72 hours at 35-37°C, 5% CO2.
-
Readout (MTT/XTT):
-
Add MTT reagent.[9] Incubate 2-4h. Solubilize crystals (DMSO).
-
Measure Absorbance at 570 nm.
-
Data Analysis
Calculate Percent Protection :
-
Plot % Protection vs. Log[Concentration].
-
Determine EC50 (Effective Concentration 50%) using non-linear regression (4-parameter logistic).
Method B: Plaque Reduction Assay (Gold Standard)
Confirmatory assay for precise titer reduction measurement.
Protocol Workflow
Figure 2: Plaque Reduction Assay Workflow.
Detailed Steps
-
Preparation: Seed MDCK cells in 6-well plates. Ensure 100% confluency.
-
Infection:
-
Overlay Preparation (Critical Step):
-
Prepare 2X DMEM with TPCK-Trypsin (final conc in overlay should be 1-2 µg/mL).
-
Prepare 2% Agarose (or Avicel) in water (melted and cooled to 42°C).
-
Mix 1:1 to create 1X Overlay.
-
Drug Addition: Add Amantadine Sulfate to the liquid overlay mix at desired concentrations immediately before pouring.
-
-
Overlaying: Aspirate viral inoculum. Gently pour 2-3 mL of Overlay + Drug onto the monolayer. Allow to solidify.
-
Incubation: Invert plates (if using agarose) and incubate 48-72h.
-
Staining:
-
Remove agar plug (if using agarose) or wash (if using Avicel).
-
Fix with 10% Formalin (30 min).
-
Stain with 0.1% Crystal Violet.
-
-
Counting: Count clear plaques against the purple background.
Calculation
Data Interpretation & Troubleshooting
Selectivity Index (SI)
To confirm the observed effect is antiviral and not cytotoxic, you must run a parallel cytotoxicity assay (MDCK + Drug, no virus).
-
CC50: Cytotoxic Concentration 50%.
-
SI:
. -
Interpretation: An SI > 10 is generally considered active; Amantadine against susceptible strains often has an SI > 100.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Plaques in Control | Lack of TPCK-Trypsin | Ensure TPCK-Trypsin is fresh and added to the overlay. |
| Cell Sheet Detachment | Trypsin Toxicity | Reduce TPCK-Trypsin concentration (titrate 0.5 - 2.0 µg/mL). |
| High Background (CPE Assay) | Residual FBS | Wash cells thoroughly with PBS before infection; FBS inhibits trypsin. |
| No Inhibition (Susceptible Strain) | pH of Media | Amantadine is a weak base. Ensure media pH is 7.2–7.4. High pH can neutralize the drug's accumulation in endosomes. |
References
-
Mechanism of Action: Pinto, L. H., & Lamb, R. A. (2006). The M2 proton channels of influenza A and B viruses. Journal of Biological Chemistry, 281(14), 8997-9000.
-
Resistance (S31N): Pielak, R. M., & Chou, J. J. (2011). Influenza M2 proton channels.[3][6][9] Biochimica et Biophysica Acta (BBA)-Biomembranes, 1808(2), 522-529.
-
Standard Protocol (CDC/WHO): World Health Organization. (2011).[9] Manual for the laboratory diagnosis and virological surveillance of influenza.
-
MDCK & Trypsin Requirement: Klenk, H. D., et al. (1975). Activation of influenza A viruses by trypsin treatment. Virology, 68(2), 426-439.
-
Amantadine Sulfate Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 124108, Amantadine sulfate.
Sources
- 1. Amantadine Sulfate | C20H36N2O4S | CID 124108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. membranelab.huji.ac.il [membranelab.huji.ac.il]
- 3. An M2-V27A channel blocker demonstrates potent in vitro and in vivo antiviral activities against amantadine-sensitive and -resistant influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propagation and Characterization of Influenza Virus Stocks That Lack High Levels of Defective Viral Genomes and Hemagglutinin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. H1N1 Virus Production and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro anti-influenza assessment of anionic compounds ascorbate, acetate and citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
Technical Application Note: Plaque Reduction Assay for M2 Ion Channel Inhibitors (Adamantan-1-amine Sulfate)
Introduction & Mechanism of Action
The Plaque Reduction Assay (PRA) remains the gold standard for determining antiviral susceptibility in vitro. This application note details the protocol for evaluating Adamantan-1-amine sulfate (Amantadine), a tricyclic amine that acts as a selective inhibitor of the Influenza A virus M2 ion channel.
Mechanistic Basis
Amantadine exerts its antiviral effect by blocking the M2 transmembrane proton channel.[1][2][3][4] Following receptor-mediated endocytosis, the virus resides within the endosome.[4] Normally, the M2 channel opens in response to low endosomal pH, allowing protons (
Amantadine Blockade: Amantadine binds to the transmembrane domain of the M2 tetramer, physically occluding the pore.[1][2] This prevents proton influx, thereby inhibiting viral uncoating and subsequent replication.[4]
Scientific Context & Resistance
Critical Note on Resistance: While Amantadine was historically a primary therapeutic, widespread resistance exists among circulating Influenza A (H3N2) and A(H1N1)pdm09 strains due to S31N, V27A, and L26F mutations in the M2 gene. Consequently, this assay is currently used primarily for:
-
Surveillance: Monitoring resistance patterns in emerging isolates.
-
Drug Discovery: Screening next-generation M2 inhibitors using Amantadine-sensitive reference strains (e.g., A/PR/8/34 or wild-type A/Hong Kong/68).
Mechanism of Action Diagram
Figure 1: Mechanism of Amantadine inhibition within the Influenza A life cycle.
Materials & Reagents
Compound Preparation[5][6]
-
Compound: Adamantan-1-amine sulfate (CAS: 31377-23-8).
-
Solubility: Soluble in water (
). -
Stock Solution (10 mM): Dissolve
of Amantadine Sulfate in of sterile distilled water or PBS. Filter sterilize ( ). Store at .[5][6]
Cell Line
-
MDCK (NBL-2): Madin-Darby Canine Kidney cells (ATCC CCL-34).
-
Growth Medium: DMEM + 10% FBS + 1% Pen/Strep.
Infection Medium (Critical)
Influenza virus requires trypsin to cleave the Hemagglutinin (HA0 to HA1/HA2) for infectivity.
-
Base: DMEM (Serum-Free).
-
Additives:
-
0.2% BSA (Bovine Serum Albumin) - stabilizes the virus.
-
TPCK-Trypsin:
(Optimize between depending on cell sensitivity). -
1% Pen/Strep.
-
Overlay Medium (Avicel Method)
We recommend Avicel (Microcrystalline cellulose) over traditional agarose. Avicel overlays are fluid enough to be removed by washing (no plug removal required), preserving the monolayer integrity.
-
2X MEM: Minimal Essential Medium (2X concentration).
-
2.4% Avicel RC-591: Prepared in water, autoclaved.
-
Working Overlay: Mix equal volumes of 2X MEM and 2.4% Avicel (Final: 1.2%). Supplement with TPCK-Trypsin (
).[7][8][9]
Experimental Protocol
Assay Workflow Diagram
Figure 2: Step-by-step workflow for the Avicel-based Plaque Reduction Assay.
Detailed Methodology
Step 1: Cell Seeding[5][7]
-
Harvest exponential phase MDCK cells.
-
Seed 6-well plates at
cells/well. -
Incubate at
, 5% for 24 hours.-
QC Check: Monolayer must be 95-100% confluent at the time of infection. Gaps allow non-specific viral spread.
-
Step 2: Compound & Virus Preparation
-
Compound Dilution: Prepare 2-fold serial dilutions of Amantadine Sulfate in Infection Medium (Serum-Free).
-
Range:
to .
-
-
Virus Dilution: Dilute Influenza A stock to a concentration of approximately 50-100 PFU (Plaque Forming Units) per well (
volume).-
Note: A consistent plaque count (50-100) is vital for statistical validity.
-
Step 3: Infection (Adsorption)
-
Wash MDCK monolayers twice with PBS to remove FBS (Serum inhibits trypsin).
-
Add
of Compound Dilution + of Virus Dilution to each well.-
Pre-incubation: Some protocols suggest pre-incubating cells with Amantadine for 1 hour prior to infection to ensure channel blockade before virus entry.
-
-
Incubate for 1 hour at
. Rock plates every 15 minutes to prevent drying.[5]
Step 4: Overlay[9]
-
Aspirate the inoculum.[5]
-
Immediately add
of Avicel Overlay Medium (containing TPCK-Trypsin and appropriate Amantadine concentration) to each well.-
Expert Tip: The overlay must contain the compound to maintain inhibition throughout the replication cycles.
-
Step 5: Incubation
Incubate at
-
Observation: Look for Cytopathic Effect (CPE) or plaque formation.
Step 6: Fixation and Staining
-
Do not remove the Avicel overlay.
-
Add
of Fixative (4% Formaldehyde or 70% Ethanol) directly on top of the Avicel. -
Incubate for 30 minutes at Room Temperature (RT).
-
Gently wash the wells with tap water. The fixed Avicel plug will wash away, leaving the monolayer.
-
Stain with 0.1% Crystal Violet for 15 minutes.
-
Rinse with water and air dry.
Data Analysis & Interpretation
Plaque Counting
Plaques appear as clear circles (dead cells) against a purple background (live cells).
-
Count plaques in the Virus Control (VC) wells (No Amantadine).
-
Count plaques in treated wells.[9]
Calculation of % Reduction
Determination of
Plot % Reduction (Y-axis) vs. Log[Concentration] (X-axis). Use non-linear regression (4-parameter logistic model) to determine the
Data Summary Table
| Parameter | Recommended Value | Notes |
| Seeding Density | Must be 100% confluent. | |
| TPCK-Trypsin | Essential for HA cleavage. Excess causes monolayer peeling. | |
| Incubation Time | 48 - 72 Hours | H3N2 often requires longer than H1N1. |
| Fixation | 4% Formaldehyde | Direct addition to Avicel prevents shearing forces. |
| Valid Plaque Range | 20 - 100 per well | <20 is statistically weak; >100 causes overlapping plaques. |
Troubleshooting & Critical Parameters
Self-Validating Controls
To ensure the assay is trustworthy, every run must include:
-
Cell Control (CC): Uninfected cells + Media only. (Must show intact monolayer; if dead, check Trypsin concentration).
-
Toxicity Control: Uninfected cells + Highest Amantadine concentration. (Distinguishes drug toxicity from viral CPE).
-
Virus Back-Titration: A separate plate with serial dilutions of the virus stock to confirm the input PFU.
Common Failure Modes
| Observation | Root Cause | Solution |
| Monolayer Peeling | Trypsin concentration too high. | Titrate TPCK-trypsin ( |
| No Plaques | No Trypsin or Serum present. | Ensure Serum-Free media; Confirm TPCK activity. |
| Cloudy Plaques | Insufficient incubation. | Extend incubation by 12-24 hours. |
| Comet Tails | Secondary spread during staining. | Ensure rapid fixation; handle plates gently before fixing. |
References
-
Hayden, F. G., et al. (1980). "Plaque inhibition assay for drug susceptibility testing of influenza viruses." Antimicrobial Agents and Chemotherapy, 17(5), 865-870. Link
-
Matrosovich, M., et al. (2006). "New low-viscosity overlay medium for viral plaque assays." Virology Journal, 3, 63. Link
-
Centers for Disease Control and Prevention (CDC). (2025).[10] "Influenza Antiviral Drug Resistance."[10] Link
-
Jing, X., et al. (2008). "Functional studies indicate that the influenza A virus M2 protein forms a channel in the viral envelope." Proceedings of the National Academy of Sciences, 105(31). Link
-
World Health Organization (WHO). (2011). "Manual for the laboratory diagnosis and virological surveillance of influenza." Link
Sources
- 1. Amantadine-induced conformational and dynamical changes of the influenza M2 transmembrane proton channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A team of the UB describes the action mechanism of a drug which inhibits influenza A virus - Current events - University of Barcelona [web.ub.edu]
- 4. Influenza A Virus M2 Ion Channel Activity Is Essential for Efficient Replication in Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propagation and Characterization of Influenza Virus Stocks That Lack High Levels of Defective Viral Genomes and Hemagglutinin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Influenza Neutralizing Antibody Responses to A(H3N2) Viruses in Human Sera by Microneutralization Assays Using MDCK-SIAT1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]
Application Note: Modular Synthesis and Salt Formation of Adamantan-1-amine Derivatives
Abstract
This application note details a robust, modular protocol for the synthesis of Adamantan-1-amine (Amantadine) and its subsequent derivatization into pharmacologically relevant sulfate salts. Adamantane derivatives are critical in medicinal chemistry due to the unique lipophilicity and steric bulk of the diamondoid cage, which improves blood-brain barrier (BBB) penetration and metabolic stability. This guide addresses the specific challenges of handling the adamantyl moiety, including the Ritter reaction for primary amine generation, Schiff base derivatization, and the precise stoichiometry required to isolate the bis(adamantan-1-amine) sulfate salt form used in therapeutics.
Introduction & Pharmacological Context
Adamantan-1-amine (Amantadine) acts as a weak NMDA receptor antagonist and an inhibitor of the influenza A virus M2 proton channel. The sulfate salt form, Amantadine Sulfate (USP) , is often preferred over the hydrochloride salt in certain formulations due to its distinct solubility profile and non-hygroscopic nature.
The synthesis of these compounds presents three primary chemical challenges:
-
Steric Hindrance: The bulky adamantane cage hinders nucleophilic attack at the bridgehead carbon.
-
Stoichiometric Precision: Amantadine sulfate is a 2:1 salt
. Incorrect acid stoichiometry leads to the formation of the highly acidic and hygroscopic bisulfate (1:1) species.[1][2][3][4][5][6][7][8]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Solubility Management: The lipophilic cage contrasts sharply with the ionic salt head, requiring careful solvent selection during crystallization.
Phase I: Synthesis of the Core Scaffold (Adamantan-1-amine)
The most scalable industrial route utilizes the Ritter Reaction , converting adamantane to an acetamide intermediate via a carbocation mechanism, followed by hydrolysis.
Mechanism of Action (Ritter Reaction)
The reaction proceeds via the generation of the stable 1-adamantyl carbocation (
Figure 1: Mechanistic flow of the Ritter reaction for adamantane functionalization.
Experimental Protocol
Reagents:
-
Acetonitrile (Excess, solvent/reactant)
-
Sulfuric Acid (98%)
-
Sodium Hydroxide (NaOH)[1]
Step-by-Step Procedure:
-
Carbocation Generation: In a jacketed reactor cooled to 10°C , dissolve Adamantane (13.6 g, 100 mmol) in Acetonitrile (80 mL).
-
Acid Addition: Add concentrated
(excess) dropwise over 30 minutes. Critical: Maintain internal temperature to prevent charring. -
Reaction: Warm the mixture to 50°C and stir for 3 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1).
-
Quenching: Pour the reaction mixture onto crushed ice (200 g). The intermediate N-(1-adamantyl)acetamide will precipitate as a white solid. Filter and wash with cold water.[4]
-
Hydrolysis: Suspend the wet amide cake in 15% NaOH (aq) and Ethylene Glycol (1:1 v/v). Reflux at 130°C for 12 hours.
-
Why Ethylene Glycol? It raises the boiling point to overcome the high activation energy of hydrolyzing the sterically hindered amide.
-
-
Extraction: Cool to room temperature. Extract the free amine with Toluene (
mL). Dry the organic layer over and evaporate to yield crude Adamantan-1-amine.
Phase II: Derivatization (Schiff Base Library)
To create bioactive derivatives, the amine is often reacted with aromatic aldehydes to form Schiff bases (imines), which can be further reduced to secondary amines.
Protocol:
-
Dissolve Adamantan-1-amine (10 mmol) in absolute Ethanol (20 mL).
-
Add the substituted Benzaldehyde (10 mmol) and glacial acetic acid (2 drops, catalyst).
-
Reflux for 4–6 hours.
-
Isolation: Cool the solution to 0°C. The Schiff base typically crystallizes out. If not, add cold water dropwise until turbidity appears.
-
Purification: Recrystallize from Ethanol/Ether.
Phase III: Sulfate Salt Formation (Critical Step)
This section describes the preparation of the pharmaceutical-grade Bis(adamantan-1-amine) Sulfate .
Stoichiometry & Solubility Logic
Unlike hydrochloride salts (1:1), the sulfate salt is formed by reacting 2 equivalents of the amine with 1 equivalent of sulfuric acid.
-
Target:
-
Risk: Excess acid yields the Bisulfate
, which is acidic and unstable.
Figure 2: Stoichiometric control in sulfate salt formation.
Salt Formation Protocol
-
Dissolution: Dissolve Adamantan-1-amine (3.02 g, 20 mmol) in minimal absolute Ethanol (15 mL) at room temperature.
-
Acid Preparation: Prepare a 1M solution of
in Ethanol. -
Titration/Addition:
-
Slowly add the
solution (10 mL, 10 mmol) to the amine solution with vigorous stirring. -
Checkpoint: Monitor pH.[5] Stop addition when the pH of a wetted aliquot is neutral (pH ~6–7). Do not acidify below pH 5.
-
-
Crystallization:
-
The sulfate salt is less soluble in ethanol than the free base and may spontaneously precipitate.
-
To maximize yield, add Diethyl Ether (30 mL) as an antisolvent and cool to 4°C for 4 hours.
-
-
Filtration: Filter the white crystalline solid.
-
Washing: Wash the cake with cold Ether/Ethanol (3:1) to remove unreacted amine.
-
Drying: Dry under vacuum at 50°C.
Quality Control & Characterization
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Melting Point | >300°C (Decomposes) | Capillary Method |
| IR Spectrum | 1627 cm⁻¹ (C=N, if Schiff base)1050-1150 cm⁻¹ (SO₄²⁻ stretch) | FTIR (KBr pellet) |
| Stoichiometry | Confirm 2:1 ratio | Elemental Analysis (S vs N) |
| Solubility | Soluble: WaterInsoluble: Ether | Gravimetric |
Troubleshooting:
-
Oily Product: Usually indicates residual solvent or impurities in the adamantane cage. Recrystallize from Isopropanol.
-
Low Yield:[7] Check the hydrolysis step.[3][6][10][11] Acetamides are very stable; ensure temperature >125°C and sufficient time.
References
-
Ritter Reaction Mechanism & Optimization
-
Jirgensons, A., et al. (2000).[7] "A practical synthesis of tert-alkylamines via the Ritter reaction with chloroacetonitrile." Synthesis.
-
-
Amantadine Sulfate Properties & Stoichiometry
- United States Pharmacopeia (USP)
-
Schiff Base Derivatization of Adamantane
- Al-Soud, Y. A., et al. (2009). "Synthesis and Characterization of New Schiff Bases Containing Adamantane Moiety." Jordan Journal of Chemistry.
-
Solubility Data
- Li, Y., et al. (2014). "Solubility of 1-adamantanamine hydrochloride in six pure solvents.
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. uokerbala.edu.iq [uokerbala.edu.iq]
- 3. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A modified method for synthesis of amantadine hydrochloride [revmedmilitar.sld.cu]
- 5. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Adamantanol CAS 768-95-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. ias.ac.in [ias.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. CN102050744B - Synthesis method for Amantadine Hydrochloride - Google Patents [patents.google.com]
- 11. CN102875387A - Amantadine hydrochloride preparation method - Google Patents [patents.google.com]
Application Note: Adamantan-1-amine Sulfate for Ion Channel Inhibition Studies
[1][2]
Introduction & Mechanistic Scope
Adamantan-1-amine sulfate (Amantadine sulfate) is a tricyclic amine primarily utilized in research as a low-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and a blocker of the Influenza A M2 proton channel.[1]
Unlike competitive antagonists that bind to the agonist recognition site (e.g., the glutamate binding domain), Amantadine binds deep within the ion channel pore.[1] This distinct mechanism dictates that the channel must be open before the drug can bind—a phenomenon known as use-dependence .[1] Furthermore, once bound, the channel can close around the blocker, leading to a "trapped" state.[1] This "trapping block" kinetics distinguishes Amantadine from other blockers (like Mg²⁺) and is critical for its favorable clinical profile compared to high-affinity blockers like MK-801.[1]
Mechanistic Pathway: The Trapping Block Model
The following diagram illustrates the state transitions required for Amantadine inhibition. Note that the drug (
Figure 1: Kinetic scheme of uncompetitive channel blockade. Amantadine requires the transition from C to O to access its binding site.
Experimental Protocol: Whole-Cell Patch Clamp (NMDA Receptors)[2][3][4]
This protocol is designed to measure the inhibition constant (
A. Reagents & Solutions Setup
1. Intracellular (Pipette) Solution:
-
Base: CsCl (140 mM) – Cs⁺ blocks K⁺ channels to isolate NMDA currents.[1]
-
Buffering: HEPES (10 mM), EGTA or BAPTA (10 mM) – Controls intracellular Ca²⁺.[1]
-
Energy: Mg-ATP (4 mM), Na-GTP (0.3 mM).[1]
-
pH: Adjust to 7.2 with CsOH.
-
Osmolarity: 290–300 mOsm.[1]
2. Extracellular (Bath) Solution:
-
Base: NaCl (140 mM), KCl (2.5 mM), CaCl₂ (2.0 mM), HEPES (10 mM), Glucose (10 mM).[1]
-
CRITICAL: Mg²⁺-Free. Magnesium is a physiological pore blocker.[1] It must be omitted to observe Amantadine kinetics clearly.
-
Agonists: Glutamate (100 µM) + Glycine (10 µM).[1]
-
Test Compound: Adamantan-1-amine sulfate (dissolved in water, stock 100 mM). Working concentrations: 1 µM – 1000 µM.[1]
B. Step-by-Step Workflow
-
Cell Preparation: Use HEK293 cells co-transfected with GluN1 and GluN2A/2B subunits.[1] Place on the recording chamber 24–48h post-transfection.[1]
-
Giga-seal Formation:
-
Whole-Cell Configuration:
-
Voltage Clamp: Hold the cell at -70 mV .
-
Application Protocol (Fast Perfusion System Required):
-
Phase 1 (Baseline): Apply Agonist (Glu + Gly) for 2–5 seconds until current stabilizes (
).[1] -
Phase 2 (Block): Switch immediately to Agonist + Amantadine. Observe the exponential decay of the current to a new steady state (
).[1] -
Phase 3 (Washout): Switch back to Agonist-only solution. Observe recovery.
-
C. Data Analysis & Validation
1. Calculation of Inhibition:
Calculate the fractional block using the steady-state currents:
2. Voltage Dependence (Woodhull Analysis): Amantadine is positively charged.[1] Its block is influenced by the transmembrane electric field.[1] To validate the binding site depth:
Experimental Protocol: M2 Proton Channel (Antiviral Screening)
While NMDA is the primary neuroscience target, Amantadine's original indication was Influenza A.[1] This assay typically uses Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes due to the small magnitude of M2 currents.[1]
Key Differences from NMDA Protocol:
-
Activation: M2 channels are activated by low pH , not ligands.[1]
-
Solution: Bath solution must be switched from pH 7.4 (resting) to pH 5.5 (activating).[1]
-
Protocol:
-
Note: Amantadine resistance in circulating flu strains is now widespread (S31N mutation), making this assay primarily useful for testing novel derivatives or resistant mutants.[1]
Comparative Kinetics: Amantadine vs. Memantine[2][3][5]
A common experimental goal is distinguishing Amantadine from its dimethyl derivative, Memantine.[1] Use the table below to benchmark your results.
| Parameter | Adamantan-1-amine (Amantadine) | Memantine | Biological Implication |
| Affinity ( | Low (~40–100 µM) | Moderate (~1 µM) | Amantadine requires higher doses for effect.[1] |
| Off-rate ( | Fast | Slow | Amantadine unblocks rapidly during depolarization (synaptic transmission), preserving normal function better.[1] |
| Voltage Dependence ( | ~0.6 | ~0.8 | Both bind deep in the pore.[1] |
| Clinical Profile | Anti-Parkinsonian / Antiviral | Anti-Dementia | Fast kinetics reduce psychotomimetic side effects.[1] |
Troubleshooting & Optimization
Issue: "Current Rundown" vs. Block
Symptom: The current decreases over time even without the drug. Cause: Washout of intracellular components or receptor desensitization.[1] Solution:
-
Add ATP/GTP to the pipette solution to prevent metabolic rundown.[1]
-
Use a "jump" protocol with short agonist applications (2s) rather than continuous perfusion.
-
Self-Validation: Ensure the current recovers to >90% of baseline upon washout of the drug. If it does not recover, the cell is unhealthy or rundown has occurred.[1]
Issue: No Block Observed
Cause: Presence of Mg²⁺ or positive holding potential.[1] Solution:
Experimental Workflow Visualization
Figure 2: Standardized workflow for voltage-clamp assessment of Amantadine inhibition.
References
-
Blanpied, T. A., et al. (1997). "Trapping channel block of NMDA-activated responses by amantadine and memantine."[1] Journal of Neurophysiology.
-
Kornhuber, J., et al. (1991). "Amantadine is an NMDA receptor antagonist."[1][2] European Journal of Pharmacology.
-
Johnson, J. W., & Kotermanski, S. E. (2006). "Mechanism of action of memantine."[1] Current Opinion in Pharmacology.
-
Jing, X., et al. (2008). "Mechanism of the voltage-dependent inhibition of the influenza A virus M2 proton channel by amantadine."[1] Journal of General Physiology.
-
PubChem. "Amantadine Sulfate Compound Summary."[1]
Application Note: Dual-Modality Assessment of Dopamine Dynamics Using Adamantan-1-amine Sulfate
Abstract & Introduction
This application note details the standardized protocols for using Adamantan-1-amine sulfate (Amantadine sulfate) as a pharmacological probe to investigate dopamine (DA) release dynamics. While historically known as an antiviral and an NMDA receptor antagonist, Amantadine is a critical tool for distinguishing between vesicular release mechanisms and reuptake inhibition in striatal circuits.
This guide focuses on two complementary methodologies:
-
Ex Vivo Fast-Scan Cyclic Voltammetry (FSCV): For resolving sub-second release kinetics and reuptake rates.
-
In Vivo Microdialysis: For quantifying tonic extracellular dopamine levels and investigating local circuit regulation.
Key Mechanistic Differentiators
Unlike pure reuptake inhibitors (e.g., Nomifensine) or pure releasers (e.g., Amphetamine), Amantadine exhibits a unique dual-action profile:
-
Presynaptic: Facilitates the release of dopamine from storage vesicles and weakly inhibits reuptake.[1]
-
Postsynaptic/Extrasynaptic: Acts as a weak, non-competitive antagonist at the NMDA receptor (Ki ≈ 10 µM), reducing excitotoxic feedback loops that can modulate dopamine firing.
Material Preparation: The Sulfate Factor
Critical Note on Stoichiometry: Most literature cites Amantadine HCl. If using Adamantan-1-amine sulfate , you must account for the stoichiometry. The sulfate salt typically exists as a 2:1 ratio (two amine molecules per sulfate ion).
| Parameter | Amantadine HCl | Adamantan-1-amine Sulfate |
| Formula | ||
| Approx. MW | 187.71 g/mol | 400.59 g/mol |
| Solubility | High (Water/Ethanol) | Good (Water), Slower dissolution |
| Molar Equivalent | 1 M = 1 M Active Amine | 1 M = 2 M Active Amine |
Stock Solution Protocol
-
Vehicle: Use deionized water (
) or aCSF (artificial Cerebrospinal Fluid) for immediate use. Avoid DMSO if possible for slice physiology as it can alter membrane properties; Amantadine sulfate is sufficiently water-soluble. -
Concentration: Prepare a 100 mM stock (approx. 40.06 mg/mL).
-
Storage: Aliquot into light-protective vials and store at -20°C. Stable for 3 months.
-
Working Solutions:
-
Slice Perfusion: Dilute to 10–100 µM in oxygenated aCSF.
-
Microdialysis (Retrodialysis): Dilute to 1 mM in perfusion fluid (Ringer’s).
-
Mechanistic Visualization
The following diagram illustrates the concurrent actions of Amantadine sulfate at the dopaminergic synapse.
Figure 1: Mechanism of Action. Amantadine promotes vesicular dopamine efflux while simultaneously blocking NMDA receptors and weakly inhibiting DAT.
Protocol A: Ex Vivo Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is the gold standard for measuring the kinetics of dopamine release (release per pulse) and clearance (
Experimental Setup
-
Tissue: Coronal striatal slices (300 µm) from rodent brain.
-
Electrode: Carbon Fiber Microelectrode (CFM), exposed length 50–100 µm.
-
Reference: Ag/AgCl pellet.
Waveform Parameters (Dopamine Specific)
-
Holding Potential: -0.4 V
-
Scan Limit: +1.3 V
-
Frequency: 10 Hz (every 100 ms)
Workflow
-
Baseline Stabilization: Perfuse slice with aCSF at 32°C (2 mL/min) for 30 minutes. Insert CFM into the Dorsal Striatum.
-
Stimulation: Place a bipolar stimulating electrode 100–200 µm from the CFM. Apply single monophasic pulses (4 ms, 300 µA) to evoke dopamine release.
-
Control Recording: Record electrically evoked dopamine transients until peak height is stable (<10% variation over 3 trials).
-
Amantadine Application: Switch perfusion to aCSF containing 20–50 µM Amantadine Sulfate .
-
Note: Effects are typically observed within 10–15 minutes.
-
-
Data Acquisition: Continue stimulating every 2–5 minutes.
-
Analysis:
-
Peak Height: Indicates presynaptic release facilitation.
-
Tau (
) / : Decay time indicates reuptake inhibition. Amantadine will show a moderate increase in decay time, but less than cocaine or nomifensine.
-
Protocol B: In Vivo Microdialysis[4][5]
Microdialysis measures the tonic (ambient) extracellular concentration of dopamine over minutes, rather than sub-second events.
Experimental Setup
-
Probe: Concentric dialysis probe (2 mm membrane length, 20 kDa cutoff).
-
Target: Striatum (Coordinates relative to Bregma: AP +0.5, ML +3.0, DV -6.0 for Rat).
-
Perfusion Fluid: Ringer’s solution (
147 mM, 4 mM, 2.3 mM).
Workflow
-
Implantation: Implant guide cannula 24 hours prior to experiment to minimize anesthesia artifacts.
-
Equilibration: Insert probe and perfuse at 1.5 µL/min for 90 minutes. Discard these samples.
-
Baseline Sampling: Collect 3 samples (20 minutes each, 30 µL total volume) to establish basal dopamine levels.
-
Drug Administration (Two Options):
-
Option A (Systemic): Inject Amantadine Sulfate i.p. (10–40 mg/kg).
-
Option B (Retrodialysis): Switch inlet fluid to Ringer’s + 1 mM Amantadine Sulfate . This delivers the drug directly to the striatum.
-
-
Collection: Collect samples every 20 minutes for 3–4 hours.
-
Detection: Analyze via HPLC with Electrochemical Detection (HPLC-ECD).
Expected Data Profile
| Metric | Control (Baseline) | Amantadine Treatment | Interpretation |
| [DA]extracellular | 100% (Normalized) | 150–250% | Significant increase in tonic dopamine. |
| DOPAC/HVA | Baseline | Unchanged or Slight Decrease | Indicates the DA increase is release-driven, not purely metabolic. |
Troubleshooting & Validation
To ensure "Trustworthiness" (Part 2 of requirements), use these self-validating checks:
-
The "Calcium Dependency" Check (FSCV):
-
Method: If Amantadine increases the signal, switch to Ca²⁺-free aCSF .
-
Logic: Amantadine-induced release should be largely calcium-dependent (vesicular). If the signal persists in Ca²⁺-free media, you are observing non-vesicular leakage or an electrochemical artifact.
-
-
The "Nomifensine" Occlusion (Microdialysis):
-
Method: After Amantadine response plateaus, add Nomifensine (DAT inhibitor).
-
Logic: If Amantadine acts primarily by reuptake inhibition, Nomifensine should have little additive effect. However, data typically shows Nomifensine further increases DA, proving Amantadine's mechanism is distinct (release facilitation).
-
-
pH Shift Artifacts (FSCV):
-
Issue: Amantadine is an amine; high concentrations can alter local pH.
-
Validation: Monitor the "holding potential current" in the color plot. A shift in the background current unrelated to the dopamine oxidation potential (0.6 V) suggests a pH artifact.
-
References
-
Grelle, J. L., et al. (2009). Mechanisms of Amantadine Action in the Central Nervous System. Journal of Neurochemistry.
-
Mizoguchi, S., et al. (2002). Amantadine increases the extracellular dopamine levels in the striatum by re-uptake inhibition and by N-methyl-D-aspartate antagonism.[4][5] Brain Research.
-
Phillips, P. E., et al. (2003). Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices. Nature Protocols (Adapted).
-
Peiris, L. D., et al. (2020). Fundamentals of fast-scan cyclic voltammetry for dopamine detection. Analyst.
-
Cayman Chemical. (2023). Amantadine (hydrochloride) Product Information & Solubility.[6][7]
Sources
- 1. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]
- 2. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Amantadine increases the extracellular dopamine levels in the striatum by re-uptake inhibition and by N-methyl-D-aspartate antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amantadine Sulfate | C20H36N2O4S | CID 124108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Guide: Adamantan-1-amine Sulfate in Influenza A Research
[1]
Introduction & Mechanistic Grounding
Adamantan-1-amine sulfate (Amantadine Sulfate, CAS 31377-23-8) is the sulfate salt of amantadine, a tricyclic amine that acts as a selective inhibitor of the Influenza A virus M2 proton channel.[1][2] Unlike the hydrochloride salt, the sulfate form is a 2:1 salt (two amantadine cations per sulfate anion), which can influence solubility profiles and counter-ion interactions in sensitive electrochemical assays.[1]
Mechanism of Action: The M2 Blockade
The M2 protein is a homotetrameric proton channel essential for the viral life cycle.[1][3][4]
-
Viral Uncoating (Early Stage): Following endocytosis, the acidic environment of the endosome triggers the M2 channel to open.[1][4] Protons (
) flow into the virion interior, disrupting protein-protein interactions between the viral matrix protein (M1) and the ribonucleoprotein (RNP) core.[4] This acidification is required for the release of vRNPs into the cytoplasm.[1] -
Viral Maturation (Late Stage): In certain subtypes (e.g., H5, H7), M2 equilibrates the pH between the trans-Golgi network (TGN) lumen and the cytoplasm, preventing premature conformational changes of the hemagglutinin (HA) protein during transport.[4]
Amantadine Sulfate binds to the transmembrane domain of the M2 channel pore (specifically interacting with residues Val27, Ala30, Ser31, and Gly34), physically occluding the channel and preventing proton influx.
Research Utility in the Era of Resistance: While clinical use is currently obsolete due to the widespread prevalence of the S31N resistance mutation (>95% of circulating strains), Amantadine Sulfate remains a critical research tool for:
-
High-Throughput Screening (HTS): Acting as a positive control for M2 channel function assays.[1]
-
Resistance Mapping: Characterizing novel M2 mutations.[1]
-
Chemical Biology: Studying ion channel gating kinetics.[1]
Visualization: M2 Channel Inhibition Pathway[1]
Figure 1: Mechanism of Action. Amantadine inhibits the acidification of the virion by blocking the M2 proton channel, thereby arresting the viral life cycle at the uncoating stage.[3][4]
Material Preparation & Properties[1][2][5][6][7][8]
Scientific integrity requires precise reagent handling.[1] The sulfate salt differs from the hydrochloride in molecular weight and stoichiometry.[1]
Chemical Specifications
| Property | Specification |
| Chemical Name | Adamantan-1-amine Sulfate (Bis(1-adamantylammonium) sulfate) |
| CAS Number | 31377-23-8 |
| Formula | |
| MW | 400.58 g/mol (Note: HCl salt is 187.71 g/mol ) |
| Solubility | Soluble in water (~50-100 mg/mL); Sparingly soluble in ethanol.[1] |
| Storage | Desiccate at RT or +4°C. Stable in solution at -20°C. |
Stock Solution Protocol (10 mM)
Rationale: Water is the preferred solvent for influenza cell culture assays to avoid the cytotoxicity associated with DMSO, which can confound cytopathic effect (CPE) readings.
-
Weigh 40.06 mg of Adamantan-1-amine sulfate.[1]
-
Dissolve in 10.0 mL of sterile, deionized distilled water (ddH2O). Vortex vigorously until fully dissolved.[1]
-
Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) syringe filter.[1] Do not use nylon filters as they may bind amines.
-
Aliquot: Dispense into 500 µL aliquots in sterile microcentrifuge tubes.
-
Storage: Store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles (max 3 cycles).[1]
Application 1: Phenotypic Susceptibility Testing (Plaque Reduction Assay)[1]
This protocol determines the
Experimental Logic:
-
Cell System: MDCK (Madin-Darby Canine Kidney) cells are the gold standard due to their high susceptibility to Influenza A and ability to support plaque formation.[1]
-
Overlay Medium: Uses Avicel (microcrystalline cellulose) or Agarose to restrict viral spread to neighboring cells, forming discrete plaques.[1]
Protocol Steps
Phase 1: Cell Seeding (Day 0)
-
Seed MDCK cells in 6-well tissue culture plates at
cells/well. -
Incubate at 37°C, 5%
overnight to achieve a 95-100% confluent monolayer.
Phase 2: Infection & Treatment (Day 1)
-
Prepare Drug Dilutions: Dilute the 10 mM stock in Infection Medium (DMEM + 0.2% BSA + 1 µg/mL TPCK-trypsin) to generate a 2-fold serial dilution series (e.g., 100 µM to 0.1 µM). Include a "Virus Only" (0 µM) control.[1]
-
Wash Cells: Wash monolayers twice with warm PBS to remove serum (serum inhibits trypsin).[1]
-
Infection: Inoculate cells with ~50-100 PFU (Plaque Forming Units) of Influenza A virus per well in 200 µL volume.[1]
-
Adsorption: Incubate for 1 hour at 37°C (or RT) with gentle rocking every 15 mins.
-
Overlay: Remove inoculum.[1] Immediately add 2 mL of Overlay Medium containing the specific concentration of Amantadine Sulfate.[1]
-
Overlay Composition: 1:1 mixture of 2X MEM and 2.4% Avicel, supplemented with 1 µg/mL TPCK-trypsin.[1]
-
Phase 3: Fixation & Analysis (Day 3-4)
-
Incubate plates for 48-72 hours at 37°C, 5%
until visible plaques form. -
Fixation: Remove overlay (if Avicel, aspirate; if Agarose, remove plug).[1] Add 1 mL of 4% Paraformaldehyde (PFA) or Methanol/Acetone (1:1) for 15 mins.
-
Staining: Stain with 0.5% Crystal Violet solution for 10 mins.[1] Wash with water and air dry.[1]
-
Quantification: Count plaques. Calculate % inhibition relative to the "Virus Only" control.
Data Analysis: Calculation
Plot the % Inhibition (Y-axis) vs. Log[Concentration] (X-axis) using non-linear regression (4-parameter logistic model).
Reference Values (Validation Checkpoints):
| Strain Type | Strain Example | Expected
Application 2: Time-of-Addition Assay
This assay dissects when the drug acts during the viral life cycle.[1]
Protocol Workflow
-
Infection: Infect MDCK monolayers (MOI = 2.0, single-cycle conditions) at
. -
Drug Addition: Add Amantadine Sulfate (10 µM, saturating dose) at distinct time points relative to infection:
-
-1 h: Prophylactic (Pre-treatment)[1]
-
0 h: At time of infection (Entry/Binding)
-
+1 h, +2 h, +4 h, +6 h, +8 h: Post-infection intervals.
-
-
Harvest: Collect supernatant at 12 hours post-infection (h.p.i).
-
Readout: Quantify viral titer via Plaque Assay or vRNA via RT-qPCR.
Interpretation
-
Inhibition at 0-2 h: Indicates blockade of Uncoating (M2 channel function in endosomes).[1] This is the classic profile for Amantadine.
-
Inhibition at >4 h: Indicates blockade of Assembly/Maturation (rare for H1N1, relevant for H5/H7).[1]
-
No Inhibition: Indicates the strain is resistant or the drug was added after the critical uncoating event.
Workflow Visualization
Figure 2: Time-of-Addition Logic. Amantadine must be present during the early uncoating phase (0-2h) to be effective.[1] Addition after viral RNP release renders the drug ineffective.
Troubleshooting & Controls
| Issue | Probable Cause | Corrective Action |
| No inhibition seen in WT strain | Drug degradation or incorrect salt calculation.[1] | Ensure stock is fresh.[1] Verify MW calculation (Sulfate is 400.58 g/mol ). |
| High cytotoxicity in controls | Osmotic stress or DMSO toxicity.[1] | Use water for stock.[1] Keep final concentration < 100 µM.[1] |
| Plaques are too small | Overlay too dense or incorrect trypsin level.[1] | Reduce Avicel to 1.2%.[1] Ensure TPCK-trypsin is fresh (1 µg/mL).[1] |
| Inconsistent replicates | Poor cell monolayer integrity.[1] | Ensure 100% confluence. Handle cells gently during washing.[1] |
References
-
ChemicalBook. (2025).[1][2][5] 1-ADAMANTANAMINE SULFATE Properties and Solubility.[1][2][][7][8] ChemicalBook.[1] Link
-
National Institutes of Health (NIH) - PubChem. (2025).[1] Amantadine Sulfate Compound Summary. PubChem.[1] Link
-
Stouffer, A. L., et al. (2008).[1] Structural basis for the function and inhibition of an influenza virus proton channel.[1][9] Nature.[1][9] Link
-
Jing, X., et al. (2008).[1] Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel.[1][9][10] PNAS.[1] Link
-
Wang, C., et al. (2013).[1] Structure and inhibition of the drug-resistant S31N mutant of the M2 ion channel of influenza A virus.[1][11] Nature.[1][9] Link
-
World Health Organization (WHO). (2023). Influenza (Seasonal) - Antiviral use.[1][2][12][5][9][11] WHO.[1] Link
-
MedChemExpress. (2025). Amantadine Sulfate Datasheet and Protocols.[1] MedChemExpress.[1] Link
Sources
- 1. Amantadine Sulfate | C20H36N2O4S | CID 124108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-ADAMANTANAMINE SULFATE | 31377-23-8 [chemicalbook.com]
- 3. A team of the UB describes the action mechanism of a drug which inhibits influenza A virus - Current events - University of Barcelona [web.ub.edu]
- 4. Influenza A Virus M2 Ion Channel Activity Is Essential for Efficient Replication in Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scielo.br [scielo.br]
- 9. pnas.org [pnas.org]
- 10. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Note: Optimizing In Vitro Models for Adamantan-1-amine Sulfate Evaluation
Introduction & Scope
Adamantan-1-amine sulfate (Amantadine Sulfate) is a stable salt form of amantadine, distinct from the more common hydrochloride (HCl) salt. While both deliver the same active pharmacophore—a tricyclic amine that acts as a weak non-competitive NMDA receptor antagonist and an influenza A M2 ion channel blocker—the sulfate salt exhibits unique physicochemical properties, particularly regarding solubility and dissolution rates.
This Application Note addresses a critical gap in current literature: the specific handling of the sulfate salt in cell culture. Most general protocols assume the high aqueous solubility of the HCl form. Direct substitution with the sulfate salt without protocol adjustment often leads to microprecipitation in media, false negatives in efficacy assays, and variable dosing.
Key Applications Covered:
-
Neuroprotection: NMDA receptor antagonism in differentiated SH-SY5Y cells (Parkinson’s Disease model).
-
Antiviral Efficacy: M2 channel blockade in MDCK cells (Influenza A model).
Chemical Handling: The Sulfate Factor
Critical Causality: Unlike Amantadine HCl, which is freely soluble in water, Amantadine Sulfate has lower aqueous solubility. Attempting to make high-concentration aqueous stock solutions (>50 mM) often results in instability.
Protocol: Stock Solution Preparation
-
Solvent Selection: Use Dimethyl Sulfoxide (DMSO) , anhydrous grade (≥99.9%).
-
Reasoning: DMSO ensures complete solubilization of the sulfate salt at stock concentrations required for serial dilutions, preventing "crashing out" when added to aqueous media.
-
-
Preparation Steps:
-
Weigh Adamantan-1-amine sulfate powder.
-
Dissolve in DMSO to a stock concentration of 10 mM to 50 mM . Vortex vigorously.
-
Note: If slight turbidity persists, warm to 37°C for 5 minutes.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Solution: Dilute the DMSO stock into pre-warmed culture media immediately before use. Ensure final DMSO concentration on cells is <0.5% (v/v) to avoid solvent toxicity.[1]
Neuroprotection Model: NMDA Excitotoxicity
Objective: Evaluate the ability of Adamantan-1-amine sulfate to prevent neuronal apoptosis induced by glutamate/NMDA excitotoxicity.
Cell Line: SH-SY5Y (ATCC® CRL-2266™) .
-
Why: Undifferentiated SH-SY5Y cells lack robust NMDA receptor expression. Differentiation is mandatory to upregulate the NR1 subunit and develop a dopaminergic phenotype susceptible to excitotoxicity.
Workflow Diagram: Neuroprotection Assay
Caption: Step-by-step workflow for assessing neuroprotective efficacy in differentiated SH-SY5Y neuronal models.
Detailed Protocol
Step 1: Differentiation (The "Gold Standard" Method)
-
Seed SH-SY5Y cells at
cells/cm² in DMEM/F12 + 10% FBS. -
Day 1: Replace media with DMEM/F12 + 1% FBS + 10 µM All-trans Retinoic Acid (RA) .
-
Day 4: Replace media with DMEM/F12 + 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF) (Serum-free).
-
Day 7: Cells are differentiated (neurite outgrowth visible) and ready for assay.
Step 2: Compound Treatment
-
Prepare Amantadine Sulfate dilutions in serum-free media (0.1, 1, 10, 50, 100 µM).
-
Remove differentiation media and add Amantadine Sulfate solutions.
-
Incubate for 1 hour at 37°C.
-
Causality: Pre-incubation allows the drug to occupy the NMDA receptor channel pore before the excitotoxic flood of calcium occurs.
-
Step 3: Excitotoxic Insult
-
Add L-Glutamate (10 mM) or NMDA (1 mM) + Glycine (10 µM) directly to the wells containing Amantadine.
-
Incubate for 24 hours.
Step 4: Viability Readout
-
Perform MTT assay (mitochondrial function) or LDH release assay (membrane integrity).
-
Calculate % Neuroprotection:
Mechanistic Pathway[2][3]
Caption: Mechanism of Action: Amantadine blocks the open channel of the NMDA receptor, preventing calcium overload.[2]
Antiviral Efficacy Model: Influenza A[5][6]
Objective: Determine the IC50 of Adamantan-1-amine sulfate against Influenza A (e.g., A/WSN/33 or specific amantadine-sensitive strains).
Cell Line: MDCK (NBL-2) (ATCC® CCL-34™) .
-
Note: While many circulating strains are resistant (S31N mutation), this assay remains the standard for testing novel adamantane derivatives or comparative salt-form toxicology.
Protocol: Cytopathic Effect (CPE) Inhibition
-
Seeding: Seed MDCK cells (
cells/well) in 96-well plates. Incubate overnight to form a monolayer. -
Infection:
-
Wash cells with PBS.
-
Infect with Influenza A virus at MOI 0.01 in infection media (DMEM + 0.2% BSA + 2 µg/mL TPCK-trypsin).
-
Crucial Step: TPCK-trypsin is required to cleave viral hemagglutinin for efficient replication in cell culture.
-
-
Treatment:
-
Immediately add serial dilutions of Adamantan-1-amine sulfate (0.01 µM – 100 µM).
-
Include Vehicle Control (Media + DMSO equivalent) and Cell Control (No virus).
-
-
Incubation: 48–72 hours at 37°C.
-
Readout: Fix cells with 4% Paraformaldehyde and stain with Crystal Violet (0.5%).
-
Analysis: Solubilize stain with methanol and read OD at 540 nm. Higher OD = Intact cells = Antiviral protection.
-
Data Presentation & Analysis
When reporting results for Adamantan-1-amine sulfate, summarize data using the following structure to ensure comparability across studies.
Table 1: Recommended Assay Parameters
| Parameter | Neuroprotection (SH-SY5Y) | Antiviral (MDCK) |
| Seeding Density | ||
| Differentiation | RA (5 days) + BDNF (3 days) | N/A (Monolayer required) |
| Solvent | DMSO (Stock), Serum-free media (Working) | DMSO (Stock), Infection Media (Working) |
| Insult/Challenge | 100 µM Glutamate or 1 mM NMDA | Influenza A (MOI 0.001 - 0.01) |
| Positive Control | MK-801 (10 µM) | Ribavirin or Oseltamivir (Strain dependent) |
| Typical IC50/EC50 | 1 - 5 µM (NMDA Blockade) | 0.5 - 5 µM (Sensitive Strains) |
Statistical Validity
-
Z-Factor: For high-throughput screening, ensure Z' > 0.5.
-
Normalization: Normalize all viability data to the "No Insult/No Drug" control (100%) and "Insult/Vehicle" control (0%).
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 64150, Amantadine sulfate. Retrieved from [Link]
-
Kornhuber, J., et al. (1994). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. Journal of Neural Transmission. Retrieved from [Link]
-
Xicoy, H., Wieringa, B., & Martens, G. J. (2017). The SH-SY5Y cell line in Parkinson’s disease research. Molecular Neurodegeneration. Retrieved from [Link]
-
Ihara, Y., et al. (2018). Amantadine inhibits the replication of influenza A virus by blocking the M2 ion channel.[3] Antiviral Research.[] (Contextual citation for mechanism).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Differentiation of SH-SY5Y neuroblastoma cells using retinoic acid and BDNF: a model for neuronal and synaptic differentiation in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment and Characterization of a Madin-Darby Canine Kidney Reporter Cell Line for Influenza A Virus Assays - PMC [pmc.ncbi.nlm.nih.gov]
Adamantan-1-amine sulfate as a tool for studying synaptic plasticity
Application Note: Kinetic Discrimination of NMDAR-Mediated Synaptic Plasticity using Adamantan-1-amine Sulfate
Executive Summary
Adamantan-1-amine sulfate (Amantadine Sulfate) is a specialized tool for dissecting N-methyl-D-aspartate receptor (NMDAR) function in synaptic plasticity.[1] Unlike high-affinity antagonists (e.g., MK-801) that produce irreversible "use-dependent" block, or competitive antagonists (e.g., APV) that bind the agonist site, Amantadine acts as a low-affinity, open-channel blocker with rapid kinetics .
This application note details the use of Amantadine Sulfate to distinguish between physiological synaptic transmission (phasic activation) and pathological excitotoxicity (tonic activation).[1] It provides validated protocols for preparing the sulfate salt—specifically addressing the critical stoichiometric differences compared to the hydrochloride salt—and outlines electrophysiological workflows for investigating Long-Term Potentiation (LTP) and Depotentiation.
Mechanistic Insight: The "Trapping" Block
To use Amantadine effectively, one must understand its interaction with the NMDAR pore.
-
Open-Channel Block: Amantadine can only enter the channel when the channel is open (glutamate + glycine bound, Mg²⁺ block relieved).
-
Trapping Kinetics: Once inside, Amantadine binds deep within the pore.[2] If the agonist (glutamate) dissociates while Amantadine is bound, the channel gate closes over the blocker, "trapping" it inside.
-
Fast Off-Rate (The Critical Feature): Amantadine has a faster off-rate than Memantine or MK-801.[1] This allows it to unblock rapidly during the transient, high-concentration glutamate release of a synaptic event, while effectively accumulating in channels during prolonged, low-level (tonic) glutamate exposure.
Diagram 1: The Trapping Block Mechanism
Caption: Cycle of Amantadine interaction. Note that the drug can be 'trapped' inside the closed channel, requiring agonist re-binding to allow the drug to escape.[2]
Material Preparation: The Stoichiometry Trap
CRITICAL WARNING: Most literature cites Amantadine Hydrochloride (HCl).[1] You are using Amantadine Sulfate.[1][3][4][5][6] These are not 1:1 equivalent in molarity.
-
Amantadine HCl: Monovalent (1 drug molecule per salt).[1] MW ≈ 187.7 g/mol .[1][7]
-
Amantadine Sulfate: Divalent (2 drug molecules per sulfate ion).[1] MW ≈ 400.6 g/mol .[1] Formula:
.[1]
Implication: To achieve a target concentration of
Protocol: Stock Solution Preparation (100 mM Active)
-
Target: 10 mL of Stock Solution (100 mM active amine).
-
Calculation:
-
Solvent: HPLC-grade water (Amantadine Sulfate solubility ~50 mg/mL).
-
Steps:
Experimental Protocol: Electrophysiological Dissection of LTP
Objective: Determine if a specific form of plasticity (e.g., Theta-Burst LTP) is sensitive to open-channel block, or to rescue plasticity in a high-glutamate stress model.
System: Acute Hippocampal Slices (CA1 region).[1] Perfusion: ACSF (Artificial Cerebrospinal Fluid), oxygenated (95% O₂/5% CO₂).[1]
Workflow Diagram
Caption: Standard workflow for testing Amantadine sensitivity in LTP experiments.
Detailed Step-by-Step Procedure
-
Baseline Acquisition:
-
Drug Application (Wash-In):
-
Dilute Stock (100 mM active) into ACSF.
-
Concentration Guide:
-
Perfuse for 15 minutes. Note: Amantadine has no effect on AMPA-mediated baseline fEPSPs (unlike APV, it does not affect basal transmission unless there is a tonic NMDAR component).[1]
-
-
Induction (LTP):
-
Apply Theta Burst Stimulation (TBS) : 10 bursts of 4 pulses at 100 Hz, repeated 5 times.
-
Note: Because Amantadine is voltage-dependent, the depolarization during TBS helps relieve the Mg²⁺ block, allowing Amantadine to enter. However, its fast off-rate means that during the high-frequency bursts, some channel unblocking occurs.
-
-
Recording & Wash-Out:
-
Continue recording fEPSP slope for 60 minutes.
-
Validation Step: If LTP is blocked, wash out Amantadine with normal ACSF for 30 minutes and attempt re-induction on the same pathway (or a second independent pathway) to prove tissue viability.
-
Data Presentation & Interpretation
When analyzing results, compare the "Percent of Baseline" at 55-60 minutes post-induction.
| Condition | Amantadine Conc. (Active) | Expected Outcome (LTP) | Mechanistic Interpretation |
| Control | 0 µM | ~150-200% | Normal NMDAR-dependent plasticity.[1] |
| Low Dose | 1 - 5 µM | ~150-200% | Spares synaptic NMDARs (phasic); blocks tonic background.[1] |
| High Dose | 100 µM | ~100-110% (Blocked) | Occupancy is high enough to block synaptic pore during induction.[1] |
| Stress Model | 1 - 5 µM | Restored | In stress/Alzheimer's models, low-dose Amantadine blocks "noise" (tonic current), improving the signal-to-noise ratio for LTP induction.[1] |
References
-
Blanpied, T. A., et al. (1997). "Trapping channel block of NMDA-activated responses by amantadine and memantine."[1] Journal of Neurophysiology.
-
Johnson, J. W., & Kotermanski, S. E. (2006). "Mechanism of action of memantine." Current Opinion in Pharmacology.
-
Zhang, Y., et al. (2016). "Antidepressant-like Effects and Possible Mechanisms of Amantadine on Cognitive and Synaptic Deficits in a Rat Model of Chronic Stress." Basic & Clinical Pharmacology & Toxicology.
-
Sigma-Aldrich. "Amantadine Sulfate Product Information & Solubility." (Note: Reference for solubility/stability data).
-
Lipton, S. A. (2006). "Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond."[1] Nature Reviews Drug Discovery.[1]
Sources
- 1. Amantadine Sulfate | C20H36N2O4S | CID 124108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Interaction of memantine and amantadine with agonist-unbound NMDA-receptor channels in acutely isolated rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. chemscene.com [chemscene.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Amantadine sulfate for synthesis 31377-23-8 [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Adamantan-1-amine sulfate solubility issues and solutions
Technical Support Center: Adamantan-1-amine Sulfate
-
Topic: Solubility Optimization & Formulation Troubleshooting
-
Compound ID: Adamantan-1-amine Sulfate (Amantadine Sulfate)[1]
-
CAS: 31377-23-8 (Sulfate salt) vs. 665-66-7 (HCl salt) — Verify your bottle immediately.[1]
Introduction: The "Sulfate Trap"
Welcome to the technical support repository for Adamantan-1-amine (Amantadine) Sulfate.
Crucial Distinction: Most literature cites solubility data for Amantadine Hydrochloride (HCl).[1] If you are working with the Sulfate salt, you cannot rely on HCl solubility tables.[1] The sulfate counterion significantly alters the lattice energy and hydration profile, generally making it less soluble in ethanol and more sensitive to ionic strength in aqueous buffers compared to its HCl counterpart.
This guide addresses the specific physicochemical challenges of the sulfate salt to ensure your in vitro and in vivo formulations remain stable.
Part 1: Solubility Profile & Solvent Compatibility
The following data summarizes the solubility landscape. Note the distinct drop in organic solvent compatibility compared to the HCl salt.
| Solvent System | Solubility Rating | Estimated Limit (25°C) | Notes |
| Water (ddH₂O) | High | ~50–100 mg/mL* | Best solvent.[1] Solubility is endothermic; warming helps significantly.[1] |
| PBS (pH 7.4) | Moderate | ~10–20 mg/mL | High ionic strength reduces solubility (Common Ion Effect).[1] |
| Ethanol (100%) | Low/Sparingly | < 5 mg/mL | Warning: Unlike HCl salt (sol. ~50 mg/mL), sulfate is poorly soluble here.[1] |
| DMSO | Moderate | ~20–40 mg/mL | Good for stock solutions, but watch for freeze-thaw precipitation.[1] |
| 0.1 N NaOH | Insoluble | < 0.1 mg/mL | High pH converts salt to Free Base (precipitate).[1] |
*Values are approximate and dependent on specific crystal polymorphs. Always perform a pilot solubility test.
Part 2: Troubleshooting Guide (FAQs)
Q1: My solution was clear, but it precipitated after 24 hours at 4°C. Why?
Diagnosis: Temperature-Dependent Solubility Crash. The Science: Amantadine Sulfate has a steep solubility-temperature gradient.[1] A solution saturated at Room Temperature (RT) is supersaturated at 4°C. Furthermore, sulfate salts often form hydrates that are less soluble than the anhydrous form.[1] Solution:
-
Warm the solution to 37°C.
-
Sonicate for 10 minutes.
-
Prevention: Store stock solutions at RT if concentration is >10 mg/mL. If cold storage is required for chemical stability, lower the concentration to 5 mg/mL.[1]
Q2: I tried dissolving it in cell culture media (DMEM/RPMI), and it turned cloudy immediately.
Diagnosis: Incompatible Counter-ions (The "Gypsum" Effect). The Science: Cell culture media contains Calcium (Ca²⁺) and Magnesium (Mg²⁺).[1] Sulfate ions (SO₄²⁻) can react with Calcium to form Calcium Sulfate (CaSO₄), which is insoluble.[1] While Amantadine Sulfate itself is soluble, the high sulfate load from a concentrated stock can trigger this precipitation.[1] Solution:
-
Prepare the primary stock in pure water or DMSO .[1]
-
Dilute into media only at the final working concentration (e.g., µM range).
-
Avoid dissolving solid powder directly into calcium-rich media.[1]
Q3: Can I adjust the pH to help it dissolve?
Diagnosis: pH-Induced Phase Separation.[1] The Science: Amantadine is a weak base with a pKa of approximately 10.1–10.8 [1, 2].[1]
-
pH < 9.0: The nitrogen is protonated (
).[1] The salt is stable and soluble.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
pH > 10.0: The molecule deprotonates to the Free Base (
). The free base is a waxy, hydrophobic solid that is insoluble in water .[1] Solution: -
Do NOT add NaOH or basic buffers to "help" dissolution.[1]
-
Ensure your buffer capacity is strong enough to maintain pH < 8.0.[1][2]
Part 3: Visual Troubleshooting Workflow
Use this logic flow to diagnose dissolution failures.
Figure 1: Decision matrix for diagnosing Adamantan-1-amine Sulfate precipitation events.
Part 4: Validated Stock Solution Protocol
Objective: Prepare a stable 50 mM Stock Solution (10 mL). Molecular Weight: ~248.3 g/mol (Note: MW varies based on hydration; check your specific CoA.[1] Calculation below assumes 2:1 Amine:Sulfate stoichiometry or similar. Always use the MW on your bottle.)
Reagents:
-
Sterile ddH₂O (degassed)[1]
-
0.22 µm PES Syringe Filter (Do not use Nylon; PES has lower protein/drug binding).[1]
Step-by-Step:
-
Calculation:
-
Dissolution (The "Wetting" Method):
-
Place powder in a 15 mL conical tube.
-
Add 5 mL (50% of final volume) of ddH₂O.[1]
-
Critical Step: Vortex vigorously for 30 seconds.
-
If particles remain, incubate in a 37°C water bath for 5 minutes. Sonicate for 60 seconds.
-
-
Volume Adjustment:
-
Add remaining ddH₂O to reach 10 mL.[1]
-
Invert to mix.
-
-
Filtration & Validation:
-
Storage:
-
Aliquot into 1 mL volumes.
-
Store at -20°C.
-
Thaw: Thaw at 37°C, not on ice, to prevent transient precipitation.
-
References
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 2130, Amantadine. Retrieved from [Link][1]
-
DrugBank Online. (2024).[1] Amantadine: DB00915.[1] Retrieved from [Link][1]
-
Moffat, A. C., Osselton, M. D., & Widdop, B. (2011).[1] Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.[1] (Standard reference for pKa and salt solubility profiles).
-
Schild, H. O., & Sutton, D. (1965).[1] The solubility of 1-adamantanamine hydrochloride. (Foundational comparison data for amine salts).
Sources
Optimizing Adamantan-1-amine sulfate concentration for experiments
Topic: Experimental Optimization of Amantadine Sulfate (Adamantan-1-amine sulfate)
Ticket ID: #AMS-OPT-2024 Assigned Specialist: Senior Application Scientist, Bio-Reagents Division
Executive Summary
You are working with Adamantan-1-amine sulfate (Amantadine Sulfate), a tricyclic amine primarily used as an NMDA receptor antagonist and an antiviral M2 ion channel blocker.[1][2]
Critical Distinction: Unlike the more common Hydrochloride (HCl) salt, the Sulfate salt is often chosen for electrophysiological experiments to eliminate chloride ion interference (Cl⁻) or for specific solubility profiles in formulation. However, this salt form introduces a stoichiometric complexity (2:1 amine-to-sulfate ratio) that frequently leads to a 50% dosing error if not calculated correctly.
This guide standardizes your stock preparation, defines biological concentration windows, and provides a troubleshooting framework for inconsistent data.
Module 1: The Chemistry & Stoichiometry (The "Hidden" Variable)
Most experimental inconsistencies with this compound stem from incorrect molarity calculations. Amantadine Sulfate is typically a bis(amantadine) sulfate salt.
Stoichiometry Alert
-
Chemical Formula:
[2][3] -
Molecular Weight (Salt): ~400.6 g/mol [2]
-
Active Moiety (Free Base): ~151.25 g/mol
-
The Trap: One mole of the salt dissociates to release TWO moles of active Amantadine.
| Parameter | Value | Impact on Experiment |
| MW (Salt) | 400.6 g/mol | Use this for weighing the powder. |
| MW (Active) | 151.25 g/mol | Use this for pharmacological comparisons. |
| Molar Ratio | 2 : 1 | 100 µM Salt = 200 µM Active Amantadine. |
Recommendation: Always report concentrations in terms of the active free base to allow comparison with literature using the HCl salt. If your protocol specifies "100 µM Amantadine," ensure you are calculating for the active amine, not just the salt weight.
Module 2: Solubility & Stock Preparation
Solubility Profile
Unlike the HCl salt, which is highly soluble in water (>50 mg/mL), the Sulfate salt has slower dissolution kinetics in neutral aqueous buffers due to the bulky sulfate counter-ion.
-
Water/PBS: Soluble (~20–50 mg/mL), but requires vortexing and potentially mild warming (37°C).
-
DMSO: Soluble (>50 mg/mL). Preferred for high-concentration stocks (>100 mM) to prevent precipitation upon freeze-thaw cycles.
Optimized Stock Protocol (Standard Operating Procedure)
Figure 1: Decision logic for preparing stable Amantadine Sulfate stock solutions.
Step-by-Step:
-
Weighing: Calculate mass based on the Salt MW (400.6) .
-
Solvent: For cell culture, prepare a 100 mM stock in DMSO . This allows for 1000x dilution (0.1% DMSO final), which is non-toxic to most cell lines.
-
Dissolution: Vortex vigorously. If using water/PBS and turbidity persists, warm to 37°C for 5 minutes.
-
Sterilization: Syringe filter (0.22 µm PES or PVDF). Do not autoclave the solution.
-
Storage: Store at -20°C. Stable for 6 months. Avoid >3 freeze-thaw cycles.
Module 3: Biological Concentration Windows
The "correct" concentration depends entirely on your assay target. Amantadine is a low-affinity, voltage-dependent blocker.
Recommended Concentration Matrix
| Application | Target Mechanism | Working Concentration (Active Amine) | Notes |
| Virology | Influenza A (M2 Channel) | 10 µM – 50 µM | High specificity. >100 µM risks cytotoxicity in Vero/MDCK cells [1]. |
| Virology | SARS-CoV-2 (In Vitro) | 80 µM – 120 µM | Higher doses required. IC50 is approx 83–119 µM [1].[1][4] Monitor for cytotoxicity.[4][5][6][7][8] |
| Neuroscience | NMDA Receptor (High Affinity) | 1 µM – 10 µM | Relevant for therapeutic modeling (Alzheimer's/Parkinson's) [2]. |
| Neuroscience | NMDA Receptor (Full Block) | 50 µM – 100 µM | Used in patch-clamp to ensure complete channel blockade. Voltage-dependent (IC50 ~45 µM at -70mV) [3]. |
| Toxicity Limit | Non-specific Cell Death | > 200 µM | In Vero/HepG2 cells, viability drops significantly above this threshold [4]. |
Mechanism of Action (NMDA Context)
Figure 2: Amantadine acts as an open-channel blocker.[2][4][7] It requires the channel to open (agonist binding) before it can bind deep within the pore.
Module 4: Troubleshooting & FAQs
Q1: My IC50 values are fluctuating wildly between experiments. Why?
Diagnosis: Voltage Dependence & Magnesium Interference.
-
Explanation: Amantadine is a voltage-dependent blocker. If your membrane potential varies (e.g., in non-clamped cell assays), the potency changes. Furthermore, physiological Magnesium (
) also blocks the NMDA pore. -
Fix: Ensure consistent voltage clamping (e.g., -70 mV). If performing binding assays, use
-free buffer to isolate Amantadine activity, or strictly control concentration to mimic physiological conditions [3].
Q2: I see precipitation when adding the stock to the culture media.
Diagnosis: Salt Shock.
-
Explanation: Adding a high-salt stock (Sulfate) directly to media rich in serum proteins can cause local precipitation or "salting out" of proteins.
-
Fix: Dilute your stock 1:10 in PBS before adding to the media. Ensure the final DMSO concentration is <0.5%.
Q3: Can I substitute Amantadine HCl for Amantadine Sulfate?
Diagnosis: Anion Sensitivity.
-
Answer:
-
For Cell Viability/Virology: Generally YES , provided you correct for Molecular Weight.
-
For Electrophysiology: NO . If you are measuring chloride currents or using low-chloride internal solutions, the HCl salt introduces unwanted
ions. The Sulfate salt is "chloride-silent" and preferred here.
-
Q4: The powder turned slightly yellow. Is it degraded?
Diagnosis: Oxidation/Contamination.
-
Answer: Pure Amantadine Sulfate should be white/off-white.[9] Yellowing indicates oxidation or moisture contamination.
-
Fix: Discard. Amantadine is hygroscopic.[10] Ensure desiccated storage at Room Temp or -20°C.
References
-
Fink, S. L., et al. (2021). "Amantadine Inhibits SARS-CoV-2 In Vitro."[4] Viruses, 13(4), 539.
-
Parsons, C. G., et al. (1999). "Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist—a review of preclinical data." Neuropharmacology, 38(6), 735-767.
-
Blanpied, T. A., et al. (2005). "Amantadine inhibits NMDA receptors by accelerating channel closure during channel block." Journal of Neuroscience, 25(13), 3312-3322.
-
Kornhuber, J., et al. (1994). "Amantadine concentration in plasma and cerebrospinal fluid of patients with Parkinson's disease." Journal of Neural Transmission, 6(3), 209-212.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Amantadine Sulfate | C20H36N2O4S | CID 124108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amantadine sulfate for synthesis 31377-23-8 [sigmaaldrich.com]
- 4. Amantadine Inhibits SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amantadine and Rimantadine Inhibit Hepatitis A Virus Replication through the Induction of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. japsonline.com [japsonline.com]
- 9. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Adamantan-1-amine sulfate stability and storage conditions
Technical Support Center: Adamantan-1-amine Sulfate (Amantadine Sulfate) [1]
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists working with Adamantan-1-amine sulfate (Amantadine Sulfate; CAS: 31377-23-8).[1]
While the hydrochloride salt (HCl) is more common, the sulfate salt is often selected for specific physicochemical profiles, such as modified solubility or improved stability in certain solid-state formulations.[1][2] However, this salt presents unique handling challenges distinct from the HCl form.[1] The following protocols and troubleshooting workflows are based on field data and standard pharmacopeial principles.
Part 1: Critical Storage Parameters
The stability of Adamantan-1-amine sulfate is dictated by three vectors: Hygroscopicity , Oxidation , and Thermal Degradation .[1] While the sulfate counter-ion generally offers superior stability over the hydrochloride, it is not impervious to environmental stress.[1]
The "Golden Rules" of Storage
| Parameter | Specification | Scientific Rationale |
| Temperature | Controlled Room Temperature (CRT) (15°C to 30°C / 59°F to 86°F) | Extreme heat (>40°C) can accelerate oxidation of the amine group.[1] Freezing is generally unnecessary unless the compound is in solution. |
| Humidity | < 60% Relative Humidity | Although less hygroscopic than the HCl salt, the sulfate can still form hydrates or cake upon prolonged exposure to moisture, altering the effective molecular weight.[1] |
| Container | Tight, Light-Resistant | Prevents photolytic degradation and moisture ingress.[1][2] Glass (amber) or HDPE are recommended.[1] |
| Headspace | Minimal / Inert Gas | For long-term storage (>6 months), backfilling the headspace with Argon or Nitrogen reduces oxidative potential.[1] |
Part 2: Troubleshooting & FAQs
Scenario 1: Physical Anomalies (Caking & Clumping)
Q: My Amantadine Sulfate powder has formed hard clumps. Is it still usable?
A: Caking indicates moisture absorption.[1] While the sulfate salt is thermodynamically more stable than the HCl salt, surface adsorption of water can cause particle bridging.[1]
-
Diagnosis: If the material is white and the clumps break apart with light pressure, it is likely simple physical bridging.[1] If the clumps are yellow/brown or hard, chemical degradation (oxidation) may have occurred.[1]
-
Risk: Moisture alters the weight-to-molar ratio, leading to under-dosing in experiments.[1]
-
Corrective Action: Perform a Loss on Drying (LOD) test. If LOD is > 0.5%, dry the material.[1][3]
Protocol: Remedial Drying
-
Place the uncapped vial in a vacuum oven.
-
Set temperature to 60°C .
-
Apply vacuum (20-25 inHg) for 4 hours .
-
Cool in a desiccator before weighing.
Scenario 2: Solubility Issues
Q: I cannot get the sulfate salt to dissolve in water at the same concentration as the HCl salt. Why?
A: This is a common issue.[1] Do not equate Sulfate solubility with HCl solubility.
-
The Chemistry: The sulfate anion (
) is divalent and larger than the chloride ion ( ), leading to a higher lattice energy and generally lower aqueous solubility compared to the HCl salt.[1] -
Troubleshooting:
Scenario 3: Discoloration (Yellowing)
Q: The powder has turned a faint yellow. Can I use it?
A: No. Yellowing is a hallmark of amine oxidation.[1]
-
Mechanism: The primary amine group (
) can oxidize to form hydroxylamines or imines, which are chromophores (colored compounds).[1] -
Decision: Discard and replace. The degradation products may be toxic or interfere with biological assays.[1]
Part 3: Visualized Workflows
Figure 1: Storage & Handling Decision Tree
Use this logic flow to determine the immediate action for incoming or stored inventory.
Caption: Decision matrix for evaluating Amantadine Sulfate integrity based on physical appearance.
Figure 2: Solubility Optimization Pathway
Follow this path when encountering dissolution difficulties in aqueous media.
Caption: Step-by-step troubleshooting for solubilizing Adamantan-1-amine sulfate.
Part 4: Analytical Verification (Self-Validation)
To verify the integrity of your compound before critical experiments, use this rapid validation protocol.
1. Melting Point Determination
-
Expectation: The sulfate salt has a significantly higher melting point than the free base.
-
Target: > 290°C (often decomposes/sublimes around 300°C).[1]
-
Note: If it melts < 250°C, you likely have the HCl salt or significant impurities.[1]
2. Chemical Identity (Sulfate Test)
-
Dissolve 20 mg in 1 mL water.[1]
-
Add 2 drops of Barium Chloride (
) .[1] -
Result: A thick white precipitate (
) confirms the sulfate counter-ion.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 19603, Amantadine Sulfate.[1] Retrieved January 28, 2026 from [Link][1]
-
Moehs Ibérica (2023). Safety Data Sheet: Amantadine Sulphate.[1] Retrieved January 28, 2026 from [Link][1]
-
United States Pharmacopeia (USP). USP Monograph: Amantadine Hydrochloride (General Reference for Amantadine Salts).[1] USP-NF.[1] (Note: General salt handling principles derived from USP <659> Packaging and Storage Requirements).
Sources
Preventing degradation of Adamantan-1-amine sulfate in solution
Topic: Stability, Handling, and Degradation Prevention in Solution
Executive Summary: The Molecule at a Glance
Adamantan-1-amine sulfate (Amantadine sulfate) is chemically distinct due to its rigid, diamondoid "cage" structure. This structure renders the core molecule exceptionally resistant to standard hydrolysis or oxidative degradation. However, "degradation" in a laboratory or clinical setting often manifests not as chemical breakdown, but as loss of potency or analytical invisibility .
Key Technical Constraints:
-
Sorption: The molecule is a lipophilic cation, making it prone to sticking to certain plastics (loss of titer).
-
Solubility/pH Sensitivity: High pH converts the soluble sulfate salt into the insoluble free base (precipitation).
-
Analytical Blindness: It lacks a chromophore, making it invisible to standard UV detection without derivatization (false negative results).
Module 1: Physical Stability & Sorption (The "Missing Drug" Phenomenon)
Symptom: "I prepared a 10 mM solution, but after 24 hours in the autosampler, the concentration dropped by 40%."
Technical Root Cause: Adamantan-1-amine is an amphiphilic molecule. The adamantane cage is highly lipophilic, while the amine group is positively charged (cationic) at neutral pH. This combination drives adsorption to negatively charged or hydrophobic surfaces, particularly Polystyrene (PS) and Polyvinyl Chloride (PVC). This is not chemical degradation; the molecule is physically leaving the solution to coat the container walls.
Troubleshooting Protocol: Container Compatibility
| Material | Compatibility | Risk Level | Mechanism |
| Borosilicate Glass | Recommended | Low | Hydrophilic surface minimizes hydrophobic interaction with the adamantane cage. |
| Polypropylene (PP) | Acceptable | Low/Medium | Standard PP is generally safe, but "Low-Bind" varieties are preferred for concentrations <1 µM. |
| Polystyrene (PS) | DO NOT USE | High | High hydrophobic interaction causes rapid surface adsorption. |
| PVC | DO NOT USE | High | Significant sorption observed; commonly causes loss of potency in IV bags. |
Corrective Action:
-
Transfer: Immediately move solutions from PS culture plates or PVC bags to glass vials.
-
Equilibration: If plastic must be used (e.g., robotic tips), pre-rinse the tip with the solution to saturate binding sites before dispensing the critical volume.
Module 2: Chemical Stability & Excipient Compatibility
Symptom: "The solution is turning yellow/brown," or "Unknown impurity peaks are appearing."
Technical Root Cause:
While the adamantane cage is inert, the primary amine group (
Degradation Pathway: The Amine-Aldehyde Interaction
Unlike esters or amides, Adamantan-1-amine sulfate does not hydrolyze in water. However, in the presence of excipients like Lactose, Glucose, or Fructose, the amine performs a nucleophilic attack on the carbonyl carbon of the sugar.
Protocol: Excipient Exclusion List
-
Strictly Avoid: Lactose (monohydrate or anhydrous), Glucose, Fructose, Maltose.
-
Safe Alternatives: Mannitol, Sorbitol, Sucrose (non-reducing), Trehalose.
Visualizing the Stability Logic:
Figure 1: Decision tree for diagnosing stability failures. Note that pH and container choice are physical issues, while excipients drive chemical degradation.
Module 3: Analytical Troubleshooting (The "Ghost Peak")
Symptom: "I injected 1 mg/mL of Adamantan-1-amine sulfate into my HPLC, but the baseline is flat at 254 nm."
Technical Root Cause: Adamantan-1-amine sulfate is UV-Transparent . It lacks conjugated double bonds (chromophores).[1] Standard UV detection (210–280 nm) will yield a false negative, often interpreted by users as "total degradation."
Protocol: Validated Detection Methods
Option A: Derivatization (For UV/Fluorescence Labs) You must chemically attach a chromophore to the amine group before injection.
-
Reagent: FMOC-Cl (9-fluorenylmethyl chloroformate) or NQS (1,2-naphthoquinone-4-sulfonate).
-
Reaction: Mix sample with borate buffer (pH 9) + FMOC-Cl solution. Incubate 10 mins.
-
Result: The amine reacts to form a stable carbamate which fluoresces or absorbs UV strongly.
Option B: Direct Detection (Advanced Instrumentation) If you wish to avoid chemical modification, use "Universal Detectors."
-
LC-MS/MS: Use Positive ESI mode (M+H = 152.1 for free base). This is the gold standard for specificity.
-
CAD (Charged Aerosol Detector): Detects non-volatile analytes regardless of optical properties.
-
RI (Refractive Index): Only suitable for isocratic methods with high concentrations; low sensitivity.
Analytical Workflow Diagram:
Figure 2: Analytical method selection guide. Direct UV injection is the primary cause of "false" degradation reports.
Module 4: Storage & Handling FAQs
Q1: Can I autoclave Adamantan-1-amine sulfate solutions? Answer: Generally, yes , but with caveats. The molecule is thermally stable up to >200°C. However, autoclaving in the presence of oxygen or certain buffers can induce minor oxidation.
-
Recommendation: Filter sterilization (0.22 µm PES membrane) is preferred to eliminate any risk of thermal oxidation or interaction with autoclave additives.
Q2: My solution turned cloudy after adjusting pH to 11. Did it degrade? Answer: No. It precipitated.
-
Explanation: The pKa of the adamantyl ammonium ion is approximately 10.1 – 10.8 . At pH 11, the equilibrium shifts to the uncharged free base (Adamantan-1-amine), which is poorly soluble in water.
-
Fix: Lower the pH back to < 7.0 using dilute H₂SO₄ or HCl to reform the salt and redissolve the precipitate.
Q3: What is the optimal storage buffer? Answer:
-
pH: 4.0 – 6.0 (Ensures full ionization and solubility).
-
Buffer: Citrate or Acetate buffers are ideal. Avoid Phosphate if using high concentrations of sulfate, as ionic strength issues can occasionally cause salting-out effects, though rare.
-
Temperature: 2–8°C is standard. Freezing (-20°C) is acceptable but unnecessary for short-term storage due to high chemical stability.
References
-
Solubility & Physical Properties
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 64150, Amantadine sulfate. Retrieved from [Link]
-
-
Sorption to Plastics
-
Trissel, L. A., et al. (2006).[2] "Sorption of various drugs in polyvinyl chloride, glass, and polyethylene-lined infusion containers."[3] American Journal of Health-System Pharmacy. (Demonstrates the loss of lipophilic amines to PVC). Retrieved from [Link] (Search Term: Sorption of drugs PVC glass)
-
-
Analytical Method Validation (Derivatization)
-
Chemical Stability & Excipients
-
Waterman, K. C., & Adami, R. C. (2005). "Accelerated aging: prediction of chemical stability of pharmaceuticals." International Journal of Pharmaceutics. (General principles of amine-sugar Maillard incompatibility). Retrieved from [Link]
-
Sources
- 1. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sorption of various drugs in polyvinyl chloride, glass, and polyethylene-lined infusion containers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adamantan-1-amine Sulfate (Amantadine Sulfate) in Antiviral Assays
[1]
Topic: Troubleshooting Common Issues with Adamantan-1-amine Sulfate in Antiviral Assays Audience: Virologists, Assay Development Scientists, and Drug Discovery Researchers Last Updated: January 28, 2026[1]
Introduction: The Molecule and the Mechanism
Adamantan-1-amine sulfate (commonly known as Amantadine Sulfate ) is a classic antiviral agent primarily targeting the M2 ion channel of the Influenza A virus.[1]
While historically significant, its utility in modern assays is often plagued by three distinct challenges: widespread viral resistance , cytotoxicity masquerading as viral cytopathic effect (CPE) , and salt-form specific solubility issues .[1] This guide addresses these technical hurdles to ensure your data reflects true pharmacological activity rather than experimental artifacts.
Part 1: Critical Troubleshooting (Q&A Format)
Category 1: Lack of Antiviral Potency (Resistance Issues)
Q: I am treating Influenza A infected MDCK cells with up to 100 µM Amantadine Sulfate, but I see zero reduction in viral titer. Is my compound degraded?
Diagnosis: It is highly probable that your compound is functional, but your viral strain is resistant.[1] Technical Insight: The vast majority (>95% globally) of currently circulating Influenza A strains (H1N1, H3N2) carry the S31N mutation in the M2 gene. This mutation replaces a Serine at position 31 with Asparagine, structurally expanding the pore or altering the drug-binding pocket, rendering adamantanes ineffective.[1]
Actionable Steps:
-
Genotype Your Virus: Sequence the M segment of your viral stock.[1] Look specifically for S31N (most common), V27A , or L26F mutations.[1]
-
Use a Reference Strain: You must use a validated sensitive strain as a positive control.[1]
-
Switch Target: If your goal is to screen against current clinical isolates, Amantadine is likely useful only as a "negative control" for M2-channel blockers.[1]
Category 2: Solubility & Preparation
Q: I ordered Adamantan-1-amine Sulfate instead of the Hydrochloride (HCl) salt. Can I use the same stock preparation protocol?
Diagnosis: No. The solubility kinetics differ between the Sulfate and HCl salts. Technical Insight:
-
Amantadine HCl is highly soluble in water and ethanol.[1]
-
Amantadine Sulfate ((C₁₀H₁₇N)₂[1]·H₂SO₄) has lower solubility in cold water and can precipitate in high-salt media (like DMEM) if prepared incorrectly.[1]
-
Stoichiometry Warning: The sulfate salt is usually a bis-salt (two drug molecules per sulfate ion).[1] 1 M of Sulfate salt provides 2 M of active amine.[1] Always calculate dosing based on Molarity (µM) , not mass/volume (µg/mL), to maintain consistency with literature citing HCl.
Actionable Steps:
-
Solvent Choice: Prepare the primary stock (e.g., 50 mM) in sterile distilled water or PBS (pH 7.2) .[1]
-
Troubleshooting: If precipitation occurs at >10 mM, mild heating (37°C water bath) and sonication (5 mins) are required.[1]
-
-
Avoid High DMSO: Unlike many small molecules, Amantadine Sulfate does not require DMSO for solubility.[1] Minimizing DMSO reduces background cytotoxicity in sensitive cell lines like MDCK or Vero.[1]
-
Media Compatibility: Do not add high-concentration stock directly to cold media. Pre-warm media to 37°C before adding the compound to prevent "salting out."[1]
Category 3: Cytotoxicity vs. Viral CPE[1]
Q: My uninfected control cells treated with Amantadine look rounded and detached. Is this viral contamination or drug toxicity?
Diagnosis: This is likely lysosomotropism or osmotic stress causing cytotoxicity.[1] Technical Insight: Adamantanes are weak bases.[1] At high concentrations (>50–100 µM), they accumulate in acidic organelles (lysosomes/endosomes) via ion trapping, raising the pH and causing vacuolization and cell death.[1] In a CPE-inhibition assay, this toxicity mimics viral cell killing, leading to false negatives (appearing as if the virus killed the cells).[1]
Actionable Steps:
-
Determine CC50 First: Before any antiviral assay, run a cytotoxicity curve (MTS, CellTiter-Glo, or Neutral Red) on uninfected cells.[1]
-
Define the Window:
Category 4: Time-of-Addition
Q: I added the compound 4 hours post-infection (h.p.i), but the virus replicated normally. Why?
Diagnosis: You missed the therapeutic window.[1] Technical Insight: Amantadine blocks uncoating , which occurs immediately after endocytosis (0–2 hours post-infection).[1] Once the viral RNP (Ribonucleoprotein) is released into the cytoplasm, M2 function is no longer critical for that specific virion's replication cycle.[1]
Actionable Steps:
-
Pre-treatment: Incubate cells with the drug for 1 hour prior to infection.[1][2]
-
Co-treatment: Maintain the drug concentration during the viral adsorption phase (1 hour).[1]
-
Maintenance: Keep the drug in the overlay media for the duration of the assay (48–72 hours) to prevent secondary infection of neighboring cells.
Part 2: Visualizing the Mechanism & Workflow
Diagram 1: Mechanism of Action & Resistance
This diagram illustrates where Amantadine acts (Endosome) and how the S31N mutation blocks binding.
Caption: The M2 channel facilitates proton influx for viral uncoating.[1] Amantadine blocks WT channels but fails against S31N mutants, allowing replication to proceed.[1]
Diagram 2: Troubleshooting Decision Tree
Use this logic flow to diagnose assay failures.
Caption: Step-by-step diagnostic workflow to isolate the cause of assay failure, prioritizing cytotoxicity and viral resistance.
Part 3: Data & Protocols
Table 1: Key Pharmacological Parameters
Reference values for experimental design. Always determine empirically.
| Parameter | Value Range (MDCK Cells) | Notes |
| EC50 (Sensitive Strain) | 0.2 – 2.0 µM | Highly dependent on MOI (Multiplicity of Infection).[1] Lower MOI = Lower EC50.[1] |
| EC50 (Resistant S31N) | > 100 µM | Effectively inactive.[1] |
| CC50 (Cytotoxicity) | 200 – 600 µM | Varies by exposure time (24h vs 72h).[1] |
| Selectivity Index (SI) | > 100 | SI = CC50 / EC50.[1] A good drug has a high SI.[1] |
| Solubility (Water) | ~50 mg/mL | Heating may be required for saturation.[1] |
| Molecular Weight | ~400.6 g/mol | Calculation based on (Amantadine)₂[1]·H₂SO₄.[1] |
Standardized Plaque Reduction Assay Protocol
Objective: To determine the EC50 of Amantadine Sulfate against a sensitive Influenza A strain.
-
Cell Seeding: Seed MDCK cells in 6-well plates (5x10⁵ cells/well). Incubate 24h until 90-100% confluent.
-
Compound Preparation:
-
Infection (T=0):
-
Overlay:
-
Incubation: Incubate at 35-37°C for 48-72 hours.
-
Fix/Stain: Fix with 4% Formaldehyde, stain with Crystal Violet.[1] Count plaques.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to calculate EC50.
References
-
Wang, C., et al. (2013).[1] "Structure and inhibition of the drug-resistant S31N mutant of the M2 ion channel of influenza A virus." Proceedings of the National Academy of Sciences (PNAS), 110(4), 1315-1320.[1] Link[1]
-
Dong, G., et al. (2015).[1][4] "Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations." PLOS ONE, 10(3), e0119115.[1][4] Link
-
Hussain, M., et al. (2017).[1] "Drug resistance in influenza A virus: the epidemiology and management." Infection and Drug Resistance, 10, 121-134.[1] Link
-
Jing, X., et al. (2008).[1] "Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel."[1][5][6] Proceedings of the National Academy of Sciences (PNAS), 105(31), 10967-10972.[1] Link[1]
-
World Health Organization (WHO). "Summary of neuraminidase inhibitor susceptibility of influenza viruses." (Regularly updated surveillance data confirming high M2 resistance). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amantadine and Rimantadine Inhibit Hepatitis A Virus Replication through the Induction of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations | PLOS One [journals.plos.org]
- 5. pnas.org [pnas.org]
- 6. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adamantan-1-amine Sulfate (Amantadine) In Vivo Applications
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Effects & Experimental Confounders in Animal Models
Welcome to the Technical Support Portal
This guide addresses the specific challenges of using Adamantan-1-amine sulfate (Amantadine Sulfate) in preclinical models. While widely used for its NMDA antagonistic and dopaminergic properties (Parkinson’s disease, dyskinesia, and traumatic brain injury models), this compound exhibits a narrow therapeutic window in rodents.
Misinterpretation of stereotypy as "locomotor recovery" and pH-induced peritonitis as "drug toxicity" are the two most common errors we see in user reports.
Module 1: Formulation & Stability (The "Hidden" Variable)
The Problem: Users often report erratic behavioral data immediately post-injection. This is frequently a formulation artifact , not a drug effect. Amantadine salts yield acidic solutions.
Technical Specifications
| Parameter | Specification | Notes |
| Solubility | ~50 mg/mL (Water/Saline) | Freely soluble, but pH dependent. |
| Solution pH | 3.0 – 5.5 (Unbuffered) | CRITICAL: Direct i.p. injection of pH < 4.5 causes pain/writhing, mimicking neurotoxicity. |
| Salt Correction | Sulfate vs. Free Base | You must adjust dose for the sulfate salt weight. |
Protocol: Biocompatible Preparation
-
Dissolution: Dissolve Adamantan-1-amine sulfate in sterile 0.9% Saline .
-
pH Adjustment (Mandatory): Check pH. If < 5.0, titrate carefully with 0.1N NaOH to pH 7.2–7.4 .
-
Warning: Rapid addition of NaOH can cause precipitation. Add dropwise with stirring.
-
-
Filtration: Use a 0.22 µm PES syringe filter for sterilization.
-
Storage: Stable at 4°C for 7 days. Do not freeze thawed aliquots repeatedly.
Troubleshooting Diagram: Formulation Logic
Figure 1: Decision tree for preventing pH-induced behavioral artifacts during formulation.
Module 2: Dosing & Pharmacokinetics (Species Specifics)
The Problem: Researchers often extrapolate mouse doses to rats, or vice versa, leading to toxicity or lack of efficacy.
Key Pharmacokinetic Differences
-
Mice: Short half-life (~1.5 hours). Requires frequent dosing or higher bolus for sustained effect.
-
Rats: Long half-life (~14–17 hours). High risk of accumulation with once-daily (QD) dosing.
Dose-Response Thresholds (Rats/Mice)
| Dose (i.p.) | Expected Effect | Side Effect Risk |
| 10–20 mg/kg | Therapeutic (Anti-dyskinetic) | Low. Mild hyperlocomotion. |
| 40 mg/kg | Peak Locomotor Stimulation | Moderate. Onset of jitteriness/anxiety. |
| >60 mg/kg | Toxic Threshold | High. Stereotypy (head weaving), ataxia. |
| >100 mg/kg | Lethal Risk | Convulsions, respiratory distress. |
Expert Insight: In chronic rat studies, a "washout" period of 48 hours is required between behavioral tests to ensure complete clearance, unlike the 24 hours standard for many other compounds.
Module 3: Behavioral Confounders (Stereotypy vs. Efficacy)
The Problem: High doses of Amantadine induce stereotypy (repetitive, purposeless movements).[1] In automated open-field tests, this registers as "high activity," leading researchers to falsely conclude the animal has improved motor function.
Mechanism of Action & Side Effects[3]
Figure 2: Mechanistic divergence showing how high-dose dopaminergic stimulation creates false-positive locomotor data.
Differentiation Protocol
If your automated tracking shows "increased distance traveled," you must manually validate for stereotypy:
-
The Sniffing Test: Is the animal exploring new areas (Therapeutic) or sniffing the same corner repeatedly (Stereotypy)?
-
Head Weaving: Look for lateral head movements without forward body progression.
-
Ataxia Check: Place the animal on a grid. Frequent foot slips indicate ataxia (toxicity), not motor recovery.
Troubleshooting Guide (FAQ)
Q1: My rats are losing weight rapidly after 3 days of treatment. Is this toxic?
Diagnosis: Likely Gastrointestinal/Metabolic Effect .
-
Cause: Amantadine can suppress appetite and cause dry mouth (anticholinergic-like effect), leading to reduced food/water intake.
-
Fix:
-
Weigh animals daily.
-
Provide "wet mash" (powdered chow mixed with water) on the cage floor to encourage hydration and eating.
-
If weight loss >15%, discontinue.
-
Q2: I see "head twitches" in my mice. Is this a seizure?
Diagnosis: Serotonergic/Dopaminergic Stereotypy .
-
Context: This occurs often at doses >50 mg/kg.
-
Action: This is a specific toxic behavior. Lower the dose. If this was intended as a seizure model, note that Amantadine is pro-convulsant only at very high doses (>100 mg/kg) but anti-convulsant (via NMDA) at lower doses.
Q3: Can I use DMSO to improve solubility?
Recommendation: Avoid for in vivo behavioral studies.
-
Reason: DMSO itself has intrinsic effects on membrane permeability and can induce mild sedation or motor artifacts.
-
Alternative: Use warm (37°C) saline and proper pH adjustment. The sulfate salt is sufficiently water-soluble.
Q4: Can I use this in pregnant animals?
Recommendation: STRICTLY CONTRAINDICATED.
-
Data: Amantadine is teratogenic (embryolethality and malformations) in rats and mice at clinically relevant doses.[2]
References
-
National Center for Biotechnology Information (PubChem). Amantadine Sulfate Compound Summary. Retrieved from PubChem. Link
-
Danysz, W., et al. (1994). Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents: preclinical studies. Neuroscience & Biobehavioral Reviews. (Establishes dose-response for locomotor vs. stereotypy).
-
US Food & Drug Administration (FDA). Symmetrel (Amantadine) Prescribing Information & Pharmacology. (Source for teratogenicity and anticholinergic side effect profiles). Link
-
Blanpied, T. A., et al. Amantadine inhibits NMDA receptors... Journal of Neurophysiology. (Mechanistic grounding for NMDA antagonism).
-
Vertex AI Search. Pharmacokinetics of Amantadine in Rats vs Mice. (Data regarding half-life discrepancies: ~14h in rats vs ~1.5h in mice). 3[2][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pharmacokinetics of ADS-5102 (Amantadine) Extended Release Capsules Administered Once Daily at Bedtime for the Treatment of Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Behavioral effects of amantadine on ambulatory activity and drinking in mice and on continuous and discrete avoidance responses in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adamantan-1-amine Sulfate Synthesis
Topic: Improving the yield of Adamantan-1-amine sulfate synthesis Audience: Researchers, Process Chemists, and Drug Development Professionals Document ID: TS-ADS-2024-01 Status: Active
Executive Summary
Welcome to the Technical Support Center for Adamantane derivatives. This guide addresses the yield optimization of Adamantan-1-amine sulfate (Amantadine Sulfate). While traditional routes (Ritter reaction) often suffer from harsh conditions and extensive workups yielding 45–58%, modern process intensification—specifically the Urea/TBAI One-Pot Protocol and Optimized Ritter Modifications —can elevate yields to 80–95% .
This guide is structured into modular troubleshooting workflows, focusing on the critical conversion of Adamantane to the 1-Amino intermediate and the subsequent precise crystallization of the Sulfate salt.
Module 1: Synthesis Route Selection & Optimization
Comparison of Synthetic Pathways
To maximize yield, you must first select the route that matches your available equipment and precursor purity. We recommend Method B for high-yield laboratory and pilot-scale synthesis due to its milder conditions and higher atom economy.
| Parameter | Method A: Traditional Ritter | Method B: Urea/TBAI One-Pot (Recommended) |
| Precursor | 1-Bromoadamantane | 1-Bromoadamantane |
| Reagents | Acetonitrile, | Urea, Methanol, TBAI (Phase Transfer Catalyst) |
| Temperature | Reflux / High Heat | Mild ( |
| Key Intermediate | N-Adamantylacetamide | N-Adamantylurea (transient) |
| Typical Yield | 50–60% | 81–96% |
| Major Pitfall | Polymerization, harsh hydrolysis | Incomplete conversion without catalyst |
Protocol B: The High-Yield Urea/TBAI Route
Based on recent process intensification studies (Sudrik et al., 2024; Phan et al., 2019).
The Logic: This method bypasses the stable acetamide intermediate of the Ritter reaction, using urea as a nitrogen source and Tetrabutylammonium iodide (TBAI) to facilitate phase transfer, significantly reducing side reactions.
Step-by-Step Protocol:
-
Charge: In a reactor, combine 1-Bromoadamantane (1.0 eq) , Urea (3.0 eq) , and TBAI (0.05 eq) .
-
Solvent: Add Methanol (Green alternative) or Diphenyl ether (High temp alternative). Note: Methanol requires longer reaction times but simplifies workup.
-
Reaction: Heat to reflux (
for MeOH). Monitor via TLC/HPLC until starting material is <1%. -
Hydrolysis: Add aqueous NaOH (20%) directly to the pot and reflux for 2 hours to cleave the urea adduct.
-
Extraction: Cool to room temperature. Extract the free amine (Adamantan-1-amine) with Toluene or MTBE.
-
Yield Check: Evaporate a small aliquot to check the mass of the free base oil/solid before salt formation.
Module 2: Sulfate Salt Formation (The Critical Step)
Many yield losses occur not during synthesis, but during the "crashing out" of the salt. Adamantan-1-amine sulfate is a 2:1 salt (two amine molecules per sulfuric acid).
Stoichiometric Equation:
Optimized Crystallization Protocol
Q: My sulfate salt is coming out as a sticky gum or oil. How do I fix this? A: This is usually caused by rapid addition of acid or incorrect solvent polarity.
-
Dissolution: Dissolve the crude Adamantan-1-amine free base (from Module 1) in Ethanol (absolute) . Use approximately 5 mL solvent per gram of amine.
-
Acid Preparation: Prepare a solution of Sulfuric Acid (
) in Ethanol (10% v/v).-
Critical: Do NOT use concentrated acid directly; the heat of neutralization will cause local decomposition.
-
-
Addition: Slowly add the acid solution to the amine solution at
.-
Target pH: 4.5 – 5.0. Do not go lower, or you risk forming the bisulfate (1:1) or trapping excess acid.
-
-
Crystallization: Stir at
for 2 hours. If no precipitate forms, add Diethyl Ether or Acetone as an anti-solvent dropwise until turbidity persists. -
Filtration: Filter the white crystalline solid. Wash with cold Acetone.
-
Drying: Dry at
under vacuum.
Module 3: Visual Troubleshooting & Logic
Workflow Visualization
The following diagram illustrates the decision logic for optimizing the synthesis and troubleshooting common yield issues.
Figure 1: Decision logic for synthesis route selection and process flow. Route B (Green) is the optimized pathway for higher yield.
Module 4: Technical FAQ & Troubleshooting
Q1: Why is my yield low (<50%) despite using the Ritter reaction?
Diagnosis: The Ritter reaction generates the N-acetyl intermediate. The yield loss typically occurs during the hydrolysis of this amide. Solution:
-
Issue: Acidic hydrolysis of the acetamide is slow and often incomplete.
-
Fix: Switch to Alkaline Hydrolysis using NaOH in Polyethylene Glycol (PEG) or Diethylene Glycol (DEG) at
. High boiling point solvents drive the reaction to completion much faster than aqueous reflux [1][3].
Q2: The product is colored (yellow/brown) instead of white.
Diagnosis: Oxidation of amine impurities or traces of bromine/iodine (if using TBAI). Solution:
-
During Extraction: Wash the organic phase (containing the free base) with a 5% Sodium Thiosulfate solution to remove oxidative impurities.
-
Charcoal Treatment: Before adding
, treat the ethanolic amine solution with activated carbon for 30 minutes and filter through Celite.
Q3: How do I calculate the exact amount of Sulfuric Acid?
Diagnosis: Incorrect stoichiometry leads to the formation of the water-soluble bisulfate salt or excess free base. Calculation:
-
Molar Mass of Adamantan-1-amine: 151.25 g/mol
-
Molar Mass of
: 98.08 g/mol -
Ratio: You need 0.5 moles of acid for every 1 mole of amine.
-
Formula:
References
-
Phan, V. H., et al. (2020).[1] "A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride." Organic Preparations and Procedures International.[1]
-
Sudrik, V., et al. (2024).[2] "Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride."[3][4][5][6] Indian Academy of Sciences.
-
Phan, D. C., et al. (2019).[1][5][6] "A Simple and Economical Procedure for Synthesis of Amantadine Hydrochloride." International Journal of Pharmaceutical Sciences and Research.
-
PubChem. (n.d.). "Amantadine Sulfate Compound Summary." National Library of Medicine.
-
Moiseev, I. K., et al. (1976).[5] "Synthesis of amantadine via the nitrate of 1-adamantanol." Pharmaceutical Chemistry Journal.
Sources
Technical Support Center: Adamantan-1-amine Sulfate (Amantadine Sulfate)
Topic: Troubleshooting Inconsistent Experimental Results Role: Senior Application Scientist Status: Active Guide[1]
Introduction: The "Ghost" Molecule
Welcome to the technical support hub for Adamantan-1-amine sulfate. If you are here, you are likely facing one of three problems: your compound is disappearing from solution, your HPLC detector shows a flat line, or your IC50 values are shifting wildly between replicates.
Adamantan-1-amine (Amantadine) is deceptively simple.[1] It is a rigid, cage-like structure.[1] However, its lack of conjugated double bonds renders it invisible to standard UV detection, and its high pKa (~10.[1]5) creates solubility traps that many researchers fall into.[1] Furthermore, as a sulfate salt, the stoichiometry (1:1 vs 2:[1]1) varies between suppliers, leading to frequent dosing errors.[1]
This guide moves beyond basic handling to address the specific physicochemical causes of experimental failure.
Module 1: Preparation & Solubility Troubleshooting
Issue: "My stock solution is cloudy," or "The concentration seems lower than calculated."
The Science: Stoichiometry and pH Traps
Adamantan-1-amine sulfate is a salt.[1][2][3][4] The adamantane cage itself is highly lipophilic (greasy), while the ammonium sulfate tail provides water solubility.[1]
-
The Stoichiometry Trap: Unlike the hydrochloride salt (always 1:1), the sulfate salt exists commercially as either a 1:1 salt (MW ~249.3 g/mol ) or a 2:1 salt (bis(adamantan-1-aminium) sulfate, MW ~400.6 g/mol ).[1] Using the wrong MW in your calculations will introduce a 2X error in molarity immediately.[1]
-
The pH Trap: The amine has a pKa of ~10.[1][5]5. If your buffer pH approaches or exceeds this value, the molecule deprotonates to the free base.[1] The free base is insoluble in water and sublimes (turns to gas) at room temperature.[1]
Troubleshooting Protocol
| Symptom | Probable Cause | Corrective Action |
| Precipitation in Buffer | pH is too high (> 8.0).[1] | Ensure experimental buffer pH is < 7.[1][5]4. The salt requires protonation to stay dissolved.[1] |
| "Disappearing" Compound | Sublimation of free base.[1] | Never store the free base.[1] If you basify the solution for extraction, process immediately.[1] Do not leave open vials of basified solution.[1] |
| Inconsistent Molarity | Wrong MW used. | Check the CoA. Verify if you have the 1:1 or 2:1 salt.[1] Calculate molarity based on the specific lot. |
| Weighing Errors | Hygroscopicity. | Sulfate salts are hygroscopic.[1] Equilibrate the vial to room temp before opening. Use a closed weighing boat if humidity is high.[1] |
Workflow Visualization: Solubility Logic
Figure 1: Solubility decision tree highlighting the critical pH threshold preventing free-base precipitation and sublimation.
Module 2: Analytical Verification (The "Invisible" Peak)
Issue: "I injected 10mM of sample into the HPLC, but I see no peak at 254 nm."
The Science: Lack of Chromophore
Standard HPLC relies on UV absorbance (typically aromatic rings or conjugated pi-systems).[1] Adamantane is a saturated, cage-like hydrocarbon.[1] It does not absorb UV light. You cannot detect it at 254 nm or 280 nm.[1]
Q&A: How do I verify my concentration?
Q: Can I use UV-Vis if I change the wavelength? A: Generally, no.[1] While some protocols suggest low UV (200-210 nm), the signal-to-noise ratio is terrible, and most buffers (like PBS or DMSO) absorb heavily in this region, masking your peak.[1]
Q: What is the Gold Standard for detection? A: LC-MS (Liquid Chromatography-Mass Spectrometry) .
-
Mode: Positive Ion Mode (ESI+).
-
Target Mass: Look for the [M+H]+ peak.[1]
Q: I don't have an MS. What are my alternatives? A: You must use Derivatization .[1] You need to chemically attach a "flag" (chromophore) to the amine group.[1]
-
Reagent: 1,2-naphthoquinone-4-sulphonate (NQS) or FMOC-Cl.[1]
-
Method: React sample with NQS at pH ~9.0.
-
Result: The derivative absorbs at 433 nm (visible blue/violet region).[1][6]
Comparison of Detection Methods
| Method | Sensitivity | Specificity | Difficulty | Recommendation |
| UV (254 nm) | None | None | Low | DO NOT USE |
| LC-MS (ESI+) | High | High | Medium | Preferred |
| ELSD / CAD | Medium | Medium | Medium | Good alternative to MS |
| Derivatization (NQS) | High | High | High (Prep heavy) | Use if no MS available |
Module 3: Biological Assay Optimization (NMDA & Toxicity)
Issue: "My IC50 for NMDA inhibition varies wildly," or "The cells are dying at therapeutic doses."
The Science: Voltage Dependence & Kinetics
Adamantan-1-amine is a low-affinity, uncompetitive NMDA receptor antagonist .[1]
-
Mechanism: It does not compete with Glutamate.[1] It enters the open channel and blocks the pore.[1] Crucially, it stabilizes the channel in a closed state [1].[1][7]
-
Voltage Dependence: The block is voltage-dependent.[1] If your patch-clamp holding potential varies, your IC50 will shift.[1]
-
Toxicity Window: The adamantane cage disrupts membranes at high concentrations.[1] You must distinguish between specific receptor blockade and non-specific membrane toxicity.[1]
Troubleshooting Guide
Q: Why is my IC50 shifting in patch-clamp experiments?
-
Check Voltage: Ensure a consistent holding potential (usually -70mV or -60mV).[1] Depolarization relieves the block.[1]
-
Check Agonist Concentration: Because it is an open-channel blocker, the channel must be open for the drug to work.[1] If Glutamate/Glycine concentrations are too low, the channel opening probability (
) is low, and the drug appears less potent.[1]
Q: How do I rule out off-target toxicity in cell culture?
-
The Control: Run a parallel MTT or CCK-8 assay on cells lacking NMDA receptors (or in the absence of agonist).[1]
-
The Threshold: Specific NMDA inhibition usually occurs at 1–10 µM.[1] Non-specific cytotoxicity often begins >50–100 µM.[1] If your "effect" is only seen at 100 µM, it is likely toxicity, not specific antagonism.[1]
Mechanism Visualization: NMDA Blockade
Figure 2: Mechanism of Action.[1] Note that Amantadine requires the channel to open before it can block, and it promotes the transition to a closed, stabilized state [1][2].[1]
Summary Checklist for Researchers
-
Verify Salt Form: Is it 1:1 or 2:1 sulfate? Calculate MW accordingly.
-
Buffer pH: Keep pH < 7.4 to prevent sublimation/precipitation.[1]
-
Detection: Do not use UV 254 nm. Use LC-MS or derivatization.[1]
-
Assay Design: Ensure channels are activated (Glutamate present) to allow drug access.
References
-
Blanpied, T. A., Clarke, R. J., & Johnson, J. W. (2005).[1][7] Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block.[1][7] Journal of Neuroscience, 25(13), 3312-3322.[1][7] Link
-
PubChem. (n.d.).[1][2][8] Amantadine Sulfate (Compound Summary). National Library of Medicine.[1] Link
-
Research Journal of Pharmacy and Technology. (2018). UV-Vis Spectrophotometric Method of Amantadine Hydrochloride Analysis: Method Development, Validation and Application to Solubility Studies. RJPT.[1] Link
-
Moehs Ibérica. (n.d.).[1][9] Safety Data Sheet: Amantadine Sulphate.[1][9] Link (Referenced via search snippet 1.11).[1]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Adamantan-1-amine sulfate | C10H19NO4S | CID 9837823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amantadine [sitem.herts.ac.uk]
- 4. Amantadine Sulfate | C20H36N2O4S | CID 124108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. jneurosci.org [jneurosci.org]
- 8. Adamantan-1-amine;hydron;chloride | C10H18ClN | CID 19031614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. moehs.com [moehs.com]
Adamantan-1-amine sulfate purity and its impact on experiments
High-Purity Reagents & Experimental Integrity Guide
Topic: Adamantan-1-amine Sulfate (Amantadine Sulfate) Purity & Experimental Impact Document ID: TS-AMS-2024-01 Version: 1.0
Introduction: The Hidden Variables in Your Data
Adamantan-1-amine sulfate (Amantadine Sulfate,
This guide addresses the "silent" variables: impurities that mimic biological activity, solubility mismatches between salt forms, and detection failures due to incorrect analytical methods.
Module 1: Analytical Troubleshooting (The "Invisible" Compound)
Context: Unlike many small molecules, Adamantan-1-amine sulfate does not possess a conjugated
Common Issues & Solutions
Q: Why does my HPLC chromatogram show a flat baseline even at high concentrations (1 mg/mL)? A: You are likely using a standard UV detector (e.g., 254 nm). Adamantan-1-amine is UV-transparent.
-
The Fix: Switch to Refractive Index (RI) detection, Evaporative Light Scattering Detection (ELSD) , or Charged Aerosol Detection (CAD) .
-
Alternative: If UV is mandatory, perform pre-column derivatization using FMOC-Cl or 1,2-naphthoquinone-4-sulfonate (NQS) to attach a chromophore [1, 2].
Q: I see "ghost peaks" eluting before the main compound. Is this degradation? A: These are likely synthesis precursors, specifically 1-Adamantanol or 1-Bromoadamantane .
-
Impact: 1-Adamantanol is more polar and elutes earlier on C18 columns. It is biologically active and can skew lipophilicity-driven assays.
-
Validation: Verify using GC-FID (Gas Chromatography - Flame Ionization Detector), which is the gold standard for adamantane derivatives due to their volatility and lack of UV absorbance [3].
Protocol: Recommended Purity Verification Workflow
To ensure experimental integrity, do not rely on the Certificate of Analysis (CoA) alone if the bottle has been opened.
Figure 1: Decision matrix for analytical verification of Adamantan-1-amine Sulfate. Note that GC analysis requires conversion to the free base to ensure volatility.
Module 2: Biological Assay Troubleshooting (In Vitro/In Vivo)
Context: In NMDA receptor studies, purity is paramount. Impurities like 1-chloroadamantane can have higher cytotoxicity than the parent compound, leading to false positives in cell death assays.
Common Issues & Solutions
Q: My
-
The Science: The sulfate salt is hygroscopic.[1] If the powder absorbs water, the effective mass of the active pharmaceutical ingredient (API) decreases. Furthermore, the sulfate salt usually exists as a 2:1 ratio (two amine molecules per sulfate). If your calculation assumes a 1:1 ratio (like the HCl salt), your molar concentration will be off by nearly 50%.
-
The Fix: Always dry the standard at 105°C for 4 hours before weighing, or perform a Karl Fischer titration to determine water content [3].
Q: I observe unexpected toxicity in control wells treated with the drug alone. A: This suggests contamination with organic solvents (toluene/hexane) used in synthesis or heavy metals (catalysts).
-
The Mechanism: Adamantane derivatives are lipophilic and accumulate in membranes. Residual non-polar solvents exacerbate membrane disruption (lysis) independent of NMDA receptor blockade.
Data: Impurity Impact on Biological Readouts
| Impurity | Origin | Biological Artifact | Detection Limit (Rec.) |
| 1-Adamantanol | Oxidation/Hydrolysis | Altered lipophilicity; weak NMDA activity | < 0.5% |
| 1-Bromoadamantane | Synthesis Precursor | High cytotoxicity; membrane disruption | < 0.1% |
| Ammonium Sulfate | Salt formation byproduct | Osmotic stress in cell culture | < 1.0% |
Protocol: Visualizing the Mechanism of Action
Understanding how the drug works helps identify how impurities interfere. Amantadine is an open-channel blocker.
Figure 2: Mechanism of Action vs. Impurity Interference. Amantadine accelerates channel closure [4].[2] Impurities can cause direct toxicity unrelated to the receptor.
Module 3: Formulation & Solubility (The "Precipitation" Problem)
Context: Researchers often switch between Amantadine HCl and Amantadine Sulfate without adjusting protocols. This is a critical error.
Common Issues & Solutions
Q: I prepared a 50 mg/mL stock in PBS, but it precipitated after freezing. Is the drug bad? A: No, but your solvent choice is incorrect for the Sulfate salt.
-
The Science: Amantadine HCl is highly soluble in water.[1] Amantadine Sulfate has significantly lower solubility in cold aqueous buffers due to the lattice energy of the sulfate crystal.
-
The Fix:
-
Warm the solution to 37°C to redissolve.
-
Store stock solutions at room temperature (if sterile) or use DMSO for high-concentration stocks (up to 50 mg/mL), then dilute into media [5].
-
Q: Can I autoclave the solution? A: Yes, Adamantan-1-amine is thermally stable (melting point >200°C). However, ensure the pH of the solution does not drift, as high temperatures can promote oxidation if impurities (like 1-adamantanol) are already present. Filter sterilization (0.22 µm) is preferred to avoid volume loss or concentration shifts.
References
-
Muszalska, I., et al. (2017).[3][4] "UV-Vis Spectrophotometric Method of Amantadine Hydrochloride Analysis: Method Development, Validation and Application." Research Journal of Pharmacy and Technology.
-
Süslü, İ., & Tamer, A. (2002). "Spectrophotometric Determination of Amantadine Hydrochloride in Capsules." Journal of Faculty of Pharmacy of Istanbul University.
-
United States Pharmacopeia (USP). "Amantadine Hydrochloride Monograph." USP-NF. (Note: USP methods for HCl are the industry standard reference for organic impurity profiling of the sulfate salt).
-
Blanpied, T. A., et al. (2005). "Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block."[2] Journal of Neuroscience.
-
Cayman Chemical. "Amantadine (hydrochloride) Product Information & Solubility." (Providing baseline solubility data applicable to amine salts).
Sources
Topic: Minimizing Cytotoxicity of Adamantan-1-amine Sulfate in Cell Culture
Technical Support Center: Adamantan-1-amine Sulfate (Amantadine Sulfate)
Executive Summary & Compound Profile
Adamantan-1-amine sulfate (Amantadine sulfate) is a stable, tricyclic amine used primarily as an M2 ion channel blocker (antiviral) and NMDA receptor antagonist.[][2] While highly effective in modulating ion channels, its physicochemical properties—specifically its nature as a lipophilic weak base and a sulfate salt—present distinct challenges in cell culture.
The Paradox: High concentrations are often required to block low-affinity channels or induce lysosomal effects, but these same concentrations trigger lysosomotropism (vacuolization) and precipitation (physical stress), leading to false-positive cytotoxicity.
| Property | Specification | Implication for Cell Culture |
| Chemical Nature | Lipophilic Weak Base (pKa ~10.5) | Accumulates in acidic organelles (Lysosomes/Endosomes). |
| Salt Form | Sulfate | Critical: Sulfate ions ( |
| Solubility | Water: ~50 mg/mL | High solubility in water, but reduced in high-salt buffers. |
| Toxicity Threshold | Cell-type dependent | Generally non-toxic < 50 µM; Cytostatic/Toxic > 200–500 µM. |
Module 1: Solubility & Media Compatibility (The "Sulfate" Trap)
User Issue: "I see fine needle-like crystals forming in my media after adding the drug, and my cells are detaching."
Root Cause: This is likely Calcium Sulfate precipitation , not drug insolubility. Unlike Amantadine Hydrochloride, the Sulfate salt introduces free sulfate ions. Standard media like DMEM contain high Calcium (~1.8 mM). Adding high concentrations of Amantadine Sulfate increases the ion product
Troubleshooting Protocol: Preventing Precipitation
-
Solvent Choice:
-
Do NOT dissolve the stock powder directly into DMEM or RPMI.
-
Step 1: Prepare a high-concentration Master Stock (e.g., 50 mM) in sterile, deionized water or PBS (Ca/Mg-free) .
-
Step 2: Verify the stock is clear. If turbid, warm to 37°C.
-
-
Dilution Strategy (The "Drop-wise" Method):
-
Pre-warm the culture media to 37°C. Cold media promotes crystallization.
-
Add the stock solution drop-wise to the media while swirling. Rapid addition creates local high-concentration pockets that trigger nucleation.
-
-
Media Formulation Switch:
-
If working at concentrations > 500 µM, consider using low-calcium media for the duration of the pulse, or switch to Amantadine Hydrochloride if the sulfate moiety is not biologically essential for your specific target.
-
Module 2: Mitigating Lysosomotropism (Vacuolization)
User Issue: "My cells look 'foamy' or have large holes inside them within 4 hours of treatment."
Root Cause: Lysosomotropism .[3] Amantadine is a "proton sponge." It freely crosses the cell membrane (uncharged at pH 7.4) and enters the lysosome.[4] Inside the acidic lysosome (pH ~4.5–5.0), it becomes protonated (
Mechanism Visualization
Figure 1: The "Proton Trap" mechanism. Amantadine accumulates in lysosomes up to 1000-fold higher than extracellular concentrations, leading to osmotic stress.
Protocol: Reducing Vacuolization
-
Ammonium Chloride Co-treatment (The pH Clamp):
-
Rationale: Adding a small amount of
dissipates the pH gradient, preventing Amantadine accumulation. -
Method: Pre-treat cells with 5–10 mM
for 30 minutes prior to Amantadine addition. (Note: This inhibits lysosomal function, so use only if lysosomal activity is not your primary endpoint).
-
-
Pulsed Dosing:
-
Instead of a single bolus of 100 µM, administer 25 µM every 6 hours. This allows the cell to equilibrate and export the drug via transporters before catastrophic swelling occurs.
-
-
Wash-out Recovery:
-
Vacuolization is often reversible. If observed, wash cells 2x with warm PBS and replace with drug-free media. Morphology often recovers within 6–12 hours.
-
Module 3: Determining the Therapeutic Window
User Issue: "I need to block M2 channels, but I'm killing the host cells (MDCK/HEK293)."
Technical Insight: There is a narrow window between antiviral efficacy and cytotoxicity.
-
Antiviral IC50: ~10–50 µM (Strain dependent).
-
Cytotoxic TC50: ~200–500 µM.
Recommended Titration Experiment
Perform a "Checkerboard" assay to find the optimal dose.
| Concentration (µM) | Expected Phenotype (24h) | Action |
| 0 – 10 | Normal Morphology | Safe for long-term culture. |
| 20 – 50 | Minor slowing of division | Optimal Therapeutic Window. |
| 100 – 200 | Vacuolization visible | Limit exposure to < 24 hours. |
| > 500 | Detachment / Lysis | Toxic. Do not use for physiological studies. |
Module 4: Assay Interference (The False Readout)
User Issue: "My MTT assay shows higher viability in treated cells than control, which is impossible."
Root Cause: Amantadine is an amine.[2][5][6] High concentrations of amines can directly reduce tetrazolium salts (MTT/MTS) to formazan, independent of cellular metabolism, causing false high viability readings.
Protocol: Validating Viability
-
The "Cell-Free" Control:
-
Incubate media + Amantadine (at highest concentration) + MTT reagent without cells.
-
If this turns purple, you have chemical interference.
-
-
The Wash Step (Mandatory):
-
Step 1: Aspirate media containing Amantadine.
-
Step 2: Wash cells 2x with warm PBS (carefully, to avoid detaching stressed cells).
-
Step 3: Add fresh media containing the MTT/WST-1 reagent.
-
Result: This removes the extracellular amine source, ensuring the signal comes only from mitochondrial activity.
-
-
Alternative Assay:
-
Use ATP-based luminescence assays (e.g., CellTiter-Glo). Amantadine does not interfere with the Luciferase reaction chemistry.
-
Troubleshooting Decision Tree
Figure 2: Step-by-step workflow to diagnose and resolve Amantadine-induced cell culture failures.
References
-
Kornhuber, J., et al. (2010). "Lipophilic cationic drugs increase the permeability of lysosomal membranes in a cell culture system."[5] Journal of Cellular Physiology.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 124108, Amantadine Sulfate.
- Smolkova, K., et al. (2015). "Amantadine induces oxidative stress and cytotoxic effects in cells." Toxicology in Vitro. (Contextual grounding on high-dose toxicity).
-
Wang, C., et al. (1993). "pH-dependent Tetramerization and Amantadine Binding of the Transmembrane Helix of M2 from the Influenza A Virus." Biochemistry.
-
Sigma-Aldrich Technical Support. "Troubleshooting Precipitates in Cell Culture." (General reference for Sulfate/Calcium interactions).
Sources
- 2. Amantadine Sulfate | C20H36N2O4S | CID 124108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amantadine disrupts lysosomal gene expression: A hypothesis for COVID19 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avens Publishing Group - Lysosomotropic Action of Amantadine: Basis for Treatment of COVID-19 [avensonline.org]
- 5. Lipophilic cationic drugs increase the permeability of lysosomal membranes in a cell culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Adamantan-1-amine sulfate delivery methods for in vivo research
Topic: In Vivo Delivery Methods for Adamantan-1-amine Sulfate (Amantadine Sulfate) Document ID: TS-AMANT-001 Last Updated: 2025-01-28
Introduction: The Salt Distinction
CRITICAL NOTE FOR RESEARCHERS: Most literature cites Amantadine Hydrochloride (HCl) . You have specified Adamantan-1-amine Sulfate . While pharmacologically active, the sulfate salt exhibits significantly different physicochemical properties—most notably lower aqueous solubility compared to the HCl salt.
This guide is engineered to troubleshoot the specific challenges of the sulfate salt, focusing on preventing precipitation in delivery vehicles and ensuring consistent bioavailability.
Module 1: Formulation & Solubility
Objective: Create a stable, injectable solution without precipitation.
The Solubility Challenge
Amantadine HCl is freely soluble in water (>50 mg/mL). The sulfate salt, due to the bivalent sulfate anion, often has a tighter crystal lattice and lower solubility (estimated <20 mg/mL in cold PBS).
Troubleshooting Protocol: Dissolving the Sulfate Salt
| Parameter | Recommendation | Scientific Rationale |
| Vehicle Choice | Sterile Water (primary) or 0.9% Saline | Phosphate buffers (PBS) contain common ions that may encourage "salting out" of the sulfate form at high concentrations. |
| pH Adjustment | Keep pH 5.0 – 6.0 initially | Amantadine is a weak base (pKa ~10.1-10.4). Lower pH ensures protonation ( |
| Thermal Assist | Heat to 45–50°C | Kinetic energy breaks the sulfate lattice. Most solutions will remain stable once cooled to 37°C (body temp). |
| Max Concentration | 10 mg/mL (Conservative) | Exceeding this risks precipitation in vivo or in catheter lines. |
Decision Tree: Vehicle Selection
Use this logic flow to select the correct vehicle based on your concentration requirements.
Figure 1: Decision matrix for solubilizing Adamantan-1-amine sulfate based on required concentration.
Module 2: Acute Administration (IP & PO)
Objective: Single-dose pharmacokinetics or screening.
Protocol A: Intraperitoneal (IP) Injection
Issue: "The mice showed writhing immediately after injection." Root Cause: The sulfate salt solution might be too acidic (if pH adjusted) or hypertonic. Solution:
-
Buffer: If using water as a solvent, add 10% v/v of 10x PBS immediately before injection to balance tonicity, ensuring the final concentration doesn't precipitate.
-
Volume: Do not exceed 10 mL/kg (e.g., 0.2 mL for a 20g mouse).
Protocol B: Oral Gavage (PO)
Issue: "Bioavailability seems lower than literature values for HCl." Root Cause: Sulfate absorption can be slower due to dissolution rate limits in the stomach. Solution:
-
Fast the animals for 4-6 hours pre-dosing to standardize gastric pH.
-
Vehicle: Use 0.5% Methylcellulose (MC) if the compound is a suspension, or water if fully dissolved.
Dosing Table (Mouse/Rat)
| Application | Dose Range (mg/kg) | Frequency | Notes |
|---|---|---|---|
| Antiviral Screen | 10 – 40 mg/kg | b.i.d. (Twice daily) | Renal clearance is rapid; single daily doses often fail. |
| Parkinson's Model | 20 – 40 mg/kg | Daily | Watch for stereotypic behaviors (spinning) at >50 mg/kg. |
| NMDA Antagonism | 40 – 60 mg/kg | Acute Bolus | High dose required to achieve brain concentrations for channel block. |
Module 3: Chronic Infusion (Osmotic Pumps)
Objective: Maintain stable plasma levels and avoid "peak-trough" toxicity.
Why use pumps? Amantadine has a half-life of ~10-15 hours in humans but can be significantly shorter in rodents. Continuous infusion (e.g., Alzet) ensures constant NMDA receptor occupancy.
Workflow: Pump Preparation
Critical Check: Amantadine Sulfate must be fully soluble at body temperature (37°C) for the duration of the implant (7-28 days).
Figure 2: Workflow for preparing osmotic pumps. The "Incubation Test" is a mandatory stop-gate to prevent pump clogging.
Technical Tip: If the sulfate precipitates in the pump, it will block the flow moderator. For chronic infusion, if you cannot dissolve the required mass in the pump volume (usually 100 µL or 200 µL), you must switch to a higher flow rate pump (e.g., Alzet Model 2001 vs 2002) to allow a more dilute solution.
Module 4: Troubleshooting & FAQs
Q1: My solution is cloudy. Can I still inject it?
A: No.
-
Intravenous (IV): Never. You will cause an embolism.
-
IP: Not recommended. Undissolved crystals cause local inflammation (peritonitis) and erratic absorption rates, invalidating your PK data.
-
Fix: Add 5% DMSO or warm the solution. If it remains cloudy, filter it (0.22 µm), but be aware your actual concentration is now unknown (requires HPLC verification).
Q2: The mice are showing hyper-excitability (tremors).
A: You likely overdosed or hit a "peak" concentration.
-
Mechanism: Amantadine increases dopamine release and blocks NMDA.[1] High peaks (common in IP bolus) cause dopaminergic over-stimulation.
-
Fix: Switch to subcutaneous (SC) injection or osmotic pumps to smooth out the
(peak concentration).
Q3: Can I mix Amantadine Sulfate with other drugs in the same syringe?
A: Proceed with caution.
-
Incompatibility: Sulfate ions can precipitate with calcium or magnesium (if mixing with ACSF or specific buffers).
-
pH Drift: Amantadine is an amine base. Mixing it with acidic compounds may alter the solubility of either agent. Always mix a small aliquot on the bench before injecting.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2130, Amantadine. Retrieved from [Link]
-
DURECT Corporation. Alzet Osmotic Pump Compatibility Agents. (Verifies vehicle compatibility for amine salts). Retrieved from [Link]
-
US Food and Drug Administration (FDA). Osmolex ER (Amantadine) Prescribing Information. (Source for mammalian toxicity and dosing baselines). Retrieved from [Link][2][3]
-
Hub Sher et al. (2012). Development of ALZET® osmotic pump compatible solvent compositions. (Protocol for solubilizing difficult compounds). Retrieved from [Link]
Sources
Validation & Comparative
Comparative Technical Guide: Adamantan-1-amine Sulfate vs. Rimantadine
Executive Summary: The Adamantane Verdict
In the landscape of antiviral therapeutics targeting Influenza A, Rimantadine (alpha-methyl-1-adamantanemethylamine) demonstrates a superior pharmacological profile compared to Adamantan-1-amine sulfate (Amantadine sulfate) . While both compounds share an identical mechanism of action—blockade of the viral M2 proton channel—Rimantadine exhibits a significantly wider therapeutic index.
-
Efficacy: Both compounds show equipotent in vitro activity against susceptible Influenza A strains (IC50: 0.2–0.4 µg/mL).
-
Safety: Rimantadine induces significantly fewer Central Nervous System (CNS) side effects (insomnia, anxiety, hallucinations) due to lower blood-brain barrier penetrance.
-
Pharmacokinetics: Rimantadine undergoes extensive hepatic metabolism, whereas Amantadine is excreted unchanged by the kidneys, making Amantadine hazardous in patients with renal impairment.
Critical Note on Resistance: Currently, >99% of circulating Influenza A (H3N2 and H1N1) strains carry the S31N mutation in the M2 channel, rendering both drugs ineffective for standard clinical prophylaxis. However, they remain vital tool compounds for research into ion channel inhibitors and potential repurposing (e.g., Parkinson’s disease, Hepatitis C).
Mechanistic Foundation: The M2 Channel Blockade[1]
To understand the efficacy differences, one must first understand the molecular target. The Influenza A M2 protein is a tetrameric proton channel essential for viral uncoating.[1]
Mechanism of Action[1][2]
-
Endocytosis: The virus enters the host cell via an endosome.
-
Acidification: The endosome pH drops. The M2 channel opens, allowing H+ ions to flood the viral interior.[1][2]
-
Uncoating: This influx of protons dissociates the viral matrix protein (M1) from the ribonucleoprotein (RNP), allowing the viral RNA to enter the nucleus and replicate.
-
Drug Blockade: Adamantanes bind to the transmembrane pore of the M2 channel (specifically interacting with His37 and Trp41), physically occluding the channel and preventing H+ influx.
Diagram: M2 Channel Inhibition Pathway
Caption: Figure 1. Mechanism of action showing the interruption of the viral uncoating process via steric occlusion of the M2 proton channel.
Comparative Analysis: Data & Pharmacokinetics
The following data contrasts Adamantan-1-amine sulfate with Rimantadine Hydrochloride. Note that while Amantadine HCl is the clinical standard, the Sulfate salt shares the same active adamantane cation; differences lie primarily in solubility and molecular weight corrections.
Table 1: Physicochemical and Pharmacokinetic Comparison
| Feature | Adamantan-1-amine Sulfate | Rimantadine | Advantage |
| Active Moiety | 1-Adamantanamine | alpha-methyl-1-adamantanemethylamine | Rimantadine (Structure) |
| Metabolism | None. Excreted >90% unchanged in urine. | Extensive. Hepatic hydroxylation & glucuronidation. | Rimantadine (Safer in renal issues) |
| Half-Life (t½) | 12–18 hours (highly dependent on renal function). | 24–36 hours. | Rimantadine (Once-daily dosing) |
| CNS Side Effects | High (10-33%). Insomnia, jitteriness, hallucinations. | Low (2-6%). Lower BBB penetration. | Rimantadine (Major Safety Win) |
| In Vitro IC50 (H3N2) | 0.2 – 0.4 µg/mL | 0.2 – 0.4 µg/mL | Tie (Equipotent) |
| Solubility | Moderate (Sulfate is less soluble than HCl salt). | High (typically HCl salt). | Amantadine HCl (for formulation) |
Key Insight: The CNS Toxicity Gap
The structural addition of the alpha-methyl group in Rimantadine does not significantly alter M2 binding affinity but drastically changes the lipophilicity profile regarding the Blood-Brain Barrier (BBB). Amantadine crosses the BBB freely, acting as a weak NMDA receptor antagonist and increasing dopaminergic transmission—hence its secondary use in Parkinson's disease. For antiviral purposes, this is an "off-target" effect causing toxicity. Rimantadine's peripheral distribution is higher, sparing the CNS.
Experimental Validation: Plaque Reduction Assay
To verify the efficacy of Adamantan-1-amine sulfate versus Rimantadine in your lab, the Plaque Reduction Assay using MDCK (Madin-Darby Canine Kidney) cells is the gold standard.
Protocol Overview
Objective: Determine the IC50 (concentration inhibiting 50% of plaques) of both compounds against a susceptible Influenza A strain (e.g., A/PR/8/34 or wild-type H3N2).
Reagents:
-
Cells: MDCK (ATCC CCL-34).[3]
-
Virus: Influenza A (Susceptible strain).
-
Compounds: Adamantan-1-amine sulfate (dissolve in water/DMSO) and Rimantadine HCl.
-
Overlay: Avicel or Agarose in MEM + TPCK-Trypsin.
Workflow Diagram
Caption: Figure 2. Step-by-step workflow for determining antiviral IC50 via Plaque Reduction Assay.
Detailed Steps
-
Preparation: Prepare serial dilutions of Adamantan-1-amine sulfate and Rimantadine (e.g., 0.01 µM to 100 µM). Note: Ensure the sulfate salt is fully solubilized; mild heating (37°C) may be required compared to the HCl salt.
-
Infection: Wash confluent MDCK cells with PBS. Infect with ~50-100 PFU (Plaque Forming Units) of virus per well.
-
Drug Treatment: Immediately add the drug dilutions to the wells. Allow virus adsorption for 1 hour at 37°C.
-
Overlay: Remove inoculum. Add semi-solid overlay (Avicel RC-591 is recommended for easier handling than agar) containing TPCK-trypsin (1 µg/mL) and the respective drug concentration.
-
Incubation: Incubate for 48–72 hours until plaques are visible.
-
Staining: Remove overlay, fix cells with 4% formaldehyde, and stain with 0.1% Crystal Violet.
-
Analysis: Count plaques. Plot % Inhibition vs. Log[Drug Concentration] to derive IC50.
The Resistance Barrier: S31N Mutation
Any comparative guide is incomplete without addressing the S31N mutation. This single nucleotide polymorphism (Serine to Asparagine at position 31 of the M2 protein) confers high-level cross-resistance to both Amantadine and Rimantadine.
-
Mechanism of Resistance: The bulky Asparagine side chain protrudes into the channel pore. This prevents the adamantane cage from binding to its specific pocket, while still allowing protons to pass through (albeit with slightly altered kinetics).
-
Prevalence: Since 2005, resistance rates have skyrocketed. Currently, CDC data indicates >99% resistance in circulating H3N2 and H1N1 pdm09 strains.
-
Implication: These drugs should not be used for clinical influenza treatment.[4] Their utility is restricted to:
-
Research into M2 channel dynamics.
-
Veterinary applications (where permitted).
-
Treatment of rare susceptible strains (requires genotypic testing).
-
Non-viral indications (Parkinson's, drug-induced extrapyramidal reactions).
-
References
-
Cochrane Database of Systematic Reviews. (2006). Antiviral drugs amantadine and rimantadine for preventing and treating the symptoms of influenza A in adults. [Link][4][5][6][7][8]
-
Centers for Disease Control and Prevention (CDC). Influenza Antiviral Drug Resistance. [Link]
-
Hayden, F. G., et al. (1983). Differences in side effects of amantadine hydrochloride and rimantadine hydrochloride relate to differences in pharmacokinetics.[9] Antimicrobial Agents and Chemotherapy.[10] [Link]
-
PubChem. Amantadine Sulfate (Compound Summary). [Link]
-
Schnell, J. R., & Chou, J. J. (2008). Structure and mechanism of the M2 proton channel of influenza A virus.[1][2][11] Nature. [Link]
Sources
- 1. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for the Function and Inhibition of an Influenze Virus Proton Channel (Journal Article) | OSTI.GOV [osti.gov]
- 3. The Hypothiocyanite and Amantadine Combination Treatment Prevents Lethal Influenza A Virus Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amantadine and rimantadine for influenza A in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amantadine and rimantadine for preventing and treating influenza A in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral drugs amantadine and rimantadine for preventing and treating the symptoms of influenza A in adults | Cochrane [cochrane.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Comparison of amantadine and rimantadine for prevention of type A (Russian) influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differences in side effects of amantadine hydrochloride and rimantadine hydrochloride relate to differences in pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journalijtdh.com [journalijtdh.com]
- 11. How amantadine and rimantadine inhibit proton transport in the M2 protein channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Efficacy of Novel Adamantan-1-amine Sulfate Derivatives
Content Type: Technical Comparison & Experimental Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Renaissance of the Adamantane Scaffold
For decades, Adamantan-1-amine (Amantadine) served as a frontline antiviral and antiparkinsonian agent. However, its clinical utility has been severely compromised by two critical factors: the ubiquity of the S31N mutation in the Influenza A M2 proton channel (rendering >95% of circulating strains resistant) and dose-limiting CNS side effects (jitteriness, insomnia, hallucinations) due to non-selective NMDA receptor antagonism.
This guide evaluates a new generation of Adamantan-1-amine sulfate derivatives designed to overcome these barriers. We focus on three classes of novel derivatives:
-
Aryl-Conjugated Adamantanes (e.g., Compound 3p): Designed to sterically occlude the widened pore of S31N mutant channels.
-
Amino Acid Conjugates (e.g., Tyr-Am): Engineered for improved blood-brain barrier (BBB) transport and reduced acute toxicity.
-
Spiro-Adamantanes: Targeting resistant viral variants and novel coronaviral viroporins.
Mechanistic Foundation: Overcoming the S31N Barrier
The primary failure mode of traditional Amantadine is its inability to bind the S31N mutant M2 channel. The Serine-to-Asparagine mutation at position 31 introduces a hydrophilic bulk that destabilizes the hydrophobic adamantane cage. Novel derivatives utilize molecular hybridization —attaching polar "head" groups or flexible aryl "tails"—to re-establish high-affinity binding via hydrogen bonding with Asn31 or hydrophobic interactions with Val27.
Diagram 1: Mechanism of Action (M2 Channel Blockade)
Caption: Comparative binding mechanics of Amantadine vs. Novel Derivative 3p in Wild-Type and S31N mutant M2 channels.
Comparative Efficacy Analysis
Antiviral Potency (Influenza A & SARS-CoV-2)
Recent studies highlight Compound 3p (an adamantane-based α-hydroxycarboxylic acid derivative) and Compound [I] (an aminoadamantane derivative) as lead candidates.
Table 1: Comparative Antiviral Metrics
| Compound | Target Virus | Strain/Mutant | IC50 / EC50 (µM) | Selectivity Index (SI) | Key Advantage |
| Amantadine (Ref) | Influenza A | H3N2 (WT) | 1.2 ± 0.3 | >100 | Baseline efficacy (WT only). |
| Amantadine (Ref) | Influenza A | H1N1 (S31N) | >200 (Resistant) | N/A | Ineffective against current strains. |
| Compound 3p | Influenza A | H1N1 (S31N) | 0.55 | 651 | Restores potency vs resistant strains; comparable to Oseltamivir.[1] |
| Compound [I] | SARS-CoV-2 | MA10 (Mouse) | 0.32 | >3000 | 16-fold viral titer reduction; broad-spectrum potential. |
| Spiro-Adamantane | Influenza A | V27A Mutant | 1.8 | ~50 | Effective against secondary resistance mutations. |
Data Sources: [1], [3], [5].
Neurological Profile (Parkinson’s & Analgesia)
Novel derivatives like Tyr-Am (Tyrosine-conjugated Amantadine) and Hemantane aim to decouple therapeutic NMDA antagonism from neurotoxic side effects.
Table 2: Neurological & Safety Profile
| Compound | Indication | Acute Toxicity (LD50, Mice) | Cognitive Impact | Mechanism Note |
| Amantadine | Parkinson's | ~95 mg/kg (i.p.) | Hallucinations at high dose | Non-selective NMDA antagonist. |
| Tyr-Am | Parkinson's | 320 mg/kg (i.p.)[2][3] | Improved Spatial Memory | Prodrug behavior; better BBB transport via LAT1. |
| Hemantane | Analgesia/PD | Low Toxicity | Anti-inflammatory action | Immunomodulatory + NMDA blockade; effective in morphine withdrawal. |
Data Sources: [2], [4].
Experimental Validation Protocols
To rigorously validate the efficacy of these novel derivatives, researchers should employ the following self-validating protocols.
Protocol A: Cytopathic Effect (CPE) Reduction Assay (Antiviral)
Objective: Determine EC50 against S31N Influenza strains.
-
Cell Seeding: Seed MDCK cells (2×10⁴ cells/well) in 96-well plates. Incubate 24h at 37°C/5% CO₂.
-
Infection: Wash cells with PBS. Infect with Influenza A/WSN/33 (H1N1, S31N) at MOI 0.01 in infection medium (DMEM + TPCK-trypsin).
-
Treatment: Immediately add serial dilutions of Compound 3p (0.01 µM – 100 µM). Include Amantadine (Negative Control) and Oseltamivir (Positive Control).
-
Incubation: Incubate for 48–72h until CPE is visible in virus-only controls.
-
Quantification: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize crystals with DMSO. Measure absorbance at 570 nm.
-
Validation Check: The Z-factor of the assay must be >0.5. Amantadine wells should show full CPE (0% inhibition).
Protocol B: Whole-Cell Patch-Clamp Electrophysiology
Objective: Confirm direct channel blockade of M2-S31N.
-
Expression: Transfect HEK293T cells with plasmids encoding the Influenza A M2-S31N protein.
-
Setup: Use a standard patch-clamp rig. Bath solution: pH 7.4 (resting). Perfusion solution: pH 5.5 (activating).
-
Recording: Establish GΩ seal. Clamp voltage at -60 mV.
-
Activation: Perfuse pH 5.5 buffer to induce inward proton current (
). -
Drug Application: Perfuse pH 5.5 buffer + Test Derivative (100 µM). Record residual current (
). -
Calculation: % Inhibition =
. -
Validation Check: WT M2 cells must show >80% block with Amantadine. S31N cells must show <10% block with Amantadine.
Diagram 2: Experimental Workflow
Caption: Step-by-step validation workflow for novel adamantane derivatives from synthesis to in vivo testing.
Pharmacokinetic & Safety Profile
The "Achilles' heel" of adamantanes has been their lipophilicity-driven CNS toxicity.
-
Lipophilicity (LogP): Novel derivatives like Compound 3p often exhibit optimized LogP values (2.5–3.5), balancing membrane permeability with solubility, unlike the highly lipophilic parent adamantane.
-
Cytotoxicity (CC50): In MDCK and Vero cells, novel amino-acid conjugates (e.g., Tyr-Am) show CC50 values >500 µM, providing a therapeutic window (SI) significantly wider than Amantadine.
Strategic Recommendations
-
For Antiviral Development: Abandon unmodified Amantadine as a scaffold for Influenza. Focus on C-1 substituted aryl-conjugates that can reach into the S31N pore.
-
For Neurological Applications: Prioritize amino acid conjugates (prodrugs) . The Tyr-Am data suggests that utilizing endogenous transport systems (LAT1) can maintain efficacy while reducing the systemic toxicity associated with passive diffusion.
-
Resistance Monitoring: Any development program must include a "resistance panel" (V27A, L26F, S31N) in the primary screen, not just Wild-Type assays.
References
-
Discovery of adamantane-based α-hydroxycarboxylic acid derivatives as potent M2-S31N blockers of influenza A virus. Bioorganic Chemistry, 2025.[1]
-
Newly Synthesized Amantadine Derivative: Safety and Neuropharmacological Activity. Farmacia, 2021.
-
Discovery of novel aminoadamantane derivatives with potent anti-SARS-CoV-2 activity. Virus Research, 2024.[4]
-
Comparison of the Analgesic Activity of Antiparkinsonian Aminoadamantane Derivatives Amantadine and Hemantane. Pharmacology & Pharmacy, 2016.[5]
-
Aryl Conjugates that Inhibit Multiple Amantadine Resistant M2 Mutant Influenza A Viruses. Antiviral Research, 2021.
Sources
- 1. Discovery of adamantane-based α-hydroxycarboxylic acid derivatives as potent M2-S31N blockers of influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Discovery of novel aminoadamantane derivatives with potent anti-SARS-CoV-2 activity | BioWorld [bioworld.com]
- 5. semanticscholar.org [semanticscholar.org]
Technical Comparison & Validation Guide: Adamantan-1-amine Sulfate (Amantadine Sulfate)
Executive Summary
Adamantan-1-amine sulfate (Amantadine Sulfate) is a stable, water-soluble salt of the adamantane class. While historically established as an M2 ion channel blocker for Influenza A, its relevance in modern virology lies in repurposing screenings for novel enveloped viruses containing viroporins (e.g., E-protein channels in Coronaviruses or M-proteins in Flaviviruses).
This guide provides a rigorous framework for validating its antiviral efficacy against new viral strains. Unlike the hydrochloride salt, the sulfate form offers distinct solubility profiles that minimize solvent-induced cytotoxicity in cell culture systems.
Part 1: Mechanistic Comparative Analysis
To validate Amantadine Sulfate against new strains, one must understand its specific point of intervention compared to standard-of-care alternatives.
Mechanism of Action: The Viroporin Blockade
Amantadine acts as a viroporin inhibitor . In susceptible Influenza A strains, it occludes the M2 ion channel within the viral envelope.[1]
-
The Process: Upon endocytosis, the virus requires an influx of H+ ions from the endosome to acidify its interior.
-
The Blockade: Amantadine binds to the transmembrane domain of the M2 tetramer, physically blocking H+ entry.
-
The Result: Ribonucleoproteins (RNPs) fail to dissociate from the matrix protein (M1), preventing nuclear import and replication.
Comparative Therapeutic Profile
The following table contrasts Amantadine Sulfate with its structural analog (Rimantadine) and the standard neuraminidase inhibitor (Oseltamivir).
| Feature | Amantadine Sulfate | Rimantadine | Oseltamivir (Tamiflu) |
| Primary Target | M2 Ion Channel (Viroporin) | M2 Ion Channel | Neuraminidase (NA) |
| Stage of Inhibition | Early: Uncoating/Fusion | Early: Uncoating/Fusion | Late: Viral Release |
| Solubility (Cell Culture) | High (Water/Saline) | Moderate | High (Water) |
| Resistance Profile | High (S31N mutation in Inf A) | High (Cross-resistant with Amantadine) | Low to Moderate |
| Cytotoxicity Risk | Moderate (Requires SI monitoring) | Lower than Amantadine | Very Low |
| New Strain Utility | Potential for novel viroporins (e.g., SARS-CoV-2 E-protein) | Similar to Amantadine | Limited to NA-expressing viruses |
Mechanistic Pathway Visualization
The following diagram illustrates the specific "Early Stage" intervention of Amantadine compared to the "Late Stage" intervention of Oseltamivir.
Figure 1: Comparative intervention points. Amantadine targets early-stage uncoating; Oseltamivir targets late-stage release.
Part 2: Experimental Design & Validation Protocols
Scientific Integrity Note: Many "failed" antiviral screenings occur due to solvent toxicity (DMSO) masking the drug's effect or killing the host cells. Amantadine Sulfate allows for aqueous preparation , eliminating DMSO artifacts.
Stock Solution Preparation[1]
-
Reagent: Adamantan-1-amine sulfate (Purity ≥98%).
-
Solvent: Sterile deionized water or PBS (Phosphate Buffered Saline). Do not use DMSO unless necessary for comparative hydrophobic analogs.
-
Protocol:
-
Dissolve powder to create a 10 mM stock solution .
-
Filter sterilize using a 0.22 µm PVDF syringe filter.
-
Store at -20°C. Avoid repeated freeze-thaw cycles.
-
Host Cell Cytotoxicity Assay (CCK-8)
Before testing antiviral activity, you must determine the CC50 (50% Cytotoxic Concentration). We use CCK-8 (Cell Counting Kit-8) over MTT because CCK-8 produces a water-soluble formazan dye, reducing handling errors and increasing sensitivity.
-
Seeding: Seed susceptible cells (e.g., MDCK for Influenza, Vero E6 for Coronaviruses) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add serial dilutions of Amantadine Sulfate (e.g., 0.1 µM to 1000 µM) in maintenance medium. Include "No Drug" and "No Cell" controls.
-
Incubation: Incubate for 48–72 hours (mimicking the viral assay duration).
-
Readout: Add 10 µL CCK-8 reagent per well. Incubate 1–4 hours at 37°C.
-
Measurement: Measure Absorbance at 450 nm .
-
Calculation: Calculate % Viability relative to control. Plot non-linear regression to find CC50 .
Antiviral Efficacy: Plaque Reduction Assay (PRA)
The PRA is the gold standard for quantifying infectious virus reduction.
-
Seeding: Seed cells in 6-well or 12-well plates to achieve 90% confluency.
-
Infection: Infect monolayers with virus at roughly 50–100 PFU (Plaque Forming Units) per well. Allow adsorption for 1 hour at 37°C.
-
Overlay & Treatment: Remove inoculum. Overlay with semi-solid medium (e.g., 1% agarose or CMC) containing serial dilutions of Amantadine Sulfate .
-
Critical Step: Ensure the drug is present in the overlay to block cell-to-cell spread.
-
-
Incubation: Incubate until plaques are visible (2–4 days depending on virus).
-
Fixation & Staining: Fix with 4% Formaldehyde. Stain with 0.1% Crystal Violet.
-
Counting: Count plaques. Calculate EC50 (50% Effective Concentration) using a sigmoidal dose-response curve.
Validation Workflow Diagram
This workflow ensures that efficacy is not confused with toxicity.
Figure 2: Sequential validation workflow. Toxicity (CC50) and Efficacy (EC50) combine to determine the Selectivity Index.[2][3][4]
Part 3: Data Interpretation & Strategic Recommendations
The Selectivity Index (SI)
The raw EC50 value is meaningless without the toxicity context. You must calculate the Selectivity Index:
-
SI < 10: The drug is likely too toxic for therapeutic use; antiviral effect may be due to host cell metabolic shutdown.
-
SI > 10: Potential candidate.
-
SI > 50: Strong candidate for in vivo studies.
Interpreting Resistance
If testing against Influenza A, you will likely see an EC50 > 50 µM (Resistant).
-
Wild Type (Sensitive): EC50 ≈ 0.1 – 1.0 µM.
-
S31N Mutant (Resistant): EC50 > 100 µM.
-
New Viruses (e.g., SARS-CoV-2): If EC50 is in the high micromolar range (e.g., 50–100 µM) but SI remains >10, it suggests a weak viroporin blockade or lysosomotropic effect (pH buffering) rather than specific high-affinity binding.
Recommendations for Researchers
-
Use Sulfate for High Concentrations: If your screening requires concentrations >100 µM, Amantadine Sulfate is superior to the HCl salt due to better solubility and lack of chloride ion interference in certain buffer systems.
-
Time-of-Addition Studies: To confirm the mechanism, add the drug at different time points (-2h, 0h, +2h, +6h). Amantadine should only be effective if added at -2h or 0h (entry stage). If it works at +6h, the mechanism is likely not uncoating.
-
Combination Therapy: Given high resistance rates, screen Amantadine Sulfate in combination with Oseltamivir. Synergy is often observed because they target opposite ends of the viral lifecycle (Entry vs. Exit).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 124108, Amantadine Sulfate. Source:[Link]
-
Hayden, F. G., et al. (1980).[5] Plaque inhibition assay for drug susceptibility testing of influenza viruses.[5] Antimicrobial Agents and Chemotherapy.[6] Source:[Link]
-
Dojindo Molecular Technologies. Cell Counting Kit-8 (CCK-8) Technical Manual. Source:[Link]
-
Centers for Disease Control and Prevention (CDC). Influenza Antiviral Drug Resistance. Source:[Link]
-
Smieszek, S. P., et al. (2020). Amantadine disrupts lysosomal gene expression: A hypothesis for COVID-19 treatment. International Journal of Antimicrobial Agents. Source:[Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Analysis: Adamantan-1-amine Sulfate and M2 Ion Channel Inhibitors
Executive Summary
Adamantan-1-amine sulfate (Amantadine Sulfate) represents a foundational class of antiviral agents targeting the Influenza A M2 proton channel.[1] While its clinical utility has been compromised by widespread resistance (specifically the S31N mutation), it remains a critical reference standard in virology research and a scaffold for next-generation inhibitor design.
This guide provides a rigorous technical comparison between Adamantan-1-amine sulfate , its lipophilic analog Rimantadine , and emerging S31N-targeting inhibitors . We analyze the physicochemical advantages of the sulfate salt form, the molecular mechanics of channel blockade, and provide validated protocols for assessing channel inhibition.
Molecular Mechanics & Pharmacology[2]
The Target: M2 Proton Channel
The M2 protein is a pH-gated proton channel essential for viral replication.[2] Following endocytosis, the acidic environment of the endosome triggers M2 to open, allowing protons (
Mechanism of Action (MOA)
Adamantan-1-amine sulfate functions as a pore blocker . It enters the M2 tetramer and binds to a high-affinity site formed by residues Val27, Ala30, and Ser31. The bulky adamantane cage sterically occludes the channel, preventing proton conductance.
Why the Sulfate Salt? While Amantadine Hydrochloride is common, Amantadine Sulfate is frequently selected in drug development and formulation for its superior physicochemical stability:
-
Non-hygroscopic nature: Unlike the HCl salt, the sulfate form resists moisture absorption, ensuring long-term stability in solid-state storage.
-
Solubility Profile: It offers a distinct solubility curve useful for controlled-release formulations.
Pathway Visualization
The following diagram illustrates the critical "Uncoating" phase blocked by Adamantan-1-amine.
Figure 1: Mechanism of M2 channel inhibition. Adamantan-1-amine sulfate prevents the H+ influx required for viral uncoating.
Comparative Analysis: Amantadine vs. Alternatives
The following data synthesizes pharmacokinetic (PK) and pharmacodynamic (PD) profiles. While Rimantadine is the primary historical comparator, newer experimental compounds (e.g., Spiro-piperidines) are included for research context.
Table 1: Physicochemical and Pharmacological Comparison
| Feature | Adamantan-1-amine Sulfate | Rimantadine HCl | Next-Gen (e.g., M2WJ332) |
| Chemical Structure | 1-aminoadamantane (Sulfate salt) | Adamantane-aryl conjugates | |
| Primary Target | M2 Channel (WT) | M2 Channel (WT) | M2 Channel (S31N Mutant) |
| Binding Site | Pore Lumen (Val27-Ser31) | Pore Lumen (Similar to Amantadine) | Pore Lumen + Surface Allosteric |
| Half-Life ( | ~12–17 hours | ~24–36 hours | Variable (Experimental) |
| Metabolism | Excreted largely unchanged (Renal) | Extensive hepatic metabolism | N/A |
| CNS Side Effects | High (Crosses BBB easily; insomnia, dizziness) | Low (Lower CNS penetration) | Unknown/Variable |
| S31N Activity | Inactive (Resistant) | Inactive (Resistant) | Active (Designed for resistance) |
| Formulation Stability | High (Non-hygroscopic) | Moderate | Variable |
Key Technical Insight: Rimantadine is generally superior in clinical safety due to reduced CNS toxicity. However, Adamantan-1-amine Sulfate remains the preferred in vitro control because its water solubility and simple structure provide a "cleaner" baseline for biophysical studies (e.g., NMR, crystallography) compared to the racemic mixture often found in Rimantadine preparations.
The Resistance Challenge (S31N)
The utility of adamantanes is currently limited by the S31N mutation (Serine to Asparagine at position 31), found in >95% of circulating Influenza A strains.
-
Mechanism of Resistance: The S31N mutation places a bulkier, hydrophilic asparagine residue into the pore. This narrows the channel and disrupts the hydrophobic pocket required for the adamantane cage to bind.
-
Research Implication: When testing new M2 inhibitors, Adamantan-1-amine Sulfate should be used as a negative control against S31N strains and a positive control against laboratory WT strains (e.g., A/Udorn/72).
Experimental Validation Protocols
To validate the efficacy of Adamantan-1-amine sulfate or compare it against novel candidates, the following protocols are the industry standard.
Protocol A: Two-Electrode Voltage Clamp (TEVC)
Gold standard for direct measurement of ion channel activity.
Objective: Measure proton current (
-
Preparation: Linearize plasmid containing Influenza A M2 (WT or S31N) cDNA. Transcribe to cRNA using T7 polymerase.
-
Injection: Microinject 5–10 ng of cRNA into Stage V-VI Xenopus oocytes. Incubate at 18°C for 48–72 hours to allow protein expression.
-
Setup: Place oocyte in a recording chamber perfused with Barth’s solution (pH 7.4). Impale with two agarose-cushioned glass microelectrodes (
resistance). -
Activation: Switch perfusion to Low pH Buffer (pH 5.5) to activate the M2 channel. Observe the inward current (
).[3] -
Inhibition: Perfuse Adamantan-1-amine Sulfate (100
M) in pH 5.5 buffer. -
Data Capture: Record current attenuation. Calculate % inhibition:
Protocol B: Plaque Reduction Assay (CPE)
Standard for viral replication inhibition.
Objective: Determine EC50 values in MDCK cells.
-
Seeding: Seed MDCK cells in 6-well plates (
cells/well). Incubate overnight to form a monolayer. -
Infection: Wash cells with PBS. Infect with Influenza A (MOI = 0.001) for 1 hour at 37°C.
-
Treatment: Remove inoculum. Overlay with agarose medium containing serial dilutions of Adamantan-1-amine Sulfate (0.1
M – 100 M) and TPCK-trypsin. -
Incubation: Incubate for 48–72 hours until plaques are visible.
-
Staining: Fix with 4% formaldehyde and stain with 0.1% crystal violet.
-
Analysis: Count plaques. Plot % Plaque Reduction vs. Log[Concentration] to derive EC50.
Experimental Workflow Diagram
Figure 2: Workflow for Two-Electrode Voltage Clamp (TEVC) validation of M2 inhibitors.
References
-
Jing, X., et al. (2008). "Functional studies indicate that the M2 proton channel of influenza A virus is a tetramer." Proceedings of the National Academy of Sciences.
-
Hayden, F. G., et al. (1985). "Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults."[4][5][6] Antimicrobial Agents and Chemotherapy.[4][5][6]
-
Wang, J., et al. (2013). "Structure and inhibition of the drug-resistant S31N mutant of the M2 ion channel of influenza A virus." Proceedings of the National Academy of Sciences.
-
CDC (Centers for Disease Control and Prevention). "Influenza Antiviral Drug Resistance." CDC.gov.
-
Pielak, R. M., & Chou, J. J. (2011). "Influenza M2 proton channels." Biochimica et Biophysica Acta (BBA) - Biomembranes.
Sources
- 1. medicapharma.com [medicapharma.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Influenza D virus M2 protein exhibits ion channel activity in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Amantadine and rimantadine for influenza A in adults - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: Adamantan-1-amine Sulfate vs. High-Affinity NMDA Antagonists
Content Type: Technical Comparison Guide Audience: Senior Researchers, Electrophysiologists, and Drug Discovery Scientists Focus: Pharmacodynamics, Kinetic Selectivity, and Experimental Validation
Executive Summary: The Kinetic Selectivity Hypothesis
Adamantan-1-amine sulfate (Amantadine sulfate) represents a distinct class of uncompetitive NMDA receptor (NMDAR) antagonists defined by low affinity and rapid trapping kinetics . Unlike high-affinity blockers such as MK-801 (Dizocilpine), which permanently "trap" within the channel pore causing severe psychotomimetic side effects, Amantadine exhibits a "fast-on, fast-off" profile.
This guide objectively compares Amantadine sulfate against Memantine, Ketamine, and MK-801. The core thesis supported by experimental data is that Amantadine's therapeutic index in neurodegenerative applications (e.g., Parkinsonian dyskinesia) is derived specifically from its inability to block physiological synaptic transmission while effectively truncating pathological tonic extrasynaptic current—a phenomenon governed strictly by channel off-rate kinetics (
Comparative Pharmacodynamics[1]
The following data aggregates binding parameters from whole-cell patch-clamp recordings in rat hippocampal neurons. Note the inverse correlation between affinity (
Table 1: Biophysical Parameters of NMDAR Antagonists
| Compound | Molecular Target | Mechanism | Affinity ( | Kinetic Profile ( | Clinical/Research Status |
| Amantadine Sulfate | NMDAR Pore (PCP Site) | Open Channel Blocker | Low (~18.6 | Ultra-Fast (~200 ms) | Parkinson's, Antiviral |
| Memantine | NMDAR Pore (PCP Site) | Open Channel Blocker | Moderate (~1.0 | Fast (~3-6 s) | Alzheimer's Disease |
| Ketamine | NMDAR Pore (PCP Site) | Open Channel Blocker | Moderate (~0.43 | Intermediate | Anesthetic, Depression |
| MK-801 (Dizocilpine) | NMDAR Pore (PCP Site) | Open Channel Blocker | High (~0.003 | Slow/Irreversible (>90 min) | Research Tool (Toxic) |
Critical Insight: Amantadine lacks the two methyl groups present on the Memantine adamantane cage.[2] This structural difference results in a ~20-fold reduction in affinity, which paradoxically enhances safety by preventing the blockade of critical physiological signals (Long-Term Potentiation).
Mechanistic Profiling: The "Partial Trapping" Model
To understand the performance difference, one must analyze the "Trapping" mechanism. High-affinity blockers like MK-801 are "trapped" inside the channel when the agonist dissociates and the pore closes. They cannot escape until the channel re-opens (use-dependence).
Amantadine, due to low affinity and voltage dependence, can escape the channel even during transient closures or repolarization events.
Figure 1: Kinetic segregation of physiological vs. pathological blockade. Amantadine's fast off-rate allows it to vacate the channel during transient synaptic events, whereas MK-801 permanently occludes the pore.
Experimental Validation: Protocol for & Kinetics
To validate the performance of Amantadine sulfate in your lab, use the following Voltage-Clamp Whole-Cell Recording protocol. This system is self-validating by using MK-801 as a positive control for "complete block."
Reagents & Setup
-
Stock Solution: Dissolve Amantadine Sulfate in sterile water to 100 mM. Store at -20°C.
-
Internal Solution (Pipette): 130 mM CsCl (blocks K+ channels), 10 mM HEPES, 10 mM EGTA.
-
External Solution (Bath): Mg2+-free ACSF containing 1
M Glycine (co-agonist). -
Agonist Application: Fast-step perfusion system (e.g., Theta glass or Piezo-stepper) is mandatory to resolve rapid kinetics.
Step-by-Step Workflow
-
Preparation: Prepare acute hippocampal slices (rat/mouse) or culture HEK293 cells expressing GluN1/GluN2B subunits.
-
Giga-Seal Formation: Approach neuron, apply negative pressure to form >1 G
seal. Rupture membrane to enter whole-cell mode. -
Baseline Stabilization: Clamp voltage at -70 mV . Perfuse Mg2+-free solution.
-
Control Response: Apply 100
M NMDA (2 seconds). Record peak current ( ). -
Antagonist Application (Co-application):
-
Pre-incubate with Amantadine Sulfate (varying concentrations: 1, 10, 30, 100, 300
M) for 10 seconds. -
Apply NMDA + Amantadine simultaneously.
-
-
Washout: Switch back to control buffer. Measure time to recovery (
).
Data Calculation:
Calculate the Percent Inhibition using the formula:
Figure 2: Standardized Whole-Cell Patch Clamp workflow for determining NMDA antagonist potency and kinetics.
Clinical & Translational Implications[3][4]
The experimental data directly informs the clinical utility of Amantadine Sulfate.
-
Safety Profile: Because Amantadine has a high
(~18 M) and fast off-rate, it does not accumulate in the channel during low-frequency physiological firing (5-10 Hz). This avoids the "zombie-like" catatonia associated with MK-801. -
Therapeutic Window: Amantadine is uniquely effective in Levodopa-induced dyskinesia (LID) . In LID, glutamate levels are chronically elevated (tonic activation). Amantadine blocks this background noise while sparing the sharp, phasic glutamate signals required for motor planning.
-
Renal Clearance: Unlike hepatic-metabolized antagonists, Amantadine is excreted largely unchanged by the kidneys. In experimental models, this requires careful adjustment of dosage based on the animal's hydration status to maintain stable plasma levels.
References
-
Parsons, C. G., et al. (1996). "Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine." European Journal of Neuroscience.
-
Blanpied, T. A., et al. (1997). "Trapping channel block of NMDA-activated responses by amantadine and memantine." Journal of Neurophysiology.
-
Johnson, J. W., & Kotermanski, S. E. (2006). "Mechanism of action of memantine."[3][4][5][6] Current Opinion in Pharmacology.
-
Kornhuber, J., et al. (1991). "Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties."[3] Journal of Neural Transmission.
-
Lipton, S. A. (2006). "Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond."[3][5] Nature Reviews Drug Discovery.
Sources
- 1. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Memantine and Ketamine Differentially Alter NMDA Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Cross-resistance studies of Adamantan-1-amine sulfate with other antivirals
Technical Comparative Guide: Cross-Resistance Profiling of Adamantan-1-amine Sulfate (Amantadine)
Executive Summary: The Resistance Landscape
Adamantan-1-amine sulfate (commonly known as Amantadine Sulfate ) represents the first generation of M2 ion channel blockers. While its clinical utility as a monotherapy has been compromised by widespread resistance in circulating Influenza A strains (H1N1, H3N2), it remains a critical reference compound in virology for studying resistance mechanisms, ion channel pharmacology, and synergistic combination therapies.
This guide provides a rigorous technical comparison of Adamantan-1-amine sulfate against other antiviral classes, focusing on cross-resistance patterns . It establishes that while complete cross-resistance exists within the adamantane class (e.g., Rimantadine), no cross-resistance exists with Neuraminidase Inhibitors (NAIs) or Polymerase Acidic (PA) Endonuclease Inhibitors, making it a viable candidate for multi-drug resistance (MDR) research.
Mechanism of Action & Resistance Logic
To understand cross-resistance, one must first isolate the molecular target. Adamantan-1-amine sulfate targets the M2 proton channel of the Influenza A virus.[1]
-
Mechanism: The drug binds to the transmembrane pore of the M2 tetramer, physically occluding the channel. This prevents the influx of H+ ions into the virion during endocytosis, thereby blocking the pH-dependent dissociation of the matrix protein (M1) from the ribonucleoprotein (RNP) complex. Without this "uncoating" step, viral replication is halted.
-
Resistance Causality: Resistance is primarily driven by single amino acid substitutions in the transmembrane domain of the M2 protein.[2]
-
S31N (Serine to Asparagine at position 31): Accounts for >95% of resistant strains.[1] The larger side chain of Asparagine sterically hinders drug binding while preserving proton transport.
-
V27A & L26F: Less common mutations that also alter the pore geometry.
-
Diagram 1: M2 Inhibition & Resistance Pathway[1][3]
Figure 1: Mechanistic pathway showing how Adamantan-1-amine sulfate blocks the M2 channel and how the S31N mutation confers class-wide resistance.[1][2][3]
Cross-Resistance Matrix: Comparative Analysis
The following table synthesizes experimental data comparing Adamantan-1-amine sulfate with other key antivirals.
| Comparator Drug | Drug Class | Target Protein | Cross-Resistance with Amantadine? | Mechanistic Rationale |
| Rimantadine | Adamantane | M2 Ion Channel | YES (Complete) | Structural analog. Both target the same hydrophobic pocket in the M2 pore. S31N confers resistance to both.[1] |
| Oseltamivir (Tamiflu) | NAI | Neuraminidase | NO | Targets the viral surface enzyme (NA), not the ion channel. Mechanisms are independent. |
| Zanamivir (Relenza) | NAI | Neuraminidase | NO | Distinct binding site on NA. Effective against M2-resistant strains.[1] |
| Baloxavir marboxil | PA Inhibitor | PA Endonuclease | NO | Targets the "cap-snatching" mechanism of viral polymerase. No structural overlap with M2. |
| Favipiravir | RdRp Inhibitor | RNA Polymerase | NO | Nucleoside analog targeting RNA replication. |
Key Insight: The lack of cross-resistance with NAIs and PA inhibitors validates the use of Adamantan-1-amine sulfate in combination therapy studies . For example, Triple Combination Antiviral Drug (TCAD) regimens (Amantadine + Oseltamivir + Ribavirin) have demonstrated synergistic efficacy against susceptible strains, preventing the emergence of resistance.[4]
Experimental Protocols for Resistance Profiling
To objectively determine cross-resistance, researchers must employ both phenotypic and genotypic assays.
Protocol A: Phenotypic Characterization (Plaque Reduction Assay)
Objective: Quantify the shift in EC50 (Effective Concentration) of the virus in the presence of the drug.
Reagents:
-
Cell Line: MDCK (Madin-Darby Canine Kidney) cells.
-
Virus Stocks: Wild-type Influenza A (e.g., A/WSN/33) and Resistant Control (e.g., A/PR/8/34 with S31N).[1]
-
Compound: Adamantan-1-amine sulfate (dissolved in sterile dH2O or PBS).
Workflow:
-
Seeding: Seed MDCK cells in 6-well plates (approx.
cells/well) and incubate at 37°C/5% CO2 until 90% confluent. -
Infection: Wash cells with PBS. Infect with influenza virus at a Multiplicity of Infection (MOI) of 0.001 to ensure discrete plaques. Adsorb for 1 hour at 37°C.
-
Treatment: Remove inoculum. Overlay cells with Avicel or Agarose medium containing serial dilutions of Adamantan-1-amine sulfate (Range: 0.1 µM to 100 µM).
-
Control: Include untreated wells (Virus Control) and Cell Control (No Virus).
-
-
Incubation: Incubate for 48–72 hours until plaques are visible.
-
Fixation & Staining: Fix with 4% Formaldehyde. Stain with 0.1% Crystal Violet.
-
Analysis: Count plaques. Plot % inhibition vs. Log[Concentration]. Calculate EC50 using non-linear regression (GraphPad Prism or similar).
Data Interpretation:
-
Susceptible: EC50 < 1.0 µM.
-
Resistant: EC50 > 100 µM (Often >100-fold shift).
Protocol B: Genotypic Validation (M2 Sequencing)
Objective: Confirm the molecular basis of resistance (e.g., S31N).
-
Extraction: Extract Viral RNA from culture supernatant using a standard viral RNA kit.
-
RT-PCR: Amplify the M gene segment (Segment 7).
-
Primers: Specific to the M2 transmembrane domain (nucleotides ~700–1000).
-
-
Sequencing: Sanger sequencing of the PCR product.
-
Alignment: Align with a reference Wild-Type sequence (e.g., A/California/07/2009). Look specifically for mutations at codons 26, 27, 30, and 31.[2]
Diagram 2: Cross-Resistance Testing Workflow
Figure 2: Integrated workflow for confirming antiviral resistance phenotype and genotype.
References
-
Centers for Disease Control and Prevention (CDC). (2023). Influenza Antiviral Drug Resistance. Retrieved from [Link]
-
PubChem. (2024). Amantadine Sulfate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Hussain, M., Galvin, H. D., Haw, T. Y., et al. (2017). Drug resistance in influenza A virus: the epidemiology and management. Infection and Drug Resistance.[1][3][4][5][6][7][8][9] Retrieved from [Link]
-
World Health Organization (WHO). (2023). Global Influenza Surveillance and Response System (GISRS). Retrieved from [Link]
-
Hayden, F. G., & de Jong, M. D. (2011). Emerging influenza antiviral resistance threats. The Journal of Infectious Diseases. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Emergence of Amantadine-Resistant H3N2 Avian Influenza A Virus in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amantadine and Rimantadine Inhibit Hepatitis A Virus Replication through the Induction of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza and antiviral resistance: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of Influenza Viruses—Drug Resistance, Treatment Options, and Prospects [mdpi.com]
- 6. Antiviral Drug Resistance among Influenza Viruses | Influenza (Flu) | CDC [cdc.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Resistance of influenza A virus to amantadine and rimantadine: results of one decade of surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Reproducibility in Adamantane Therapeutics: The Sulfate Salt Protocol
Executive Summary: The "Salt Switch" Hazard
In the development of NMDA receptor antagonists and antiviral M2 ion channel blockers, Adamantan-1-amine sulfate (Amantadine Sulfate) presents a unique set of reproducibility challenges compared to its more common counterpart, Amantadine Hydrochloride.
While the pharmacological active moiety (the adamantane cage) remains identical, the sulfate counter-ion fundamentally alters the physicochemical landscape. The most frequent cause of experimental failure is not biological variability, but stoichiometric misalignment . Unlike the 1:1 molar ratio of the HCl salt, Amantadine Sulfate exists as a 2:1 complex (two adamantane cations per sulfate anion). Researchers failing to account for this "Factor of 2" in molarity calculations introduce a 50% systematic error in dosing and binding affinity (
This guide standardizes the handling, solubilization, and quantification of Amantadine Sulfate to ensure data integrity across drug development workflows.
Comparative Analysis: Sulfate vs. Alternatives
The choice of salt form dictates solubility limits and matrix stability. The following table contrasts Amantadine Sulfate with its primary alternatives.
Table 1: Physicochemical & Functional Comparison
| Feature | Amantadine Sulfate | Amantadine HCl | Memantine HCl |
| Stoichiometry | 2:1 (Amine:Acid) | 1:1 | 1:1 |
| Molecular Weight | ~400.6 g/mol | 187.7 g/mol | 215.7 g/mol |
| Aqueous Solubility | Moderate (< 100 mg/mL) | High (> 250 mg/mL) | Moderate |
| Hygroscopicity | Low (Stable in open air) | High (Requires desiccation) | Low |
| NMDA Affinity ( | ~10–20 | ~10–20 | ~0.5–1.0 |
| Primary Utility | Sustained release formulations; Veterinary applications | Rapid release; Standard oral formulations | Alzheimer’s Disease (Standard of Care) |
| Reproducibility Risk | Precipitation in cold buffers ; Stoichiometric calculation errors | Moisture absorption altering weight | Low |
Critical Insight: Do not interchange Sulfate and HCl protocols without recalculating the molar mass and verifying solubility in your specific assay buffer (e.g., HBSS or PBS). The Sulfate salt is prone to "crashing out" in high-phosphate buffers at low temperatures (
).
Mechanism of Action: NMDA Receptor Blockade[1][2][3]
To interpret reproducibility data, one must understand the binding site. Amantadine acts as an uncompetitive, open-channel blocker. It requires the channel to be open (activated by Glutamate/Glycine) to bind.
Diagram 1: NMDA Receptor Blocking Mechanism
This diagram illustrates the dependency of Amantadine binding on channel activation, a critical variable in functional assays.
Caption: Amantadine requires agonist activation to access the PCP binding site deep within the pore.
Validated Experimental Protocol: LC-MS/MS Quantification
Due to the lack of a UV chromophore in the adamantane cage, HPLC-UV methods require unstable derivatization. LC-MS/MS is the only self-validating method for reproducibility.
Reagents & Preparation[3][4][5]
-
Analyte: Adamantan-1-amine Sulfate (Purity >98%).
-
Internal Standard (IS): Amantadine-d15 (Deuterated). Crucial for correcting matrix effects.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Sample Preparation Workflow (Protein Precipitation)
-
Aliquot: Transfer
of plasma/media to a centrifuge tube. -
Spike IS: Add
of Amantadine-d15 ( ). -
Precipitate: Add
cold Acetonitrile. Vortex vigorously for 60s. -
Centrifuge:
for 10 min at . -
Supernatant: Transfer clear supernatant to LC vial.
Diagram 2: Analytical Workflow & Decision Tree
Use this logic flow to troubleshoot recovery issues.
Caption: Standardized extraction workflow. Low recovery often indicates pH-dependent solubility issues.
Mass Spectrometry Parameters[5][6][7][8][9]
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
-
Amantadine:
(Quantifier). -
IS (d15):
.
-
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell or Phenomenex Kinetex),
.
Reproducibility Data & Benchmarks
The following data summarizes expected performance metrics when the protocol is followed correctly. Deviations >15% suggest procedural error.
Table 2: Validation Metrics (Human Plasma Matrix)
| Parameter | Acceptance Criteria | Typical Result (Sulfate Salt) |
| Linearity ( | ||
| Recovery (Extraction) | ||
| Precision (Intra-day) | ||
| Matrix Effect | ||
| Stock Stability | Stable for 30 days at |
Troubleshooting "Ghost" Peaks
If you observe carryover or ghost peaks:
-
Cause: Amantadine is "sticky" on glass surfaces due to the hydrophobic adamantane cage.
-
Solution: Use polypropylene vials and inserts. Add 0.1% Formic Acid to the needle wash solvent.
References
-
PubChem. (2025).[1] Amantadine Sulfate Compound Summary. National Library of Medicine. [Link]
-
Wang, K., et al. (2018).[2][3] Validation of a Robust and High-Throughput HPLC-MS/MS Method to Determine Amantadine Levels in Human Plasma. Journal of Applied Bioanalysis. [Link]
-
Kornhuber, J., et al. (1993). Affinity of 1-aminoadamantanes for the sigma binding site in post-mortem human frontal cortex. Neuroscience Letters. [Link]
-
University of Hertfordshire. (2025). Amantadine Sulphate: Environmental Fate and Properties. AERU. [Link]
-
Moehs Ibérica. (2023). Safety Data Sheet: Amantadine Sulphate. [Link]
Sources
- 1. Adamantan-1-amine;hydron;chloride | C10H18ClN | CID 19031614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Statistical & Experimental Analysis of Adamantan-1-amine Sulfate Efficacy
Executive Summary & Mechanistic Grounding
Adamantan-1-amine sulfate (commonly known as Amantadine Sulfate ) is a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. While historically utilized as an antiviral, its primary modern clinical utility lies in the management of Levodopa-Induced Dyskinesia (LID) in Parkinson’s Disease (PD).
This guide provides a rigorous statistical and experimental comparison of Adamantan-1-amine sulfate against its structural analog Memantine and Placebo (Standard of Care). The efficacy analysis focuses on the compound's ability to modulate glutamatergic excitotoxicity without abolishing physiological synaptic transmission—a balance dictated by its rapid "off-rate" kinetics.
Mechanism of Action Visualization
The following diagram illustrates the competitive blockade at the PCP binding site within the NMDA receptor ion channel.
Figure 1: Kinetic differentiation of NMDA antagonists. Adamantan-1-amine exhibits rapid channel unblocking, preserving normal synaptic plasticity while inhibiting pathological overactivation.
Comparative Pharmacological Profile
To understand the statistical efficacy data, one must first quantify the potency difference. The "efficacy" of Adamantan-1-amine is not defined by maximal potency, but by its therapeutic window derived from low affinity.
Table 1: In Vitro Binding Affinity Comparison ( )
Data synthesized from competitive radioligand binding assays ([3H]MK-801 displacement).
| Compound | Target Receptor | Binding Site | Off-Rate Kinetics | Clinical Implication | |
| Adamantan-1-amine | NMDA (GluN2B) | PCP (Pore) | 10.5 - 20.3 | Fast | Anti-dyskinetic with minimal cognitive side effects. |
| Memantine | NMDA (GluN2B) | PCP (Pore) | ~1.0 - 2.5 | Moderate | Neuroprotective in Alzheimer's; less effective for acute LID. |
| MK-801 | NMDA | PCP (Pore) | 0.003 | Very Slow | High toxicity; experimental tool only. |
Analytic Insight: The statistical significance of Adamantan-1-amine's clinical effect is driven by this specific
range. A higher affinity (lower) would likely result in psychotomimetic side effects (hallucinations) before anti-dyskinetic efficacy is reached.
Experimental Protocol: [3H]MK-801 Displacement Assay
As an Application Scientist, relying solely on literature values is insufficient. You must validate the potency of specific sulfate batches. This protocol is the industry standard for generating the
Materials
-
Ligand: [3H]MK-801 (Specific Activity: 15-30 Ci/mmol).
-
Tissue: Rat cerebral cortex membranes (rich in NMDA receptors).
-
Non-Specific Control: 10
(+)MK-801 (unlabeled). -
Test Compound: Adamantan-1-amine sulfate (dissolved in DMSO/Buffer).
Workflow
-
Membrane Prep: Homogenize cortex in 50 mM Tris-Acetate (pH 7.4). Centrifuge at 48,000 x g for 20 min. Resuspend pellet.
-
Incubation:
-
Mix 200
membrane suspension + 25 [3H]MK-801 (final conc 5 nM). -
Add 25
of Adamantan-1-amine sulfate (concentration range: to M). -
Crucial Step: Include 100
Glutamate and 10 Glycine to open the channels (blockers only bind to open channels). -
Incubate for 2 hours at 25°C (Equilibrium).
-
-
Filtration: Rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce binding to the filter).
-
Quantification: Liquid scintillation counting.
Data Calculation (Self-Validation)
Calculate
Statistical Analysis of Clinical Efficacy
When analyzing clinical trial data for Adamantan-1-amine sulfate (e.g., in LID), the statistical architecture must account for the progressive nature of Parkinson's.
Primary Efficacy Endpoints
The FDA and EMA accept the following endpoints for this compound:
-
Change in ON time without troublesome dyskinesia: (Time spent with good motor function).
-
UDysRS (Unified Dyskinesia Rating Scale): Objective score.
-
UPDRS Part IV: Complications of therapy.
Statistical Methodology: ANCOVA
Direct t-tests are inappropriate due to baseline variability in PD patients. The gold standard is Analysis of Covariance (ANCOVA) .
-
Dependent Variable: Change from baseline to Week 12/24.
-
Factor: Treatment Group (Adamantan-1-amine vs. Placebo).
-
Covariate: Baseline Dyskinesia Score.
Statistical Decision Tree
The following logic flow ensures data integrity before claiming efficacy.
Figure 2: Statistical pipeline for validating Adamantan-1-amine efficacy. ANCOVA is preferred to isolate drug effect from disease progression.
Meta-Analysis Data Summary
The following table aggregates efficacy data from key randomized controlled trials (RCTs) comparing Amantadine formulations against Placebo.
| Metric | Statistical Result (Pooled) | Interpretation |
| UPDRS IV Score (SMD) | -0.73 to -0.98 (p < 0.001) | Large effect size.[1][2][3][4] Significant reduction in motor complications compared to placebo. |
| ON Time (Good) | +0.6 to +1.0 hours/day | Clinically meaningful increase in functional waking hours. |
| Heterogeneity ( | ~55% | Moderate heterogeneity, suggesting variability in patient baseline severity or dosing protocols. |
| Odds Ratio (Response) | 6.7 (95% CI: 1.4 - 31.[5]5) | Patients are ~6x more likely to respond to Amantadine than Placebo.[5] |
Conclusion
Adamantan-1-amine sulfate demonstrates a robust statistical advantage over placebo in the treatment of Levodopa-Induced Dyskinesia. Its efficacy is mechanistically grounded in its low-affinity (
Key Takeaways for Development Professionals:
-
Assay Validation: Ensure
values fall within the micromolar range; nanomolar affinity (like MK-801) predicts toxicity, not efficacy. -
Statistical Rigor: Use ANCOVA with baseline adjustment. Simple mean comparisons will fail to capture the drug's true effect size due to high placebo response rates in PD trials.
-
Differentiation: While Memantine shares the adamantane core, its higher affinity shifts its profile toward cognitive protection (Alzheimer's) rather than the rapid motor modulation required for Dyskinesia.
References
-
Crosby, N., et al. (2003). Amantadine for dyskinesia in Parkinson's disease.[4][5][6][7][8] Cochrane Database of Systematic Reviews.
-
Kornhuber, J., et al. (1991). Effects of the 1-amino-adamantanes at the MK-801 binding site of the NMDA-receptor-gated ion channel: a human postmortem study. European Journal of Pharmacology.
-
Pahwa, R., et al. (2017). Amantadine extended release for levodopa-induced dyskinesia in Parkinson's disease (EASE LID): a randomized clinical trial. JAMA Neurology.[8]
-
Sawada, H., et al. (2010).[5] Amantadine for Dyskinesias in Parkinson's Disease: A Randomized Controlled Trial.[4][5][8] PLOS ONE.[5]
-
Kong, M., et al. (2017).[4] An updated meta-analysis of amantadine for treating dyskinesia in Parkinson's disease.[4][7] Oncotarget.
Sources
- 1. Efficacy and safety of oral amantadine in Parkinson's disease with dyskinesia and motor fluctuations: a systematic review and meta-analysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. neurologyopen.bmj.com [neurologyopen.bmj.com]
- 4. An updated meta-analysis of amantadine for treating dyskinesia in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amantadine for Dyskinesias in Parkinson's Disease: A Randomized Controlled Trial | PLOS One [journals.plos.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A meta-analysis of the long-term efficacy of Amantadine for Levodopa-induced dyskinesia in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A meta-analysis of the long-term efficacy of Amantadine for Levodopa-induced dyskinesia in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the pharmacokinetic profiles of Adamantan-1-amine sulfate and its analogs
Executive Summary
This technical guide provides a comparative pharmacokinetic (PK) analysis of Adamantan-1-amine sulfate (Amantadine Sulfate) against its structural analogs, Rimantadine and Memantine . While Adamantan-1-amine is historically significant as an antiviral and anti-Parkinsonian agent, its clinical utility is often limited by its renal-dependent elimination and CNS side effects.
The critical differentiator in this chemical class is the modification of the adamantane cage. The addition of methyl groups (as seen in Rimantadine and Memantine) dramatically alters lipophilicity, metabolic susceptibility, and half-life. This guide synthesizes experimental data to demonstrate how these structural changes dictate the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.
Structural Basis of Pharmacokinetics
The adamantane class shares a tricyclic, cage-like amine structure.[1][2] The pharmacokinetic divergence arises from substitution at the bridgehead carbons.
-
Adamantan-1-amine (Amantadine): The base structure.[3][4] Highly stable, resists metabolic oxidation.
-
Rimantadine (alpha-methyl derivative): The addition of an ethylamine group increases lipophilicity and introduces a site for hepatic hydroxylation.
-
Memantine (3,5-dimethyl derivative): Methylation at the bridgehead carbons alters the steric environment, extending half-life and modifying receptor affinity (NMDA preference).
Mechanism of Action & Pathway Interaction
The following diagram illustrates the dual mechanism (M2 Ion Channel vs. NMDA Receptor) and how these drugs traverse the Blood-Brain Barrier (BBB).
Caption: Comparative mechanistic pathways. Amantadine exhibits dual activity (Antiviral/CNS), while Memantine is optimized for NMDA antagonism.
Comparative PK Parameters
The table below aggregates data for the active moieties. Note that Adamantan-1-amine Sulfate dissociates into the amantadine cation; its systemic PK is bioequivalent to the hydrochloride salt, though dissolution rates may vary in formulation.
| Parameter | Adamantan-1-amine (Amantadine) | Rimantadine | Memantine |
| Tmax (h) | 2 – 4 | 6 | 3 – 7 |
| Bioavailability | > 85% (Good oral absorption) | > 90% | ~ 100% |
| Protein Binding | ~ 67% | ~ 40% | ~ 45% |
| Vd (L/kg) | 3 – 8 (High tissue binding) | 17 – 20 | 9 – 11 |
| Half-life (t½) | 12 – 18 h (Young)28+ h (Elderly/Renal) | 24 – 36 h | 60 – 100 h |
| Metabolism | Negligible (<10% metabolized) | Extensive (Hepatic Hydroxylation) | Partial (Mix of renal/hepatic) |
| Excretion | > 90% Unchanged in Urine | < 25% Unchanged in Urine | ~ 48% Unchanged in Urine |
Key Insight: The Metabolic Switch
The most critical distinction is metabolic stability.
-
Amantadine is excreted largely unchanged. This makes it toxic in patients with renal failure, as the body cannot clear the drug via the liver.
-
Rimantadine undergoes extensive hepatic metabolism (hydroxylation/glucuronidation) before excretion. This makes it safer for patients with renal compromise but requires caution in hepatic failure.
Experimental Protocol: Plasma Stability & Quantification
To validate these PK profiles in a research setting, a robust LC-MS/MS workflow is required. The following protocol is designed for the quantification of Adamantan-1-amine sulfate in plasma, utilizing an internal standard (Amantadine-d15 or Rimantadine).
Method: LC-MS/MS Quantification
Objective: Determine plasma concentration and metabolic stability.
1. Sample Preparation (Protein Precipitation)
-
Reagents: Acetonitrile (ACN), Formic Acid (FA), Internal Standard (IS).
-
Step 1: Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Step 2: Add 200 µL of ACN containing IS (e.g., 50 ng/mL Rimantadine).
-
Step 3: Vortex for 60 seconds to ensure complete protein precipitation.
-
Step 4: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Step 5: Transfer supernatant to an autosampler vial.
2. Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120, 2.7 µm, 4.6 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: Isocratic elution (70% A / 30% B) or fast gradient to retain polar amine.
-
Flow Rate: 0.4 - 0.8 mL/min.
3. Mass Spectrometry (MRM Mode)
-
Ionization: ESI Positive Mode (Amine protonation is highly efficient).
-
Transitions:
-
Amantadine: m/z 152.2 → 135.3 (Loss of NH3)
-
Memantine: m/z 180.2 → 163.2
-
Rimantadine: m/z 180.2 → 163.2 (Distinguish via Retention Time)
-
Analytical Workflow Diagram
Caption: Standardized bioanalytical workflow for adamantane derivative quantification in biological matrices.
Clinical & Toxicological Implications
Understanding the pharmacokinetics of Adamantan-1-amine sulfate is vital for safety profiling.
-
Renal Accumulation Risk: Because Amantadine is not metabolized, Creatinine Clearance (CrCl) is the sole predictor of elimination. In elderly patients (CrCl < 60 mL/min), the half-life can double or triple, leading to toxic accumulation. Symptoms include hallucinations, agitation, and livedo reticularis.
-
Guidance: Dosage of Amantadine Sulfate must be reduced by 50% if CrCl < 50 mL/min.
-
-
The "Sulfate" vs. "Hydrochloride" Factor: While the systemic PK is driven by the cation, the sulfate salt generally exhibits slower dissolution rates compared to the hydrochloride salt in high-pH environments. However, in the acidic environment of the stomach, both salts dissociate rapidly.
-
Note: For researchers developing extended-release formulations, the sulfate salt is often preferred due to its physicochemical properties that allow for smoother release profiles in matrix tablets.
-
-
Drug-Drug Interactions (DDI):
-
Amantadine: Low DDI risk regarding CYP enzymes (since it is not metabolized), but high risk with anticholinergic drugs (additive CNS toxicity).
-
Rimantadine: Potential interactions with CYP inhibitors, though clinically less significant than expected.
-
References
-
Aoki, F. Y., & Sitar, D. S. (1988). Clinical pharmacokinetics of amantadine hydrochloride.[6] Clinical Pharmacokinetics, 14(1), 35–51.[6]
-
Wills, R. J., et al. (1987). Pharmacokinetics of rimantadine hydrochloride in young and elderly adults. Antimicrobial Agents and Chemotherapy, 31(6), 844-847.
-
Kornhuber, J., et al. (2007). Memantine displaces [3H]MK-801 at therapeutic concentrations in postmortem human frontal cortex. European Journal of Pharmacology.
- Endo, T., et al. (1996). Renal clearance of amantadine in elderly patients. Journal of Clinical Pharmacology.
-
BenchChem. Adamantane Derivatives: A Comprehensive Technical Guide. BenchChem Technical Library.
-
Liu, R., et al. (2010). Determination of amantadine in human plasma by LC-MS/MS. Journal of Chromatography B.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Metabolic profiling to evaluate the impact of amantadine and rimantadine on the secondary metabolism of a model organism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Anti-Inflammatory Effects of Amantadine and Memantine: Possible Therapeutics for the Treatment of Covid-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Benchmarking Adamantan-1-amine Sulfate: A Comparative Analysis Against Modern Antiviral Standards
[1]
Executive Summary: The Role of a Legacy Compound
Adamantan-1-amine sulfate (Amantadine sulfate) represents the first generation of antiviral intervention—the adamantanes.[1] While largely displaced in clinical practice by Neuraminidase Inhibitors (NAIs) and Polymerase Acidic (PA) endonuclease inhibitors due to widespread resistance, it remains a critical benchmarking reference in drug discovery.[1]
This guide benchmarks Adamantan-1-amine sulfate against Standard-of-Care (SoC) drugs (Oseltamivir, Baloxavir marboxil).[1] It serves not as a recommendation for clinical monotherapy, but as a technical framework for using this compound to validate assays, study ion channel pharmacology, and profile resistance mechanisms (specifically the S31N mutation).[1]
Key Technical Distinction:
-
Active Moiety: Adamantan-1-amine (Amantadine).[1]
-
Salt Form: The sulfate salt is pharmacologically equivalent to the hydrochloride (HCl) form upon dissociation in media but offers distinct solubility and stability profiles valuable in specific formulation contexts. All molarity calculations must account for the sulfate counter-ion mass.
Mechanistic Divergence: M2 Blockade vs. Modern Targets
To benchmark performance, one must understand the temporal point of intervention in the viral lifecycle. Adamantan-1-amine sulfate acts early (uncoating), whereas modern SoCs act late (release) or centrally (replication).[1]
Comparative Mechanism of Action (MoA)
-
Adamantan-1-amine Sulfate: Blocks the M2 proton channel .[1] This prevents the acidification of the viral interior within the endosome, halting the dissociation of ribonucleoproteins (RNPs) and blocking viral uncoating.
-
Baloxavir Marboxil: Inhibits the PA endonuclease (cap-snatching), halting viral mRNA replication.[1]
-
Oseltamivir (Tamiflu): Inhibits Neuraminidase (NA) , preventing the cleavage of sialic acid and trapping virions on the cell surface (halting release).[1]
Visualization: Viral Lifecycle Intervention Points
Figure 1: Intervention points of Adamantan-1-amine (Early Stage) vs. Baloxavir (Replication) and Oseltamivir (Late Stage).[1]
Comparative Efficacy Data
The utility of Adamantan-1-amine sulfate is dichotomous: it is highly potent against historical wild-type (WT) strains but virtually inactive against modern circulating strains carrying the S31N mutation.[1]
Table 1: In Vitro Potency Benchmarking (Influenza A)
| Compound | Target | IC50 (Sensitive Strains)* | IC50 (Resistant S31N)** | Selectivity Index (SI) |
| Adamantan-1-amine Sulfate | M2 Ion Channel | 0.2 – 0.6 µM | > 100 µM (Inactive) | Low (<10 in resistant) |
| Oseltamivir Carboxylate | Neuraminidase | 0.1 – 1.0 nM | 0.5 – 2.0 nM | High (>1000) |
| Baloxavir Acid | PA Endonuclease | 0.5 – 3.0 nM | 0.5 – 3.0 nM | High (>1000) |
| Favipiravir | RdRp | 10 – 50 µM | 10 – 50 µM | Moderate |
*Sensitive Strains: e.g., A/WSN/33 (H1N1), historical isolates. **Resistant Strains: e.g., A/California/07/2009 (pdm09), most current H3N2.[1]
Analysis:
-
Potency Gap: Against sensitive strains, Amantadine is micromolar (µM), whereas modern SoCs are nanomolar (nM).[1] This represents a ~1000-fold difference in potency.
-
Resistance Barrier: The S31N mutation creates a steric clash in the M2 pore, preventing Amantadine binding. This mutation is stable and does not incur a fitness cost to the virus, explaining its persistence.[1]
Experimental Protocol: Validated Plaque Reduction Assay
To benchmark Adamantan-1-amine sulfate in your lab, use the Plaque Reduction Neutralization Test (PRNT) .[1] This is the "gold standard" for quantifying infectious virus reduction.
Objective: Determine EC50 of Adamantan-1-amine sulfate against Influenza A (A/WSN/33 - Sensitive Control).
Reagents & Preparation[1][2][3]
-
Compound: Adamantan-1-amine sulfate (dissolve in sterile water or DMSO; sulfate is water-soluble).[1]
-
Virus: Influenza A/WSN/33 (M2-WT).[1][4] Note: Using a modern H3N2 strain will yield negative results.
-
Overlay: 0.8% Agarose in DMEM + TPCK-trypsin (1 µg/mL).
Step-by-Step Workflow
-
Seeding: Plate MDCK cells in 6-well plates (5x10^5 cells/well). Incubate 24h until 90-100% confluent.
-
Compound Dilution: Prepare serial 2-fold dilutions of Adamantan-1-amine sulfate (Range: 100 µM down to 0.01 µM).
-
Infection:
-
Treatment: Remove inoculum.[1] Add the agarose overlay containing the specific concentration of the drug.
-
Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.
-
Fixation & Staining: Remove overlay.[1] Fix with 4% Formaldehyde (10 min).[1] Stain with 0.1% Crystal Violet.[1]
-
Quantification: Count plaques. Calculate % inhibition relative to Virus Control (VC).
Workflow Visualization
Figure 2: Standard Plaque Reduction Assay workflow for benchmarking M2 inhibitors.
Safety & Cytotoxicity Profiling
When benchmarking, efficacy must be weighed against toxicity.[1][4] Adamantan-1-amine has a narrower therapeutic window than modern antivirals.[1]
-
Cytotoxicity (CC50): Typically >100 µg/mL in MDCK cells.[1]
-
Mechanism of Toxicity: Adamantan-1-amine is an NMDA receptor antagonist .[1] In vivo, this causes CNS side effects (insomnia, dizziness).[1] In vitro, high concentrations can alter lysosomal pH, affecting general cell health non-specifically.[1]
-
Selectivity Index (SI):
Conclusion
Adamantan-1-amine sulfate is no longer a viable clinical standard of care for Influenza A due to the prevalence of the S31N mutation.[1] However, it remains an essential research tool :
-
Positive Control: For validating assays targeting M2 ion channels (using sensitive strains like A/WSN/33).
-
Resistance Marker: For screening new M2 inhibitors; if a new compound works on S31N strains where Adamantane fails, it validates a novel binding mode.[1]
-
Endosomal Probe: Used to study pH-dependent viral entry processes in basic virology.[1]
Final Recommendation: Use Adamantan-1-amine sulfate as a comparator to demonstrate the superior potency and resistance profile of next-generation antivirals, or as a specific probe for M2 channel function.[1]
References
-
Centers for Disease Control and Prevention (CDC). (2023).[1] Influenza Antiviral Drug Resistance. Retrieved from [Link][1]
-
Hayden, F. G., et al. (1980).[1][3] "Plaque inhibition assay for drug susceptibility testing of influenza viruses." Antimicrobial Agents and Chemotherapy, 17(5), 865-870.[1][3] Retrieved from [Link]
-
Dong, G., et al. (2015).[1][5] "Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations." PLOS ONE. Retrieved from [Link][1][5]
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 64150, Amantadine Sulfate. Retrieved from [Link][1]
-
Ison, M. G., et al. (2020).[1] "Early treatment with baloxavir marboxil in high-risk adolescent and adult outpatients with uncomplicated influenza (CAPSTONE-2)." The Lancet Infectious Diseases. Retrieved from [Link][1]
Sources
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations | PLOS One [journals.plos.org]
Safety Operating Guide
Adamantan-1-amine Sulfate: Proper Disposal & Handling Procedures
[1][2][3]
Executive Summary & Immediate Directives
Adamantan-1-amine sulfate (CAS: 31377-23-8) is a stable amine salt used widely as a pharmaceutical intermediate and active pharmaceutical ingredient (API).[1][2] While chemically stable, it poses specific biological hazards—notably acute oral toxicity , reproductive toxicity , and chronic aquatic toxicity .[1][2]
Core Disposal Rule: This compound must NEVER be disposed of via sanitary sewer (sink) or general trash.[2] It requires collection as Hazardous Chemical Waste destined for high-temperature incineration.[1][2]
Immediate "Do's and Don'ts"
-
DO segregate from strong oxidizing agents (e.g., permanganates, nitrates) to prevent exothermic reactions.[1][2]
-
DO label all waste containers clearly with "Reproductive Toxin" and "Aquatic Hazard."[2]
-
DO NOT mix with bleach (sodium hypochlorite) during cleanup; this can generate hazardous chloramines.[2]
-
DO NOT dispose of HPLC effluents containing this substance down the drain; collect as solvent waste.
Physiochemical & Hazard Profile (The "Why")
To implement a self-validating safety protocol, one must understand the causality behind the rules.
| Property | Data | Operational Implication |
| CAS Number | 31377-23-8 | Use for waste profiling and inventory tracking.[1][2] |
| Physical State | White Crystalline Solid | Dust generation is the primary exposure vector. |
| Acidity (pH) | ~4.9 (100g/L aq.[2] solution) | Mildly acidic; compatible with standard HDPE waste streams.[2] |
| GHS Hazards | H302: Harmful if swallowedH361: Suspected of damaging fertility/unborn childH412: Harmful to aquatic life (long-lasting) | Mandatory PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1][2] Work in a fume hood is required for powders.[2] |
| Stability | Hygroscopic, Stable | Does not require explosion-proof storage, but must be kept dry.[1][2] |
Scientific Rationale for Incineration:
Unlike simple inorganic salts, the adamantane cage structure is highly lipophilic and resistant to biodegradation. Release into waterways (via sink disposal) allows it to bioaccumulate, posing risks to aquatic ecosystems.[2] High-temperature incineration (
Waste Stream Logic & Segregation
The following decision matrix illustrates the correct workflow for segregating Adamantan-1-amine sulfate waste.
Figure 1: Decision logic for the segregation and packaging of Adamantan-1-amine sulfate waste. Note the critical checkpoint for oxidizers.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
Applicability: Expired API, weighing boat residues, contaminated gloves/wipes.[1][2]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.[1][2]
-
Bagging: If disposing of loose powder, place it inside a sealed clear plastic bag before placing it into the waste container to minimize dust release upon reopening.
-
Labeling:
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.
Protocol B: Liquid Waste (Solutions & HPLC Effluent)
Applicability: Reaction mixtures, mother liquors, dissolved samples.[1][2]
-
Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric acid, Peroxides).[1][2]
-
Solvent Compatibility: Adamantan-1-amine sulfate is compatible with standard organic solvent waste streams (Methanol, Acetonitrile, DMSO) and aqueous waste streams (pH 5-9).[1][2]
-
Collection: Pour into the "Non-Halogenated Organic Waste" or "Aqueous Toxic Waste" carboy, depending on the bulk solvent.
-
Cap & Vent: Ensure the cap is tight.[2] If the solution was recently reactive, use a vented cap for the first 24 hours.
Spill Response Procedure
Scenario: 5g of solid powder spilled on the benchtop.
-
Evacuate & PPE: Alert nearby personnel. Don safety goggles, N95 respirator (or work in a hood), and double nitrile gloves.[2]
-
Dry Cleanup (Preferred):
-
Cover the spill with a damp paper towel to prevent dust dispersion.
-
Scoop up the material using a dustpan or stiff card.
-
Place material into a hazardous waste bag.[2]
-
-
Wet Cleaning:
-
Verification: Verify no white residue remains.[2]
Regulatory & Compliance Context (US Focus)
While Adamantan-1-amine sulfate is not explicitly listed on the EPA's P-list or U-list (40 CFR 261.33), it is a pharmaceutical agent with significant toxicity.[1][2]
-
RCRA Status: It should be managed as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents), but best management practice dictates treating it with the same rigor as RCRA waste.[2]
-
State Regulations: Many states (e.g., CA, MA, MN) have stricter definitions for pharmaceutical waste.[1][2] Always default to the strictest standard: Incineration .
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 124108, Amantadine Sulfate. Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). Substance Information: Amantadine Sulfate.[2] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency. Management of Pharmaceutical Hazardous Waste. Retrieved from [Link][1][2]
Sources
- 1. 1-ADAMANTANAMINE SULFATE | 31377-23-8 [chemicalbook.com]
- 2. epa.gov [epa.gov]
- 3. Amantadine Sulfate | C20H36N2O4S | CID 124108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 5. moehs.com [moehs.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling Adamantan-1-amine sulfate
Executive Summary & Pharmacological Context
Adamantan-1-amine sulfate (Amantadine Sulfate) is not a generic reagent; it is a potent pharmacological agent with antiviral and antiparkinsonian activity. Unlike simple organic salts, its mechanism involves NMDA receptor antagonism and dopaminergic modulation.
The Critical Safety Pivot: While often classified as "Harmful if Swallowed" (Acute Tox. 4), the subtle and often overlooked danger lies in its Reproductive Toxicity (Category 2) and potential Central Nervous System (CNS) effects upon inhalation. Standard "splash and dash" safety protocols are insufficient. This guide prioritizes containment of airborne particulates to prevent systemic absorption.
Hazard Profile & Risk Assessment
Before selecting PPE, we must understand the enemy. The sulfate salt is generally less corrosive than the hydrochloride counterpart, but the bioactivity remains the primary concern.
| Hazard Class | GHS Code | Signal Word | Critical Implication for PPE |
| Acute Toxicity (Oral) | H302 | Warning | Ingestion via hand-to-mouth transfer is a risk. Glove hygiene is paramount. |
| Reproductive Toxicity | H361 | Warning | Suspected of damaging fertility/unborn child.[1][2] Zero-tolerance for inhalation/dust. |
| Aquatic Toxicity | H412 | - | Harmful to aquatic life.[1][2][3][4] Disposal must be via incineration, not sink. |
| Target Organ (CNS) | - | - | Overexposure causes dizziness/seizures. Fume hood use is mandatory. |
Data synthesized from ECHA and supplier SDS (Moehs, Sigma-Aldrich) [1, 2].
The PPE Matrix: Your Personal Defense System
Effective protection relies on a "Swiss Cheese" model where multiple layers cover individual weaknesses.
A. Respiratory Protection (The Primary Barrier)
Since Adamantan-1-amine sulfate is a fine crystalline powder, aerosolization during weighing is the highest risk event.
-
Primary Control: All handling of the solid powder must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II).
-
Secondary Defense (Outside Hood): If weighing must occur on an open bench (strongly discouraged) or during spill cleanup, a Full-Face Respirator with P100 (HEPA) cartridges is required. N95 masks offer insufficient protection against bioactive pharmaceutical dusts due to poor face seal.
B. Dermal Protection (The Contact Barrier)
-
Glove Material: Nitrile Rubber (NBR).[2] Latex is not recommended due to variable chemical resistance and allergy risks.
-
Thickness: Minimum 0.11 mm (standard exam glove) for general handling.
-
Double Gloving Protocol: Required when handling >100 mg or preparing stock solutions.
-
Inner Glove: Nitrile (bright color, e.g., orange).
-
Outer Glove: Nitrile (standard blue/purple).
-
Logic: This provides a visual breach indicator and allows the outer glove to be stripped immediately upon contamination without exposing skin.
-
C. Ocular Protection[1][2][5][6]
-
Standard: ANSI Z87.1 Chemical Safety Goggles.
-
Contraindication: Safety glasses with side shields are insufficient for powder handling as airborne particles can bypass the shield.
Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Weighing
Objective: Transfer solid without generating airborne dust.
-
Static Control: Adamantane derivatives are prone to static charge, which causes powder to "jump" and disperse.
-
Action: Use an ionizing fan or anti-static gun inside the fume hood before opening the vial.
-
-
The "Tunnel" Technique:
-
Do not pour from the source bottle.
-
Use a disposable anti-static spatula.
-
Weigh directly into a tared vial inside the hood. Do not transport open weigh boats across the lab.
-
-
Decontamination: Wipe the exterior of the source bottle with a methanol-dampened Kimwipe before returning it to storage.
Phase 2: Solubilization
Objective: Dissolve the sulfate salt safely.
-
Solvent Choice: Water or saline is common.
-
Exothermic Check: The sulfate salt dissolution is generally not violently exothermic, but always add solvent to the powder, not powder to the solvent, to prevent splashing.
-
Vessel Closure: Cap the vial immediately after solvent addition. Vortex inside the hood.
Phase 3: Disposal & Cleanup
Objective: Prevent environmental release (H412).[2][3]
-
Solid Waste: All contaminated gloves, weigh boats, and paper towels go into a dedicated "Cytotoxic/Bioactive Solid Waste" bin for incineration.
-
Liquid Waste: Do NOT pour down the drain. Collect in a container labeled "Non-Halogenated Organic Solvents + Bioactive Amines."
Visual Workflow: Safety Decision Logic
The following diagram illustrates the decision-making process for handling Adamantan-1-amine sulfate, ensuring the correct engineering controls are applied based on the state of matter.
Figure 1: Operational safety logic flow for Adamantan-1-amine Sulfate.[5][7] Note the critical distinction in engineering controls between solid and liquid handling.
Emergency Response Protocols
Scenario A: Powder Spill (>50 mg) outside the hood
-
Evacuate: Clear the immediate area for 15 minutes to allow aerosols to settle.
-
Don PPE: Wear a P100 respirator and double gloves.
-
Contain: Cover the spill with a wet paper towel (dampened with water) to prevent dust generation. Do not dry sweep.
-
Clean: Scoop up the damp powder/towel mixture and place it in a hazardous waste bag. Wash the surface with soap and water three times.
Scenario B: Skin Exposure
-
Strip: Remove contaminated clothing immediately.[1]
-
Wash: Rinse skin with lukewarm water and soap for 15 minutes. Do not scrub hard (this can abrade skin and increase absorption).
-
Report: Seek medical attention if dizziness or tremors occur (CNS signs).
References
-
Moehs Ibérica, S.L. (2018). Safety Data Sheet: Amantadine Sulphate. Retrieved from (Verified via search context).
-
Sigma-Aldrich (MilliporeSigma). (2025). Safety Data Sheet: Amantadine Hydrochloride (Used as proxy for toxicity class H302/H361).[1] Retrieved from .
-
European Chemicals Agency (ECHA). Substance Information: 1-Adamantylamine sulphate. Retrieved from .
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. Retrieved from .
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
